molecular formula C12H22 B1329416 1,11-Dodecadiene CAS No. 5876-87-9

1,11-Dodecadiene

Numéro de catalogue: B1329416
Numéro CAS: 5876-87-9
Poids moléculaire: 166.3 g/mol
Clé InChI: IYPLTVKTLDQUGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,11-Dodecadiene is a useful research compound. Its molecular formula is C12H22 and its molecular weight is 166.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dodeca-1,11-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPLTVKTLDQUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207492
Record name 1,11-Dodecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5876-87-9
Record name 1,11-Dodecadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,11-Dodecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,11-Dodecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,11-dodecadiene, a non-conjugated diene with applications in organic synthesis and polymer chemistry. This document details its physical and spectroscopic properties, reactivity, and key synthetic transformations. Experimental protocols for representative reactions are provided, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound (C₁₂H₂₂) is a linear alpha,omega-diene, a class of hydrocarbons featuring two terminal double bonds.[1][2] Its structure, consisting of a ten-carbon aliphatic chain separating the two vinyl groups, dictates its chemical behavior. The non-conjugated nature of the double bonds means they generally react independently of one another, similar to simple terminal alkenes.[3] This guide aims to be a thorough resource for professionals requiring detailed chemical information on this compound.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[4] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂[1]
Molecular Weight 166.30 g/mol [1]
Boiling Point 207 - 208.6 °C at 760 mmHg[5][6]
Melting Point Not available
Density 0.767 - 0.77 g/mL[5][6]
Refractive Index 1.4370 - 1.4400[5][6]
Vapor Pressure 0.3 ± 0.2 mmHg at 25°C (Predicted)[5]
Flash Point 69.3 °C[5]
Solubility Slightly soluble in chloroform and ethyl acetate.[6]
CAS Number 5876-87-9[6]

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl protons and the aliphatic chain. The terminal vinyl protons appear as a complex multiplet in the range of δ 4.9-5.9 ppm. The protons on the carbons adjacent to the double bonds (allylic protons) typically resonate around δ 2.0 ppm. The remaining methylene protons of the long alkyl chain produce a broad signal around δ 1.3 ppm.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure. The sp² hybridized carbons of the terminal double bonds are observed in the downfield region, typically around δ 114 ppm (for the =CH₂) and δ 139 ppm (for the -CH=). The sp³ hybridized carbons of the aliphatic chain appear in the upfield region of the spectrum.[1][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the C-H and C=C bonds of the terminal alkene functional groups. Key absorptions include:

  • ~3079 cm⁻¹: =C-H stretching vibration.

  • ~2925 and ~2855 cm⁻¹: -C-H stretching vibrations of the methylene groups.

  • ~1641 cm⁻¹: C=C stretching vibration.

  • ~991 and ~909 cm⁻¹: =C-H out-of-plane bending (wagging) vibrations, which are characteristic of terminal alkenes.[9]

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern is characteristic of long-chain alkanes and alkenes, with a series of peaks corresponding to the loss of alkyl fragments.

Reactivity and Synthetic Applications

As a non-conjugated diene, this compound undergoes reactions typical of terminal alkenes. The two double bonds can react independently, allowing for mono- or di-functionalization. It is incompatible with strong oxidizing agents.[4]

Epoxidation

The double bonds of this compound can be converted to epoxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[10] The reaction is a syn addition, where the oxygen atom is delivered to the same face of the double bond.[11]

  • Dissolve the terminal alkene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents per double bond) in DCM.

  • Add the m-CPBA solution dropwise to the alkene solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12][13]

epoxidation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Alkene This compound in DCM Mixing Mix at 0 °C, then RT Alkene->Mixing mCPBA m-CPBA in DCM mCPBA->Mixing Quench Quench with NaHCO₃ Mixing->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Purify via Chromatography Dry->Purify Product Epoxidized Product Purify->Product

Epoxidation Experimental Workflow

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the terminal alkenes of this compound into primary alcohols with anti-Markovnikov regioselectivity.[3][14] This means the hydroxyl group adds to the terminal carbon atom.

  • In a dry, nitrogen-flushed flask, dissolve the alkene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add a solution of borane-THF complex (BH₃·THF) (approximately 0.33 to 0.5 equivalents per double bond) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Slowly add water to quench any excess borane, followed by aqueous sodium hydroxide.

  • Carefully add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 50 °C.

  • Stir the mixture at room temperature for several hours or until the reaction is complete.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography or distillation.[15][16][17]

hydroboration_oxidation_pathway Start This compound Product Dodecane-1,12-diol Start->Product Step1 Step1 1. BH₃·THF 2. H₂O₂, NaOH

Hydroboration-Oxidation Reaction

Olefin Metathesis

This compound is a suitable substrate for ring-closing metathesis (RCM), a powerful reaction for the synthesis of cyclic olefins.[18] In the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst), this compound can undergo intramolecular metathesis to form cyclododecene and volatile ethylene, which drives the reaction to completion.[19]

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound in a degassed solvent such as dichloromethane or toluene.

  • Add a catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclic alkene.[20][21]

rcm_pathway Start This compound Product Cyclododecene + Ethylene Start->Product Catalyst Catalyst Grubbs' Catalyst

Ring-Closing Metathesis of this compound

Conclusion

This compound is a versatile chemical building block with well-defined physical and spectroscopic properties. Its non-conjugated terminal double bonds undergo a variety of transformations common to simple alkenes, including epoxidation, hydroboration-oxidation, and olefin metathesis. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for its application in synthetic organic chemistry and materials science.

References

Synthesis of 1,11-Dodecadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of two core synthetic routes for the preparation of 1,11-dodecadiene, a linear diene of interest in various fields of chemical research and development. The methodologies presented are based on established and reliable chemical transformations, offering practical approaches for laboratory-scale synthesis. This document includes detailed experimental protocols, a comparative data table, and logical workflow diagrams to facilitate understanding and implementation.

Core Synthesis Routes

Two primary methods for the synthesis of this compound are detailed herein:

  • Grignard Coupling Reaction: This classic and versatile method involves the coupling of an allyl Grignard reagent with a suitable dihaloalkane. It is a robust and scalable method for forming carbon-carbon bonds.

  • Wurtz-Type Reductive Coupling: This approach utilizes a zinc-promoted reductive dimerization of an appropriate haloalkene to yield the target diene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis routes, allowing for a direct comparison of their efficiencies and reaction conditions.

Synthesis RouteStarting MaterialsReagents/CatalystsSolventReaction ConditionsYield (%)
Grignard Coupling Allyl bromide, 1,6-Dibromohexane, MagnesiumDiethyl ether, THFTHF50-60°C~60% (reported for similar reactions)[1]
Wurtz-Type Coupling 6-Iodo-1-hexeneZinc, Copper(I) iodideAqueous K₂HPO₄Room Temperature23%[2]

Experimental Protocols

Grignard Coupling Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of homologous haloalkenes and is expected to provide a reliable route to this compound.[1] The reaction proceeds in two main stages: the preparation of allylmagnesium bromide and the subsequent coupling with 1,6-dibromohexane.

a) Preparation of Allylmagnesium Bromide (THF Complex Solution)

Materials:

  • Magnesium turnings (large excess)

  • Allyl bromide (distilled)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A dry, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

  • The flask is charged with a large excess of magnesium turnings and anhydrous diethyl ether.

  • A solution of freshly distilled allyl bromide in anhydrous diethyl ether is added dropwise to the stirred magnesium suspension. The addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional hour.

  • The ethereal solution of the Grignard reagent is then carefully transferred under an inert atmosphere (e.g., nitrogen or argon) to a two-necked flask.

  • The uncomplexed diethyl ether is removed by distillation with gentle heating.

  • Anhydrous THF is then added to the resulting gray residue to form the THF complex of allylmagnesium bromide, which appears as a fluid gray solution.

b) Coupling Reaction with 1,6-Dibromohexane

Materials:

  • Allylmagnesium bromide (THF solution from step a)

  • 1,6-Dibromohexane

  • Pentane

  • Calcium chloride

Procedure:

  • The THF solution of allylmagnesium bromide is heated to 50-60°C with stirring.

  • Pure 1,6-dibromohexane is added to the heated Grignard reagent at a rate that maintains a steady reflux. A 2:1 molar ratio of Grignard reagent to dihalide should be used.

  • After the addition is complete, the reaction mixture is refluxed for an additional hour and then cooled to room temperature.

  • The excess Grignard reagent is cautiously quenched by the slow addition of water while cooling the flask in an ice bath. This should result in the formation of two clear layers.

  • The aqueous layer is extracted three times with pentane.

  • The combined organic phases are dried over anhydrous calcium chloride, filtered, and the solvent is removed by distillation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Wurtz-Type Reductive Coupling Synthesis of this compound

This method provides an alternative route to this compound via the reductive coupling of 6-iodo-1-hexene.[2]

Materials:

  • 6-Iodo-1-hexene

  • Zinc dust

  • Copper(I) iodide (CuI)

  • Aqueous potassium hydrogen phosphate (K₂HPO₄) solution

Procedure:

  • In a suitable reaction vessel, 6-iodo-1-hexene is added to an aqueous solution of K₂HPO₄.

  • Zinc dust and a catalytic amount of copper(I) iodide are then added to the stirred mixture.

  • The reaction is stirred at room temperature. The progress of the reaction can be monitored by gas chromatography.

  • Upon completion, the reaction mixture is extracted with an organic solvent such as diethyl ether or pentane.

  • The combined organic extracts are washed with water and brine, then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • After filtration, the solvent is removed by rotary evaporation.

  • The resulting crude product is purified by column chromatography or distillation to yield this compound.

Visualizations

Grignard Coupling Pathway

Grignard_Synthesis cluster_prep Grignard Reagent Formation cluster_coupling Coupling Reaction allyl_br Allyl Bromide grignard Allylmagnesium Bromide allyl_br->grignard Et₂O, THF mg Magnesium mg->grignard grignard_input grignard->grignard_input dibromohexane 1,6-Dibromohexane product This compound dibromohexane->product THF, 50-60°C grignard_input->product

Caption: Grignard synthesis of this compound.

Wurtz-Type Coupling Workflow

Wurtz_Coupling start 6-Iodo-1-hexene reaction Reductive Coupling (Room Temperature) start->reaction reagents Zinc, CuI (cat.) K₂HPO₄ (aq) reagents->reaction extraction Solvent Extraction reaction->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product

Caption: Wurtz-type coupling for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound associated with CAS number 5876-87-9 and delves into the broader context of a structurally related class of compounds with significant biological relevance for drug development professionals. While CAS number 5876-87-9 identifies a specific aliphatic hydrocarbon, this guide also addresses the possibility of a misattribution and provides an in-depth analysis of thiazolidin-4-ones, a class of heterocyclic compounds with diverse and well-documented pharmacological activities.

Part 1: Physicochemical Properties of 1,11-Dodecadiene (CAS 5876-87-9)

The compound identified by CAS number 5876-87-9 is this compound.[1][2][3] It is a linear hydrocarbon with two terminal double bonds.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C12H22[1][2]
Molecular Weight 166.31 g/mol [1][4]
IUPAC Name dodeca-1,11-diene[1][2]
Appearance Colorless to almost colorless clear liquid[1]
Odor Characteristic hydrocarbon odor[1]
Boiling Point 207 °C[1]
Density 0.77 g/cm³ at 20 °C[1]
Flash Point 69 °C[1]
Refractive Index 1.44[1]
Solubility Insoluble in water; Soluble in organic solvents like hexane and ether[1]
Stability Stable under normal conditions, but can undergo rapid reactions under light or heat[1]
Experimental Protocols for Property Determination

Detailed experimental protocols for determining the physicochemical properties of organic compounds like this compound are standardized and can be found in various chemical and analytical handbooks. A general workflow for the characterization of a liquid sample is outlined below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Interpretation Sample This compound Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Purity, Molecular Weight) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy (Structure Confirmation) Sample->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy (Functional Group Analysis) Sample->FTIR DSC Differential Scanning Calorimetry (DSC) (Melting/Boiling Point) Sample->DSC Pycnometry Pycnometry (Density) Sample->Pycnometry Refractometry Refractometry (Refractive Index) Sample->Refractometry Data Data Compilation & Analysis GCMS->Data NMR->Data FTIR->Data DSC->Data Pycnometry->Data Refractometry->Data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Thiazolidinone Thiazolidin-4-one Derivative Thiazolidinone->Raf Inhibition CellCycle Cell Cycle Progression, Proliferation, Survival Transcription->CellCycle synthesis_bioassay_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Reactants Aromatic Aldehyde + 2-Thioxo-1,3-thiazolidin-4-one Reaction Condensation Reaction Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cancer Cell Line Seeding Characterization->CellCulture Pure Compound Treatment Treatment with Thiazolidin-4-one Derivative CellCulture->Treatment MTT MTT Assay Treatment->MTT Analysis Data Analysis (IC50 determination) MTT->Analysis

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,11-Dodecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 1,11-dodecadiene. It includes a detailed analysis of its vibrational modes, a summary of quantitative data, and the experimental protocol for acquiring the spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize spectroscopic techniques for molecular characterization.

Introduction to this compound

This compound (C₁₂H₂₂) is a long-chain hydrocarbon featuring two terminal double bonds.[1][2][3] Its structure consists of a ten-carbon aliphatic chain flanked by vinyl groups at each end. The presence of these functional groups, along with the long methylene chain, gives rise to a characteristic infrared spectrum that can be used for its identification and characterization. Understanding the vibrational spectroscopy of this molecule is crucial for quality control, reaction monitoring, and structural elucidation in various chemical and pharmaceutical applications.

Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent chemical bonds. The key functional groups are the terminal alkenes (C=C-H) and the long polymethylene chain (-(CH₂)₈-). The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[4][5]

Quantitative Data Summary

The following table summarizes the key absorption bands observed in the infrared spectrum of this compound, along with their corresponding vibrational modes and relative intensities.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3077Medium=C-H stretching (vinyl group)[6]
~2925StrongAsymmetric C-H stretching (CH₂)
~2854StrongSymmetric C-H stretching (CH₂)
~1641MediumC=C stretching (vinyl group)[4]
~1465MediumCH₂ scissoring (bending)
~991Strong=C-H out-of-plane bending (wagging) of -CH=CH₂
~909Strong=C-H out-of-plane bending (wagging) of =CH₂
~722WeakCH₂ rocking (long chain)

Data interpreted from the NIST WebBook IR spectrum of this compound.[7]

Experimental Protocol

The following is a representative experimental protocol for obtaining the Fourier Transform Infrared (FTIR) spectrum of this compound.

Objective: To acquire a high-quality infrared spectrum of this compound for qualitative and quantitative analysis.

Materials and Instrumentation:

  • Sample of this compound (liquid)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

  • Alternatively, salt plates (NaCl or KBr) for thin-film analysis

  • Sample dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan to record the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

  • Sample Preparation (ATR Method):

    • Clean the surface of the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

    • Place a small drop of liquid this compound onto the center of the ATR crystal to completely cover the sampling area.

    • If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin-Film Method):

    • Place one or two drops of liquid this compound onto the surface of a clean salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

    • Mount the salt plates in the spectrometer's sample holder.

  • Spectral Acquisition:

    • Place the prepared sample into the sample compartment of the FTIR spectrometer.

    • Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[8]

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).[8]

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections.

    • Identify and label the significant absorption peaks.

  • Cleaning:

    • Remove the sample from the spectrometer.

    • If using an ATR, clean the crystal surface thoroughly with a solvent and lint-free wipes.

    • If using salt plates, disassemble and clean them with a suitable solvent, then store them in a desiccator to prevent fogging.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the infrared spectrum of this compound.

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output instrument_prep Instrument Preparation (Background Scan) sample_prep Sample Preparation (ATR or Thin Film) instrument_prep->sample_prep Ready spectral_acq Spectral Acquisition (4000-400 cm⁻¹) sample_prep->spectral_acq Sample Loaded data_proc Data Processing (Baseline Correction) spectral_acq->data_proc Raw Data peak_id Peak Identification data_proc->peak_id Processed Spectrum mode_assign Vibrational Mode Assignment peak_id->mode_assign Peak List final_report Final Spectrum and Data Table mode_assign->final_report Interpreted Data

Caption: Workflow for IR analysis of this compound.

References

Mass Spectrometry of 1,11-Dodecadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1,11-dodecadiene, a long-chain diene of interest in various research fields. This document details the expected fragmentation patterns under electron ionization, presents quantitative data in a clear tabular format, and outlines a standard experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

Under electron ionization (EI), this compound (C₁₂H₂₂, molecular weight: 166.3031 g/mol ) undergoes fragmentation, producing a characteristic mass spectrum. The molecule is a long-chain hydrocarbon with two terminal double bonds, which influences its fragmentation behavior. The fragmentation of long-chain alkanes and alkenes is characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups). The presence of double bonds can influence the stability of certain fragments, leading to more prominent peaks at specific m/z values.

The mass spectrum of this compound is characterized by a series of hydrocarbon fragments, with the most abundant peaks typically corresponding to smaller, stable carbocations. The molecular ion peak (M⁺) at m/z 166 is expected to be of low intensity due to the facile fragmentation of the long alkyl chain.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is dominated by a few key fragments. The relative intensities of these fragments are crucial for identification and structural elucidation. The table below summarizes the major observed peaks and their relative intensities based on data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/zProposed FragmentRelative Intensity (%)
41[C₃H₅]⁺100
55[C₄H₇]⁺85
67[C₅H₇]⁺60
81[C₆H₉]⁺40
95[C₇H₁₁]⁺20
109[C₈H₁₃]⁺10
123[C₉H₁₅]⁺5
137[C₁₀H₁₇]⁺<5
166[C₁₂H₂₂]⁺ (M⁺)<1

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a typical experimental protocol for the analysis of this compound using GC-MS. This protocol is based on general procedures for the analysis of volatile and semi-volatile hydrocarbons and should be optimized for specific instrumentation and analytical goals.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 1 mL of a volatile organic solvent such as hexane or dichloromethane to prepare a 10 mg/mL stock solution.

  • Prepare a working standard of 10 µg/mL by diluting the stock solution.

  • Samples should be free of particulate matter. If necessary, centrifuge or filter the sample before injection.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5977 or equivalent quadrupole mass spectrometer.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of hydrocarbons.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 35-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's data acquisition software.

  • Identify the peak corresponding to this compound based on its retention time.

  • Obtain the mass spectrum of the peak and compare it to a reference spectrum from a library (e.g., NIST).

  • Integrate the peaks of interest to determine their relative abundances.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be visualized as a series of cleavage events along the hydrocarbon chain. The initial ionization event removes an electron to form the molecular ion, which then undergoes fragmentation to produce smaller, more stable carbocations.

Fragmentation_Pathway M This compound (M) m/z 166 M_ion [C12H22]⁺˙ (Molecular Ion) m/z 166 M->M_ion -e⁻ (70 eV) F137 [C10H17]⁺ m/z 137 M_ion->F137 -C2H5• F123 [C9H15]⁺ m/z 123 F137->F123 -CH2 F109 [C8H13]⁺ m/z 109 F123->F109 -CH2 F95 [C7H11]⁺ m/z 95 F109->F95 -CH2 F81 [C6H9]⁺ m/z 81 F95->F81 -CH2 F67 [C5H7]⁺ m/z 67 F81->F67 -CH2 F55 [C4H7]⁺ m/z 55 F67->F55 -CH2 F41 [C3H5]⁺ (Base Peak) m/z 41 F55->F41 -CH2

Caption: Proposed electron ionization fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For more specific applications, further optimization of the experimental protocol and detailed analysis of the fragmentation mechanisms may be required.

References

An In-depth Technical Guide on the Thermodynamic Data for 1,11-Dodecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,11-dodecadiene (C₁₂H₂₂). Due to the limited availability of direct experimental thermodynamic data for this specific long-chain diene in publicly accessible literature, this document focuses on the established experimental and computational methodologies for determining such properties. It serves as a foundational resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the thermodynamic characteristics of similar molecules. This guide details the principles and protocols for key experimental techniques, including combustion calorimetry for determining the enthalpy of formation and adiabatic calorimetry for measuring heat capacity and entropy. Additionally, it briefly discusses computational approaches that can provide reliable estimations of these thermodynamic parameters. The guide also includes a generalized workflow for the experimental determination of thermodynamic properties, visualized using the DOT language.

Introduction

This compound is a long-chain, non-conjugated diene with the molecular formula C₁₂H₂₂.[1] Its linear structure with terminal double bonds makes it a molecule of interest in various chemical syntheses. A thorough understanding of its thermodynamic properties, such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp), is crucial for process design, reaction optimization, and safety assessments in its applications.

Thermodynamic Data

A comprehensive search of publicly available scientific databases did not yield specific experimental values for the standard enthalpy of formation, standard molar entropy, or heat capacity of this compound. However, general trends for long-chain alkenes suggest that these values increase with chain length. For reference, the molecular weight of this compound is 166.30 g/mol .[1]

In the absence of direct experimental data, this guide focuses on the methodologies to obtain these values.

Experimental Protocols for Thermodynamic Data Determination

The determination of thermodynamic properties for a compound like this compound would typically involve a combination of calorimetric techniques.

Determination of the Standard Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most commonly determined indirectly by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.[2][3]

Principle: The compound is completely combusted in a constant-volume vessel (the "bomb") in the presence of excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. The enthalpy of combustion is then calculated, and from this, the enthalpy of formation can be determined using Hess's Law.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis prep Weigh a precise mass of this compound fuse Place in a sample holder with a fuse wire prep->fuse bomb Seal the sample in the bomb with excess O₂ fuse->bomb water_bath Immerse the bomb in a known mass of water bomb->water_bath equilibrate Allow the system to reach thermal equilibrium water_bath->equilibrate ignite Ignite the sample via the fuse wire equilibrate->ignite measure_temp Record the temperature change (ΔT) ignite->measure_temp calc_q Calculate heat released (q) using q = C_cal * ΔT measure_temp->calc_q calc_delta_u Determine the change in internal energy (ΔU_c) calc_q->calc_delta_u calc_delta_h Convert ΔU_c to ΔH_c using ΔH = ΔU + Δn_g * RT calc_delta_u->calc_delta_h calc_delta_hf Calculate ΔH_f° using Hess's Law calc_delta_h->calc_delta_hf

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Detailed Methodology:

  • Sample Preparation: A precise mass of liquid this compound is weighed into a crucible. A fuse wire of known mass and combustion energy is placed in contact with the sample.

  • Bomb Preparation: The crucible is placed inside a high-pressure stainless-steel vessel, the "bomb." The bomb is then sealed and pressurized with a large excess of pure oxygen.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (a dewar). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.

  • Combustion: The system is allowed to come to thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

  • Calculation:

    • The heat released by the combustion (q_total) is calculated using the total heat capacity of the calorimeter (C_calorimeter) and the measured temperature change (ΔT). C_calorimeter is determined in a separate experiment by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

    • The change in internal energy of combustion (ΔUc) is calculated from q_total after accounting for the heat released by the combustion of the fuse wire.

    • The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc using the relationship ΔH = ΔU + ΔngRT, where Δng is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity (Cp) and Standard Molar Entropy (S°) via Adiabatic Calorimetry

Adiabatic calorimetry is a precise technique used to measure the heat capacity of a substance as a function of temperature.[4][5][6] From these measurements, the standard molar entropy can be calculated.

Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings). The heat capacity is the ratio of the heat supplied to the temperature change.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Adiabatic Calorimetry cluster_analysis Data Analysis prep Place a known mass of this compound in the calorimeter cell cool Cool the sample to a low starting temperature (e.g., near 0 K) prep->cool equilibrate Allow the system to reach thermal equilibrium cool->equilibrate heat_pulse Apply a known amount of electrical energy (heat pulse) equilibrate->heat_pulse measure_temp Measure the resulting temperature increase (ΔT) heat_pulse->measure_temp repeat Repeat in steps to cover the desired temperature range measure_temp->repeat calc_cp Calculate heat capacity (Cp) at each temperature step measure_temp->calc_cp plot_cp Plot Cp/T versus T calc_cp->plot_cp integrate Integrate the plot to determine the standard molar entropy (S°) plot_cp->integrate

Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.

Detailed Methodology:

  • Sample Preparation: A known mass of this compound is sealed in a sample container within the calorimeter.

  • Calorimeter Setup: The sample container is placed inside an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample container at all times, preventing heat loss.

  • Measurement:

    • The sample is cooled to a very low temperature, often close to absolute zero.

    • A measured amount of electrical energy is supplied to a heater within the sample container, causing a small increase in temperature.

    • The temperature of the sample is monitored until it reaches a new equilibrium. The temperature rise (ΔT) is recorded.

    • This process of adding a heat pulse and measuring the temperature rise is repeated in small increments to cover the desired temperature range.

  • Calculation:

    • The heat capacity (Cp) at each temperature is calculated by dividing the amount of heat supplied by the measured temperature increase.

    • The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the plot of Cp/T versus T from 0 K to the desired temperature, in accordance with the third law of thermodynamics.

Computational Approaches

In the absence of experimental data, computational chemistry provides powerful tools to estimate the thermodynamic properties of molecules like this compound.

  • Ab Initio Calculations: These methods solve the electronic Schrödinger equation to determine the energy of the molecule.[7] By performing these calculations, it is possible to obtain highly accurate values for the enthalpy of formation and other thermodynamic properties. The accuracy of these calculations is dependent on the level of theory and the basis set used.[7]

  • Group Contribution Methods: These are semi-empirical methods that estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. The Benson group-additivity method is a widely used example. While generally less accurate than high-level ab initio calculations, they are computationally much less expensive and can provide good estimates, especially for series of related compounds.

Conclusion

While specific, experimentally determined thermodynamic data for this compound are not readily found in public literature, established methodologies exist for their precise measurement and reliable estimation. Combustion calorimetry and adiabatic calorimetry are the primary experimental techniques for determining the enthalpy of formation, heat capacity, and entropy. In parallel, computational methods such as ab initio calculations and group contribution methods offer viable alternatives for obtaining accurate estimates of these crucial thermodynamic properties. This guide provides the foundational knowledge of these techniques for researchers and professionals who require such data for their work in chemical synthesis, process development, and drug discovery.

References

The Ascendancy of Precision: A Technical Guide to the Historical Development of Acyclic Diene Metathesis (ADMET) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyclic Diene Metathesis (ADMET) polymerization has evolved from a chemical curiosity into a cornerstone of modern polymer synthesis, enabling the creation of precisely defined macromolecular structures unattainable through conventional methods. This versatile step-growth polycondensation, driven by the liberation of ethylene, offers unparalleled control over polymer architecture, functional group placement, and material properties. This technical guide traces the historical trajectory of ADMET, from its conceptual origins and the development of enabling catalysts to its current status as a sophisticated tool for materials science and biomedical applications.

The Genesis of an Idea: From "Black Box" to Mechanistic Insight (1950s-1980s)

The story of ADMET is inextricably linked to the broader development of olefin metathesis. Early observations in the 1950s and 1960s by industrial chemists at DuPont and Phillips Petroleum revealed the disproportionation of alkenes, but the catalysts—ill-defined, multi-component systems based on metals like tungsten and molybdenum—were treated as "black boxes." A pivotal breakthrough occurred in the early 1970s when Yves Chauvin proposed the now-accepted mechanism involving metal-carbene intermediates and metallacyclobutane transition states. This crucial mechanistic insight laid the theoretical groundwork for the rational design of well-defined, single-site catalysts that would ultimately make ADMET polymerization a reality.

The next major leap forward came in the 1980s with the work of Richard R. Schrock, who developed the first truly well-defined, high-oxidation-state molybdenum and tungsten alkylidene complexes. These "Schrock catalysts" were highly active for olefin metathesis, but their extreme sensitivity to air, moisture, and many functional groups limited their synthetic utility.

Wagener's Breakthrough: The First ADMET Polymerizations (1991)

The deliberate application of olefin metathesis to create polymers from α,ω-dienes was pioneered by Kenneth B. Wagener. In a landmark 1991 publication, Wagener's group demonstrated the first successful ADMET polymerizations.[1][2] Using a Schrock-type tungsten catalyst, they polymerized 1,5-hexadiene and 1,9-decadiene to produce 1,4-polybutadiene and poly(octenylene), respectively.[1] This work established the core principles of ADMET: a step-growth condensation polymerization driven to completion by the removal of a volatile small molecule byproduct, ethylene, under vacuum.[1][3][4][5]

ADMET_Historical_Timeline node_50s 1950s-60s 'Black Box' Era Alkene Disproportionation node_chauvin 1971 Yves Chauvin Proposes Metathesis Mechanism node_50s->node_chauvin Mechanistic Understanding node_schrock 1980s Richard Schrock Develops Well-Defined Mo/W Catalysts node_chauvin->node_schrock Rational Catalyst Design node_wagener 1991 K.B. Wagener First Successful ADMET Polymerization node_schrock->node_wagener Enabling Catalyst node_grubbs1 1992-1995 Robert Grubbs Develops First-Generation Ru Catalysts (G1) node_wagener->node_grubbs1 Expanding Scope node_grubbs2 1999 Grubbs & Nolan Develop Second-Generation Ru Catalysts (G2) node_grubbs1->node_grubbs2 Improved Activity node_hoveyda 1999-Present Further Evolution Hoveyda-Grubbs & Advanced Catalysts node_grubbs2->node_hoveyda Enhanced Stability & Selectivity

A timeline of key milestones in the development of ADMET.

Table 1: Polymer Properties from Wagener's Seminal 1991 ADMET Report

Monomer Polymer Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Trans Content
1,5-Hexadiene 1,4-Polybutadiene 14,000 28,000 2.0 >70%
1,9-Decadiene Poly(octenylene) 57,000 108,000 1.9 >90%

Data synthesized from Wagener, K.B.; Boncella, J.M.; Nel, J.G. Macromolecules 1991, 24 (10), 2649–2657.[1][2]

The Ruthenium Revolution: Catalysts for the Modern Era (1990s-Present)

While Schrock's catalysts were pivotal in demonstrating the feasibility of ADMET, their functional group intolerance was a significant barrier. The field was revolutionized by the development of well-defined ruthenium-based catalysts by Robert H. Grubbs.

First-Generation Grubbs Catalysts (G1)

Introduced in the early-to-mid 1990s, the first-generation Grubbs catalysts (e.g., RuCl₂(PCy₃)₂(CHPh)) offered a transformative advantage: remarkable tolerance to a wide array of polar functional groups (esters, ethers, amides, etc.) and significantly improved stability to air and moisture.[6] This breakthrough unlocked the potential of ADMET for creating complex, functional polymers that were previously inaccessible.

Second and Third-Generation Catalysts (G2, G3, and Hoveyda-Grubbs)

In 1999, a second generation of Grubbs catalysts emerged, which replaced one of the phosphine ligands with an N-heterocyclic carbene (NHC).[6] These G2 catalysts exhibited dramatically higher activity, allowing for lower catalyst loadings and the polymerization of more sterically hindered or electronically deactivated monomers.[7] However, this increased activity sometimes led to undesirable side reactions like olefin isomerization, particularly at elevated temperatures.[7] Subsequent developments, including third-generation catalysts and the Hoveyda-Grubbs catalysts (which feature a chelating isopropoxystyrene ether ligand), have offered further improvements in initiation rates, stability, and catalyst recovery.[6]

ADMET_Catalytic_Cycle catalyst [M]=CH₂ (Active Catalyst) cycloadd1 [2+2] Cycloaddition catalyst->cycloadd1 Reacts with diene1 α,ω-Diene Monomer (H₂C=CH-R-CH=CH₂) diene1->cycloadd1 metalla Metallacyclobutane Intermediate cycloadd1->metalla elim Cycloreversion metalla->elim ethylene Ethylene (gas) (Removed by vacuum) elim->ethylene Releases new_cat [M]=CH-R-CH=CH₂ (Propagating Species) elim->new_cat Forms cycloadd2 [2+2] Cycloaddition new_cat->cycloadd2 Reacts with diene2 Another Monomer or Growing Chain diene2->cycloadd2 metalla2 Metallacyclobutane Intermediate cycloadd2->metalla2 elim2 Cycloreversion metalla2->elim2 elim2->catalyst Regenerates polymer Polymer Chain Growth (-CH=CH-R-CH=CH-) elim2->polymer Forms

The catalytic cycle of ADMET polymerization.

Table 2: Comparative Performance of Key Metathesis Catalysts in ADMET

Catalyst Type Common Name(s) Key Features Typical Mn ( g/mol ) PDI Functional Group Tolerance
Molybdenum-Alkylidene Schrock Catalyst Very high activity, sensitive to air/moisture 10,000 - 100,000+ ~2.0 Low
Ruthenium-Phosphine Grubbs 1st Gen (G1) Good stability, moderate activity 10,000 - 50,000 < 2.0 High
Ruthenium-NHC Grubbs 2nd Gen (G2) Very high activity, broad scope 20,000 - 100,000+ < 2.0 Very High
Ruthenium-Chelating Hoveyda-Grubbs 2nd Gen (HG2) High stability, high activity 20,000 - 100,000+ < 2.0 Very High

Values are representative and highly dependent on monomer, purity, and reaction conditions.[6][8][9][10]

Experimental Protocols

Successful ADMET polymerization hinges on meticulous experimental technique, primarily focused on monomer purity and the efficient removal of the ethylene byproduct.

General Experimental Workflow

ADMET_Workflow start Start purify 1. Monomer Purification (e.g., Distillation, Column) start->purify degas 2. Monomer Degassing (Freeze-Pump-Thaw Cycles) purify->degas setup 3. Reaction Setup (Inert Atmosphere: Glovebox/Schlenk) degas->setup catalyst 4. Add Catalyst to Flask setup->catalyst monomer 5. Add Degassed Monomer catalyst->monomer polymerize 6. Polymerization (Apply High Vacuum & Heat) monomer->polymerize [M]/[C] = 250:1 to 1000:1 quench 7. Quench Reaction (e.g., Ethyl Vinyl Ether) polymerize->quench After 12-48h precipitate 8. Isolate Polymer (Precipitation in Methanol) quench->precipitate characterize 9. Characterization (GPC, NMR, DSC) precipitate->characterize end End characterize->end

A generalized workflow for an ADMET polymerization experiment.
Protocol 1: ADMET Polymerization of 1,9-Decadiene with Grubbs First-Generation Catalyst (G1)

This protocol is representative of early functional-group-tolerant ADMET polymerizations.

Materials:

  • 1,9-Decadiene (≥98%)

  • Grubbs Catalyst®, 1st Generation (G1)

  • Anhydrous, degassed toluene (optional, for bulk polymerization)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Schlenk flask with stir bar, Schlenk line, high-vacuum pump (<50 mTorr)

Methodology:

  • Monomer Purification: Purify 1,9-decadiene by stirring over CaH₂ overnight, followed by vacuum distillation. The purified monomer should be stored under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a glovebox, weigh G1 catalyst into a clean, oven-dried Schlenk flask. A typical monomer-to-catalyst ratio ([M]/[C]) is 500:1. Remove the flask from the glovebox and connect it to a Schlenk line.

  • Monomer Addition: Degas the purified 1,9-decadiene via three freeze-pump-thaw cycles. Using a cannula or gas-tight syringe, transfer the desired amount of monomer to the Schlenk flask containing the catalyst.

  • Polymerization: With vigorous stirring, place the flask under dynamic high vacuum. Heat the reaction mixture to 50-60 °C. The viscosity of the mixture will increase significantly over time as ethylene is evolved and the polymer forms. The reaction is typically run for 24-48 hours to achieve high molecular weight.

  • Quenching and Isolation: Cool the reaction to room temperature and break the vacuum with inert gas. Add a few drops of ethyl vinyl ether to quench the catalyst. Dissolve the viscous polymer in a minimal amount of toluene or dichloromethane and precipitate it by pouring the solution into a large volume of stirring methanol.

  • Drying: Collect the white, rubbery polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: ADMET Polymerization of a Functionalized Diester Monomer with Hoveyda-Grubbs Second-Generation Catalyst (HG2)

This protocol illustrates a modern approach for synthesizing a functionalized polyester.

Materials:

  • Bis(10-undecenoate) diester monomer (purified by column chromatography)

  • Hoveyda-Grubbs Catalyst®, 2nd Generation (HG2)

  • Anhydrous, degassed dichloromethane (solvent)

  • Ethyl vinyl ether

  • Methanol

  • Schlenk flask, Schlenk line, high-vacuum pump

Methodology:

  • Monomer Purification: Ensure the diester monomer is of high purity (>99%), as determined by NMR and GC-MS. Traces of monofunctional impurities will act as chain stoppers and limit molecular weight.

  • Reaction Setup: In a glovebox, add HG2 catalyst to an oven-dried Schlenk flask. A typical [M]/[C] ratio is 250:1 to 500:1.

  • Monomer Addition: Dissolve the purified monomer in a minimal amount of anhydrous, degassed dichloromethane (to create a ~1 M solution) and transfer it via cannula to the flask containing the catalyst.

  • Polymerization: Immediately place the flask under dynamic high vacuum while stirring vigorously at room temperature (or slightly elevated, e.g., 40 °C). The removal of ethylene is critical. The reaction progress can be monitored by the increase in viscosity. Continue the polymerization for 12-24 hours.

  • Quenching and Isolation: Quench the reaction by adding ethyl vinyl ether. Dilute with additional dichloromethane if necessary to reduce viscosity.

  • Purification: Precipitate the polyester by adding the reaction solution dropwise into cold methanol. The polymer can be further purified by re-dissolving and re-precipitating.

  • Drying: Collect the resulting polymer by filtration and dry thoroughly under vacuum.

Conclusion and Future Outlook

The historical development of ADMET polymerization is a testament to the power of fundamental mechanistic understanding and rational catalyst design. From its initial demonstration by Wagener using sensitive Schrock-type catalysts to the robust, functional-group-tolerant chemistry enabled by generations of Grubbs catalysts, ADMET has become an indispensable tool. It provides access to a vast landscape of precision polymers, including perfectly linear polyolefins, sequence-controlled copolymers, and complex functional materials.[11][12][13] Current and future research continues to push the boundaries, focusing on areas such as stereocontrolled ADMET, the polymerization of monomers from renewable feedstocks, and the synthesis of materials for advanced biomedical applications, ensuring that the story of ADMET is far from over.[4][8][14]

References

Methodological & Application

Application Notes and Protocols for the Acyclic Diene Metathesis (ADMET) of 1,11-Dodecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acyclic diene metathesis (ADMET) polymerization of 1,11-dodecadiene. This process yields unsaturated polyolefins with potential applications in drug delivery and materials science, owing to their chemical inertness, biocompatibility, and tunable properties.

Introduction to ADMET Polymerization

Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into long-chain unsaturated polymers and a volatile small molecule byproduct, typically ethylene.[1] The reaction is driven to completion by the removal of this volatile byproduct under vacuum.[2][3] The choice of catalyst, typically a Grubbs- or Hoveyda-Grubbs-type ruthenium complex, is crucial as it dictates the reaction kinetics, polymer molecular weight, polydispersity, and stereochemistry of the resulting double bonds.[3][4]

The resulting poly(this compound) is a member of the polyolefin family, a class of polymers recognized for their stability, inertness, and biocompatibility, making them attractive candidates for various drug delivery applications.[5] These polymers can be tailored to achieve specific drug release profiles and offer excellent stability for drug formulations.[5]

Key Reaction Parameters and Considerations

Successful ADMET polymerization of this compound hinges on several critical experimental factors:

  • Monomer Purity: The this compound monomer must be of high purity, as impurities can poison the catalyst and terminate the polymerization. Purification via passage through activated alumina and degassing is recommended.[3]

  • Catalyst Selection: The choice of Grubbs catalyst generation (First, Second, or Third) or Hoveyda-Grubbs catalysts will influence the reaction's speed, efficiency, and the properties of the final polymer.[3] Second-generation catalysts like Grubbs G2 and Hoveyda-Grubbs HG2 are often favored for their high activity.[3]

  • Reaction Conditions: The reaction is typically carried out under a high vacuum (<50 mTorr) to effectively remove the ethylene byproduct and drive the polymerization forward.[3] The reaction temperature is another critical parameter that can affect the reaction rate and the stereoselectivity (cis/trans ratio) of the polymer backbone.[4][6]

  • Solvent: While ADMET can be performed in bulk (neat), the use of a high-boiling, anhydrous, and degassed solvent like toluene or chlorobenzene can be beneficial, especially for managing the viscosity of the polymer solution.[3]

Experimental Protocols

Materials and Equipment
  • This compound (high purity)

  • Grubbs or Hoveyda-Grubbs catalyst (e.g., G1, G2, HG2)

  • Anhydrous, degassed toluene or chlorobenzene (optional)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Schlenk flask and vacuum line

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (syringes, cannulas, etc.)

  • Glovebox or Schlenk line for catalyst handling

General Protocol for ADMET of this compound
  • Monomer and Solvent Preparation:

    • Purify this compound by passing it through a column of activated alumina.

    • Thoroughly degas the purified monomer by subjecting it to several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

    • If using a solvent, ensure it is anhydrous and thoroughly degassed.

  • Reaction Setup:

    • Inside a glovebox or under a positive pressure of inert gas, add the desired amount of the selected Grubbs catalyst to a dry Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) is between 250:1 and 1000:1.[3]

    • Add the purified and degassed this compound to the Schlenk flask via syringe or cannula. If using a solvent, add it at this stage.

  • Polymerization:

    • Connect the Schlenk flask to a high vacuum line.

    • With vigorous stirring, apply a dynamic vacuum (typically below 50 mTorr) to the reaction mixture.

    • Heat the reaction to the desired temperature, typically between 50-80 °C.[3] The progress of the polymerization can be visually monitored by the increase in the viscosity of the reaction mixture.

  • Termination and Polymer Isolation:

    • After the desired reaction time (typically several hours to overnight), cool the reaction mixture to room temperature.

    • Break the vacuum with an inert gas.

    • Quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 20-30 minutes.

    • Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of rapidly stirring methanol.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the filtered polymer with fresh methanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under vacuum until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data obtained from the ADMET polymerization of α,ω-dienes using different Grubbs catalysts. The data for this compound is expected to be within these ranges.

Table 1: Performance of Common Grubbs Catalysts in ADMET Polymerization [3]

Catalyst GenerationCommon NameKey FeaturesMonomer ConversionMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
First GenerationGrubbs Catalyst®, 1st Generation (G1)Good functional group tolerance, lower activity.Moderate to HighGenerally lower than G2/HG2Variable
Second GenerationGrubbs Catalyst®, 2nd Generation (G2)High activity, broad substrate scope.HighCan achieve high MnTypically < 2.0
Hoveyda-GrubbsHoveyda-Grubbs Catalyst®, 2nd Generation (HG2)High stability and activity.HighCan achieve high MnTypically < 2.0

Table 2: Influence of Reaction Temperature on Polymer Properties in cis-Selective ADMET [4][6] (Data for a model α,ω-diene, trends are applicable)

EntryCatalystTemperature (°C)Time (h)cis Content (%)Mn ( kg/mol )PDI (Đ)
1Ru-180161413.12.61
2Ru-3a801618--
3Ru-35016~3012.6-
4Ru-32316>9913.51.88

Mandatory Visualizations

ADMET_Mechanism cluster_catalyst Catalytic Cycle [Ru]=CH2 [Ru]=CH2 Metallacyclobutane Metallacyclobutane [Ru]=CH2->Metallacyclobutane [2+2] Cycloaddition [Ru]=Polymer_Chain [Ru]=Polymer_Chain Metallacyclobutane->[Ru]=Polymer_Chain Cycloreversion Ethylene Ethylene (g) Metallacyclobutane->Ethylene Release Diene_Monomer This compound [Ru]=Polymer_Chain->Diene_Monomer Reacts with another monomer Polymer Poly(this compound) [Ru]=Polymer_Chain->Polymer Chain Growth Diene_Monomer->[Ru]=CH2 + [Ru]=CH2 ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer_Purification Purify & Degas This compound Reaction_Setup Combine Monomer & Catalyst in Schlenk Flask Monomer_Purification->Reaction_Setup Catalyst_Prep Weigh Catalyst (Inert Atmosphere) Catalyst_Prep->Reaction_Setup Polymerization Apply High Vacuum & Heat (50-80°C) Reaction_Setup->Polymerization Quench Quench with Ethyl Vinyl Ether Polymerization->Quench Precipitate Precipitate Polymer in Methanol Quench->Precipitate Filter_Dry Filter and Dry Under Vacuum Precipitate->Filter_Dry Final_Polymer Poly(this compound) Filter_Dry->Final_Polymer Characterization

References

Application Notes and Protocols for the Synthesis of Poly(dodecadiene) via ADMET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of poly(dodecadiene) through Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth polymerization technique that utilizes olefin metathesis to produce unsaturated polymers. This method offers excellent control over polymer structure and is tolerant to a variety of functional groups. These application notes include detailed experimental protocols, data presentation in tabular format for clarity, and diagrams to illustrate the key processes. The resulting unsaturated polymer can be subsequently hydrogenated to yield a polyethylene-like material with precise microstructural control.

Introduction

Acyclic Diene Metathesis (ADMET) polymerization is a powerful tool for the synthesis of unsaturated polymers and, following hydrogenation, precisely structured polyolefins. The polymerization proceeds via a step-growth mechanism, driven by the removal of a small volatile alkene, typically ethylene, which shifts the equilibrium towards the formation of high molecular weight polymer.[1][2] The choice of catalyst is critical and significantly influences the molecular weight, polydispersity, and microstructure of the resulting polymer.[3] Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed due to their high activity and functional group tolerance.[3]

Poly(dodecadiene), synthesized from 1,11-dodecadiene, is an unsaturated polymer that can be readily modified post-polymerization or hydrogenated to form a linear polyethylene-like material. The precise placement of double bonds in the backbone of poly(dodecadiene) allows for further functionalization, making it a versatile platform for the development of novel materials for applications in drug delivery, tissue engineering, and as advanced materials.

ADMET Polymerization of this compound

Reaction Principle

The ADMET polymerization of this compound involves the catalytic conversion of the terminal diene monomer into a linear unsaturated polymer and ethylene gas. The reaction is an equilibrium process, and the continuous removal of ethylene is essential to drive the reaction to completion and achieve high molecular weight polymer.[1]

Catalyst Selection

Several generations of Grubbs and Hoveyda-Grubbs catalysts are effective for ADMET polymerization. The choice of catalyst impacts the reaction kinetics and the properties of the final polymer.

  • Grubbs First Generation (G1): Offers good functional group tolerance but has lower activity compared to later generations.[3]

  • Grubbs Second Generation (G2): Exhibits high activity and a broad substrate scope, leading to higher molecular weight polymers.[3]

  • Hoveyda-Grubbs Second Generation (HG2): Known for its high stability and activity, making it a popular choice for ADMET.[3]

Experimental Protocols

Materials
  • This compound (monomer)

  • Grubbs or Hoveyda-Grubbs catalyst (e.g., G2 or HG2)

  • Anhydrous toluene or chlorobenzene (solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glovebox equipment

Monomer and Solvent Preparation
  • Purify this compound by passing it through a column of activated basic alumina to remove polar impurities.

  • Degas the purified monomer by three freeze-pump-thaw cycles.

  • Dry the solvent over appropriate drying agents (e.g., calcium hydride for toluene) and degas thoroughly.

ADMET Polymerization of this compound
  • In a glovebox or under a stream of inert gas, add the desired amount of catalyst to a Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) is between 250:1 and 1000:1.[3]

  • Add the purified and degassed this compound to the Schlenk flask. If using a solvent, add it at this stage.

  • Connect the flask to a vacuum line and apply a dynamic vacuum (typically <100 mTorr) to facilitate the removal of the ethylene byproduct.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by observing the increase in viscosity of the reaction mixture.

  • After the desired reaction time (typically several hours to days), dissolve the polymer in a minimal amount of an appropriate solvent (e.g., toluene).

  • Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize typical quantitative data obtained from the ADMET polymerization of α,ω-dienes, which can be considered representative for the polymerization of this compound.

Table 1: Effect of Catalyst and Reaction Time on ADMET Polymerization of Dienes

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Yield (%)
G2500:1602425,0001.8>90
HG2500:1602435,0001.7>95
HG21000:1804850,0001.9>90

Data are representative and based on literature for similar α,ω-dienes.[1][3]

Table 2: Characterization of Poly(dodecadiene)

TechniqueParameterTypical Value
¹H NMR Olefinic protonsδ 5.4 ppm
Allylic protonsδ 2.0 ppm
Methylene protonsδ 1.3 ppm
GPC Number-average molecular weight (Mn)20,000 - 60,000 g/mol
Polydispersity Index (PDI)1.6 - 2.2
DSC Glass Transition Temperature (Tg)-60 to -50 °C
Melting Temperature (Tm)Varies with cis/trans content and crystallinity

Data are representative and based on literature for similar unsaturated polyolefins.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the polymer and to determine the cis/trans ratio of the double bonds.

  • Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Obtain ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: The olefinic protons typically appear around δ 5.4 ppm in the ¹H NMR spectrum. The integration of the signals corresponding to the cis and trans isomers can be used to determine their relative ratio.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution (PDI) of the polymer.

  • System: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Tetrahydrofuran (THF) or toluene at a flow rate of 1.0 mL/min.

  • Calibration: Use polystyrene standards to calibrate the system.

  • Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL and filter through a 0.45 µm filter before injection.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Instrument: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Method:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -100 °C) at a cooling rate of 10 °C/min.

    • Heat the sample again to the upper temperature at a heating rate of 10 °C/min. The Tg and Tm are determined from the second heating scan.

Visualizations

ADMET_Polymerization cluster_reactants Reactants cluster_reaction ADMET Polymerization cluster_products Products Monomer This compound Polymerization Metathesis Reaction Monomer->Polymerization Catalyst Grubbs/HG2 Catalyst Catalyst->Polymerization Polymer Poly(dodecadiene) Polymerization->Polymer Ethylene Ethylene (g) Polymerization->Ethylene Removed by Vacuum

Caption: ADMET polymerization of this compound.

Experimental_Workflow Start Start Prep Monomer & Solvent Preparation Start->Prep Reaction ADMET Polymerization (Vacuum, Heat) Prep->Reaction Isolation Polymer Isolation (Precipitation) Reaction->Isolation Characterization Characterization (NMR, GPC, DSC) Isolation->Characterization End End Characterization->End

Caption: Experimental workflow for poly(dodecadiene) synthesis.

Applications

Unsaturated polyolefins like poly(dodecadiene) and their hydrogenated counterparts have a wide range of potential applications:

  • Advanced Materials: The ability to precisely control the microstructure allows for the creation of materials with tailored thermal and mechanical properties.[5]

  • Functional Polymers: The double bonds in the polymer backbone serve as handles for post-polymerization modification, enabling the introduction of various functional groups for applications in coatings, adhesives, and compatibilizers.

  • Biomedical Applications: Functionalized polyolefins can be designed for use in drug delivery systems, scaffolds for tissue engineering, and as biocompatible materials.

  • Model Polymers: These well-defined polymers are excellent models for studying the structure-property relationships of polyolefins.[2]

Conclusion

The synthesis of poly(dodecadiene) via ADMET polymerization offers a versatile and controlled route to produce unsaturated polyolefins. By carefully selecting the catalyst and reaction conditions, the molecular weight and properties of the resulting polymer can be tailored. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals interested in the synthesis and characterization of this promising class of polymers for a variety of applications.

References

Application Notes and Protocols: 1,11-Dodecadiene as a Crosslinker in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,11-dodecadiene as a versatile crosslinking agent in the synthesis of advanced polymeric materials. The unique properties of this long-chain α,ω-diene, including its flexibility and reactivity, make it a valuable component in creating polymers with tailored characteristics for a range of applications, from specialty materials to potential use in drug delivery systems.

Introduction to this compound in Polymer Chemistry

This compound (C12H22) is a linear hydrocarbon with two terminal double bonds, making it an ideal crosslinking agent in various polymerization reactions.[1] Its long, flexible twelve-carbon chain can impart significant changes to the physical properties of polymers, such as increasing elasticity and altering thermal properties. The terminal double bonds are readily accessible for polymerization, participating in reactions like Acyclic Diene Metathesis (ADMET), copolymerization with other olefins, and thiol-ene click chemistry.[2][3]

The primary polymerization techniques involving this compound as a crosslinker include:

  • Acyclic Diene Metathesis (ADMET) Polymerization: A step-growth condensation polymerization that is driven by the removal of a small volatile molecule, typically ethylene.[2] ADMET is a powerful tool for synthesizing well-defined unsaturated polymers and networks.

  • Coordination Copolymerization: The incorporation of this compound as a comonomer in the polymerization of α-olefins, such as 1-dodecene, allows for the synthesis of ultra-high molecular weight branched polymers.[4][5]

  • Thiol-Ene Radical Addition: A "click" chemistry reaction that involves the rapid and efficient reaction of a thiol with an ene (in this case, the double bonds of this compound) to form a stable thioether linkage.[6] This method is highly efficient and can be initiated by light or heat.

Applications in Research and Development

The use of this compound as a crosslinker can lead to polymers with a range of desirable properties, making them suitable for various advanced applications:

  • High-Performance Materials: Crosslinking with this compound can enhance the mechanical properties of polymers, leading to materials with improved durability and flexibility. For instance, it has been used to modify polydecylmethylsiloxane for the creation of gas separation membranes with altered transport properties.[7]

  • Drug Delivery Vehicles: The formation of crosslinked polymer networks is a cornerstone of developing hydrogels and nanoparticles for controlled drug release. While specific examples with this compound are emerging, its ability to form biocompatible and biodegradable polyesters through ADMET polymerization presents a promising avenue for creating novel drug delivery platforms.[8] The crosslinking density, which can be controlled by the concentration of this compound, can be tuned to modulate drug release kinetics.

Experimental Protocols

Herein, we provide detailed protocols for three key polymerization methods utilizing this compound as a crosslinker.

Protocol 1: Synthesis of Ultra-High Molecular Weight Copolymers via Coordination Polymerization

This protocol is adapted from the work of Takeuchi et al. (2019) for the copolymerization of 1-dodecene and this compound.[4][5][9]

Materials:

  • 1-Dodecene (DD)

  • This compound (DDD)

  • n-Hexane (anhydrous)

  • Toluene (anhydrous)

  • Triisobutylaluminum (AliBu3)

  • Tri(n-octyl)aluminum (Al(n-C8H17)3)

  • Cp*TiMe2(O-2,6-iPr2C6H3) (Catalyst 1)

  • [Ph3C][B(C6F5)4] (Borate cocatalyst)

  • Isopropyl alcohol (iPrOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Monomer and Solvent Preparation: In a nitrogen-filled glovebox, add 1-dodecene, this compound, and n-hexane to a round-bottom flask. The monomers should be passed through an alumina column prior to use to remove impurities.

  • Activator Addition: Add the desired amounts of AliBu3 and Al(n-C8H17)3 to the monomer solution.

  • Catalyst Preparation: In a separate vial, prepare a toluene solution of Catalyst 1 and pretreat it with 2.0 equivalents of AliBu3 at -30 °C.

  • Polymerization Initiation: Take the flask containing the monomer solution out of the glovebox and cool it to the desired reaction temperature (e.g., -30 °C) under a nitrogen atmosphere. Add the pre-cooled catalyst solution to the monomer mixture.

  • Start of Polymerization: Initiate the polymerization by adding a toluene solution of the borate cocatalyst.

  • Monitoring the Reaction: At specific time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Termination: Quench the polymerization by pouring the aliquots into iPrOH containing a small amount of HCl.

  • Polymer Isolation and Purification: The precipitated polymer is collected, washed with fresh iPrOH, and dried under vacuum.

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by NMR for copolymer composition.

Quantitative Data from a Representative Experiment:

EntryMonomer Feed (DD/DDD) (mL/mL)Temperature (°C)Time (min)Yield (%)Mn (x 10^5 g/mol )Mw/Mn (PDI)
130.0 / 0.5-301515.84.561.45
230.0 / 0.5-303028.97.981.50
330.0 / 0.5-306045.211.21.52

Data adapted from Takeuchi et al., Polymers 2020, 12, 3.[9]

Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization

This is a general protocol for the ADMET polymerization of α,ω-dienes like this compound.

Materials:

  • This compound

  • Grubbs' Catalyst (e.g., 1st or 2nd generation)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent.

  • Catalyst Addition: Add the Grubbs' catalyst to the solution. The catalyst-to-monomer ratio will influence the polymerization rate and final molecular weight.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 40-80 °C). Apply a vacuum to the flask to facilitate the removal of the ethylene byproduct, which drives the polymerization forward.[2]

  • Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination: After the desired time, or when the viscosity no longer increases, cool the reaction to room temperature and quench by adding a small amount of ethyl vinyl ether.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. The polymer is then collected and dried under vacuum.

  • Characterization: The polymer can be analyzed by NMR to confirm the structure and by GPC to determine the molecular weight and PDI.

Protocol 3: Thiol-Ene "Click" Crosslinking

This protocol describes a general procedure for crosslinking a thiol-containing polymer with this compound.

Materials:

  • Thiol-functionalized polymer

  • This compound

  • Photoinitiator (e.g., DMPA) or Thermal initiator (e.g., AIBN)

  • Solvent (e.g., THF, methanol/water)

  • UV lamp (for photoinitiation)

Procedure:

  • Solution Preparation: Dissolve the thiol-functionalized polymer and this compound in a suitable solvent in a reaction vessel. The stoichiometry of thiol to ene groups can be varied to control the crosslinking density.

  • Initiator Addition: Add the photoinitiator or thermal initiator to the solution.

  • Initiation:

    • Photoinitiation: Expose the solution to UV light of the appropriate wavelength for a specified time.[10]

    • Thermal Initiation: Heat the solution to a temperature that activates the thermal initiator (e.g., 60-80 °C for AIBN).[10]

  • Crosslinking: The reaction proceeds rapidly upon initiation, leading to the formation of a crosslinked network, which may manifest as a gel.

  • Purification: The crosslinked material can be purified by washing with a suitable solvent to remove any unreacted monomers and initiator.

  • Characterization: The formation of the crosslinked network can be confirmed by solubility tests (the crosslinked polymer should swell but not dissolve) and spectroscopic methods like FT-IR to observe the disappearance of the thiol and ene peaks. The degree of swelling can provide information about the crosslink density.

Visualizing Experimental Workflows and Mechanisms

To aid in the understanding of these processes, the following diagrams illustrate the experimental workflows and reaction mechanisms.

experimental_workflow_coordination_polymerization prep Monomer & Solvent Preparation (1-Dodecene, this compound, n-Hexane) activator Activator Addition (AliBu3, Al(n-C8H17)3) prep->activator initiation Polymerization Initiation (-30°C, N2 atmosphere) activator->initiation catalyst_prep Catalyst Preparation (Catalyst 1 in Toluene) catalyst_prep->initiation monitoring Reaction Monitoring (Aliquots over time) initiation->monitoring termination Termination (Quench in iPrOH/HCl) monitoring->termination isolation Polymer Isolation & Purification termination->isolation characterization Characterization (GPC, NMR) isolation->characterization

Caption: Workflow for Coordination Copolymerization.

admet_mechanism monomer Diene Monomer (this compound) intermediate Metallacyclobutane Intermediate monomer->intermediate + Catalyst catalyst Ru Catalyst [M]=CH2 catalyst->intermediate polymer Polymer Chain Growth intermediate->polymer Ring Opening ethylene Ethylene (byproduct) intermediate->ethylene Elimination polymer->intermediate + Monomer

Caption: Mechanism of ADMET Polymerization.

thiol_ene_workflow start Start: Thiol-functionalized Polymer + this compound solution Prepare Solution (Polymer, Diene, Initiator) start->solution initiation Initiation solution->initiation photo Photoinitiation (UV Light) initiation->photo Light thermal Thermal Initiation (Heat) initiation->thermal Heat crosslinking Crosslinking Reaction photo->crosslinking thermal->crosslinking purification Purification (Washing) crosslinking->purification characterization Characterization (Swelling, FT-IR) purification->characterization

Caption: Workflow for Thiol-Ene Crosslinking.

Concluding Remarks

This compound is a highly effective and versatile crosslinking agent for the synthesis of a wide array of polymeric materials. The ability to precisely control polymer architecture and properties through various polymerization techniques makes it a valuable tool for researchers in materials science and drug development. The protocols and data presented here provide a solid foundation for the exploration of this compound in novel polymer synthesis and applications. Further research into its use in drug delivery systems is warranted and holds significant promise for the development of next-generation therapeutic platforms.

References

Experimental Protocol for the Metathesis of 1,11-Dodecadiene: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis is a powerful and versatile catalytic reaction for the formation of carbon-carbon double bonds, with broad applications in organic synthesis, polymer chemistry, and drug discovery.[1] This application note provides detailed experimental protocols for the metathesis of 1,11-dodecadiene, a linear α,ω-diene, which can undergo two primary metathesis transformations: Ring-Closing Metathesis (RCM) to form the macrocycle cyclododecene, and Acyclic Diene Metathesis (ADMET) to yield a poly(decenylene) polymer and ethylene gas. The choice between these two pathways is primarily controlled by the substrate concentration. High dilution conditions favor the intramolecular RCM reaction, while higher concentrations promote the intermolecular ADMET polymerization.[2]

This document outlines protocols utilizing commonly employed ruthenium-based catalysts, specifically Grubbs and Hoveyda-Grubbs catalysts, known for their functional group tolerance and stability.[3][4]

Reaction Pathways

The metathesis of this compound can proceed through two distinct pathways, dictated by the reaction concentration.

Ring-Closing Metathesis (RCM)

At low concentrations, the intramolecular reaction is favored, leading to the formation of cyclododecene and ethylene. The removal of the volatile ethylene byproduct drives the reaction to completion.[5][6]

Acyclic Diene Metathesis (ADMET)

At higher concentrations, the intermolecular reaction predominates, resulting in a step-growth polymerization to form poly(decenylene), a type of unsaturated polymer, with the concurrent release of ethylene.[7][8]

sub This compound rcm_cond Ring-Closing Metathesis (RCM) (High Dilution) sub->rcm_cond admet_cond Acyclic Diene Metathesis (ADMET) (High Concentration) sub->admet_cond rcm_prod Cyclododecene + Ethylene rcm_cond->rcm_prod admet_prod Poly(decenylene) + Ethylene admet_cond->admet_prod

Fig. 1: Reaction pathways for this compound metathesis.

Experimental Data

The following tables summarize typical reaction conditions for the metathesis of this compound and its close structural analog, 1,9-decadiene, providing a basis for experimental design.

Table 1: Ring-Closing Metathesis (RCM) of α,ω-Dienes

SubstrateCatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Reference
General α,ω-DieneGrubbs II1-5Dichloromethane0.005 - 0.05402-12>80[2]
General α,ω-DieneHoveyda-Grubbs II1-5Toluene0.005 - 0.0580-1102-12>80[9]

Table 2: Acyclic Diene Metathesis (ADMET) Polymerization of α,ω-Dienes

SubstrateCatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Product Molar Mass ( g/mol )Reference
1,9-DecadieneSchrock-Molybdenum0.1NeatBulk252108,000
1,9-DecadieneGrubbs I0.1NeatBulk507219,000
General α,ω-DieneGrubbs II0.5-1.0Toluene>0.150-8012-24Varies

Experimental Protocols

Protocol 1: Ring-Closing Metathesis (RCM) of this compound to Cyclododecene

This protocol is designed for the synthesis of the macrocycle cyclododecene and emphasizes high-dilution conditions to favor the intramolecular reaction.

Materials:

  • This compound

  • Grubbs Catalyst®, 2nd Generation or Hoveyda-Grubbs Catalyst®, 2nd Generation

  • Anhydrous, degassed dichloromethane or toluene

  • Schlenk flask or similar reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Vacuum line

  • Silica gel for chromatography

Procedure:

  • Solvent Preparation: Degas the chosen solvent (dichloromethane or toluene) by bubbling with an inert gas for at least 30 minutes prior to use.[4]

  • Reaction Setup: Assemble a Schlenk flask with a reflux condenser under an inert atmosphere.

  • Substrate Addition: To the flask, add the desired amount of degassed solvent. For RCM, a high-dilution condition of 0.01 M is recommended. For a 1 mmol scale reaction, this would correspond to 100 mL of solvent.

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, dissolve the catalyst (e.g., 1-5 mol%) in a small amount of the degassed solvent.

  • Reaction Initiation: Slowly add the catalyst solution to the stirred solution of this compound at the desired reaction temperature (e.g., 40 °C for dichloromethane or 80-110 °C for toluene).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Ethylene Removal: To drive the equilibrium towards the product, a slow stream of inert gas can be passed through the reaction mixture to facilitate the removal of ethylene.[9]

  • Reaction Quenching: Upon completion, the reaction can be quenched by the addition of a few drops of ethyl vinyl ether.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of this compound

This protocol is designed for the synthesis of poly(decenylene) and utilizes higher substrate concentrations to promote intermolecular polymerization.

Materials:

  • This compound (high purity is recommended)

  • Grubbs Catalyst®, 2nd Generation or a highly active Schrock catalyst

  • Anhydrous, degassed high-boiling solvent (e.g., toluene or 1,2,4-trichlorobenzene) if not running neat

  • Schlenk flask or reaction vessel suitable for high vacuum, equipped with a magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • High-vacuum line

Procedure:

  • Monomer Purification: For high molecular weight polymers, it is crucial to use highly purified this compound.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add this compound. The reaction can be performed neat (bulk) or in a minimal amount of a high-boiling solvent to maintain a high concentration (>0.1 M).

  • Catalyst Addition: Add the catalyst (e.g., 0.1-1 mol%) to the stirred monomer at room temperature.

  • Ethylene Removal under Vacuum: Once the catalyst is added, the reaction vessel should be connected to a high-vacuum line to efficiently remove the ethylene byproduct. This is the primary driving force for the polymerization.[7]

  • Heating: The reaction mixture is then heated to the desired temperature (e.g., 50-80 °C). The viscosity of the mixture will increase as the polymerization progresses.

  • Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity and by analyzing aliquots using techniques like gel permeation chromatography (GPC) to determine the molecular weight distribution.

  • Reaction Termination: After the desired time or when the viscosity increase ceases, the reaction is cooled to room temperature and the vacuum is replaced with an inert gas.

  • Polymer Isolation: The polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol) to remove the catalyst residue and any low molecular weight oligomers. The purified polymer is then dried under vacuum.

Experimental Workflow and Signaling Pathway Diagrams

start Start prep Prepare Anhydrous, Degassed Solvent and Glassware start->prep add_sub Add this compound to Reaction Vessel prep->add_sub diss_cat Dissolve Catalyst in Degassed Solvent add_sub->diss_cat add_cat Add Catalyst Solution to Substrate diss_cat->add_cat react Stir at Desired Temperature add_cat->react monitor Monitor Reaction Progress (TLC, GC-MS, or GPC) react->monitor monitor->react quench Quench Reaction monitor->quench purify Purify Product (Chromatography or Precipitation) quench->purify end End purify->end

Fig. 2: General experimental workflow for this compound metathesis.

catalyst [Ru]=CHPh (Pre-catalyst) diene This compound catalyst->diene + intermediate1 Ruthenacyclobutane Intermediate diene->intermediate1 intermediate2 [Ru]=CH-(CH2)8-CH=CH2 + Styrene intermediate1->intermediate2 intermediate3 Intramolecular Ruthenacyclobutane intermediate2->intermediate3 Intramolecular Coordination product Cyclododecene + [Ru]=CH2 intermediate3->product regenerate [Ru]=CH2 + this compound product->regenerate

Fig. 3: Simplified catalytic cycle for the RCM of this compound.

References

Application Notes and Protocols: The Role of 1,11-Dodecadiene in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the versatile roles of 1,11-dodecadiene in various copolymerization reactions. This linear α,ω-diene can act as a comonomer, a crosslinking agent, or a precursor for telechelic polymers depending on the polymerization method and reaction conditions. This document outlines its application in Ziegler-Natta, Acyclic Diene Metathesis (ADMET), and radical copolymerizations, providing both theoretical background and practical experimental protocols.

Role as a Comonomer in Ziegler-Natta Copolymerization of Ethylene

In Ziegler-Natta polymerization, this compound can be copolymerized with ethylene to introduce long-chain branches or to modify the polymer backbone. The incorporation of a non-conjugated diene like this compound can lead to the formation of pendant vinyl groups, which can then be involved in further reactions to create long-chain branched polyethylene.[1]

Data Presentation: Reactivity Ratios in Ethylene/α-Olefin Copolymerization

Due to the limited availability of specific reactivity ratio data for this compound, the following table presents representative data for the copolymerization of ethylene with various long-chain α-olefins using Ziegler-Natta and metallocene catalysts. This data provides an insight into the expected reactivity of this compound.[2][3][4] The reactivity ratio of ethylene (rE) is typically much higher than that of the α-olefin (rα-olefin), indicating a strong preference for ethylene incorporation.[3]

Catalyst SystemComonomerrErα-olefinrE * rα-olefinReference
Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃-C₆H₂)–MAO1-Dodecene---[2]
(F-salalen)TiCl₂/MAO1-Octene11.250.151.69[4]
CGC/B/TOA1-Hexene---[3]
Experimental Protocol: Copolymerization of Ethylene and this compound using a Ziegler-Natta Catalyst

This protocol is a representative procedure based on the copolymerization of ethylene with analogous α,ω-dienes like 1,9-decadiene.[1][5]

Materials:

  • High-purity ethylene

  • This compound (purified by passing through activated alumina)

  • Toluene (anhydrous)

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum, TEAL)

  • Schlenk line and glassware

  • Polymerization reactor equipped with a stirrer, temperature control, and gas inlet.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the polymerization reactor with high-purity nitrogen.

  • Solvent and Monomer Addition: Add anhydrous toluene to the reactor, followed by the desired amount of this compound.

  • Catalyst Introduction: Introduce the Ziegler-Natta catalyst slurry and the TEAL cocatalyst into the reactor.

  • Polymerization: Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature (e.g., 70-80 °C).

  • Reaction Termination: After the desired reaction time, terminate the polymerization by adding an alcohol (e.g., isopropanol).

  • Polymer Isolation: Precipitate the copolymer in an excess of acidified ethanol, filter, and wash thoroughly with ethanol.

  • Drying: Dry the resulting copolymer under vacuum at 60-80 °C to a constant weight.

Ziegler_Natta_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up A Dry and Purge Reactor B Add Toluene and This compound A->B Inert Atmosphere C Introduce Catalyst and Cocatalyst B->C D Pressurize with Ethylene C->D E Maintain Temperature and Stirring D->E Initiation F Terminate with Alcohol E->F Completion G Precipitate, Filter, and Wash F->G H Dry Copolymer G->H

Ziegler-Natta Copolymerization Workflow

Role in Acyclic Diene Metathesis (ADMET) Copolymerization

ADMET polymerization is a step-growth condensation polymerization of α,ω-dienes, driven by the removal of a small volatile molecule, typically ethylene.[6] this compound can be homopolymerized or copolymerized with other dienes to produce unsaturated polymers with controlled microstructures. The double bonds in the resulting polymer backbone can be subsequently hydrogenated to yield materials resembling polyethylene.

Data Presentation: ADMET of α,ω-Dienes

The following table summarizes typical outcomes of ADMET polymerization of α,ω-dienes, highlighting the formation of high molecular weight polymers with predominantly trans-double bonds.

MonomerCatalystMₙ ( g/mol )Mₙ/Mₙ% transReference
1,9-DecadieneSchrock's Mo catalyst>25,000~2.0>90[6]
Functionalized α,ω-dienesGrubbs' Ru catalyst10,000 - 100,0001.5 - 2.5>80[7]
Experimental Protocol: ADMET Copolymerization of this compound with a Functional Diene

This protocol is a general procedure for the ADMET copolymerization of this compound with a functional diene to create a random copolymer.

Materials:

  • This compound (high purity)

  • Functional α,ω-diene (e.g., a diene with an ester or ether group)

  • Grubbs' second-generation catalyst

  • Anhydrous toluene or chlorobenzene

  • High-vacuum line

  • Schlenk flask

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox, charge a Schlenk flask with the desired molar ratio of this compound and the functional diene. Add the Grubbs' catalyst (typically 0.1-1 mol%).

  • Initial Reaction: Dissolve the monomers and catalyst in a minimal amount of anhydrous solvent.

  • Polymerization under Vacuum: Attach the flask to a high-vacuum line and heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring. The removal of ethylene gas drives the polymerization.

  • Monitoring the Reaction: The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.

  • Termination and Isolation: After several hours, cool the reaction to room temperature and dissolve the viscous polymer in a suitable solvent (e.g., toluene). Terminate the reaction by adding a few drops of ethyl vinyl ether.

  • Purification: Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

ADMET_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up A Charge Monomers and Catalyst in Glovebox B Dissolve in Solvent A->B C Heat under High Vacuum B->C Ethylene Removal D Monitor Viscosity Increase C->D Chain Growth E Terminate Reaction D->E Completion F Precipitate, Filter, and Dry E->F

ADMET Copolymerization Workflow

Role as a Crosslinking Agent in Radical Polymerization

Due to its two terminal double bonds, this compound can act as a crosslinking agent in radical copolymerization with mono-vinyl monomers like methyl methacrylate or styrene. The incorporation of the diene leads to the formation of a polymer network, resulting in an insoluble, crosslinked material. The degree of crosslinking can be controlled by the feed ratio of the diene to the mono-vinyl monomer.

Logical Relationship of Crosslinking

Crosslinking_Concept Monomer Mono-vinyl Monomer (e.g., Methyl Methacrylate) Polymerization Radical Polymerization Monomer->Polymerization Diene This compound (Crosslinker) Diene->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Initiates LinearChains Growing Linear Polymer Chains Polymerization->LinearChains Forms CrosslinkedNetwork Crosslinked Polymer Network Polymerization->CrosslinkedNetwork Leads to PendantDoubleBond Pendant Double Bond on Polymer Chain LinearChains->PendantDoubleBond Incorporation of Diene PendantDoubleBond->Polymerization Reacts with Another Chain

Conceptual Diagram of Crosslinking
Experimental Protocol: Radical Copolymerization of Methyl Methacrylate with this compound as a Crosslinker

This protocol describes a typical bulk radical copolymerization to form a crosslinked poly(methyl methacrylate) network.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Polymerization vessel (e.g., a sealed glass ampoule or a small reactor)

  • Nitrogen or argon source

Procedure:

  • Monomer Preparation: Prepare a mixture of MMA and this compound with the desired molar ratio (e.g., 99:1 for low crosslinking density).

  • Initiator Addition: Dissolve AIBN in the monomer mixture (typically 0.1-1 mol% based on total monomers).

  • Degassing: Degas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Polymerization: Seal the reaction vessel and place it in a temperature-controlled bath (e.g., 60-70 °C) to initiate polymerization.

  • Curing: The reaction will proceed, and the viscosity will increase until a solid, crosslinked gel is formed. The reaction time will depend on the initiator concentration and temperature.

  • Post-Curing: After the initial polymerization, it may be beneficial to post-cure the material at a higher temperature (e.g., 100-120 °C) to ensure complete reaction of the monomers.

  • Characterization: The resulting crosslinked polymer will be insoluble. Swelling studies in a good solvent (e.g., toluene) can be performed to determine the crosslinking density.

Disclaimer: The provided protocols are intended as representative examples and may require optimization for specific applications and research goals. Appropriate safety precautions should always be taken when handling chemicals and conducting experiments.

References

Applications of 1,11-Dodecadiene in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11-dodecadiene is a linear α,ω-diene that serves as a versatile building block in materials science, primarily utilized in polymer synthesis, crosslinking, and surface modification. Its two terminal double bonds readily participate in a variety of polymerization and functionalization reactions, enabling the creation of materials with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.

I. Polymer Synthesis via Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth polycondensation reaction that is particularly well-suited for the polymerization of α,ω-dienes like this compound. This method allows for the synthesis of well-defined, linear unsaturated polymers. The primary driving force for the reaction is the removal of a volatile small molecule, typically ethylene.

Application Note: ADMET polymerization of this compound yields poly(dodecadiene), an unsaturated polymer. The properties of this polymer, such as its mechanical strength and thermal stability, can be influenced by factors like the catalyst used and the cis/trans ratio of the double bonds in the polymer backbone. Subsequent hydrogenation of the poly(dodecadiene) can produce a material with properties similar to polyethylene.

Quantitative Data

While specific quantitative data for poly(dodecadiene) derived from this compound is not extensively available in the public literature, the following table provides a general overview of the expected properties based on analogous polyolefins synthesized via ADMET.

PropertyExpected Value/RangeNotes
Mechanical Properties
Tensile Strength10 - 40 MPaHighly dependent on molecular weight and crystallinity. Higher molecular weight generally leads to higher tensile strength.[1]
Young's Modulus100 - 1000 MPaInfluenced by the degree of crystallinity and the cis/trans ratio of the double bonds.
Elongation at Break100 - 500%Generally high for these types of flexible polymers.
Thermal Properties
Glass Transition (Tg)-60 to -40 °CTypical for long-chain aliphatic polymers.
Melting Temperature (Tm)100 - 130 °CFor the hydrogenated polymer, resembling polyethylene. The unsaturated polymer may have a lower melting point.[2][3]
Decomposition Temp (Td)> 350 °CThe onset of thermal degradation is generally high for polyolefins.
Experimental Protocol: ADMET Polymerization of this compound

This protocol describes a general procedure for the ADMET polymerization of this compound using a Grubbs-type catalyst.

Materials:

  • This compound (purified by passing through activated alumina)

  • Grubbs second-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Anhydrous toluene

  • Schlenk flask and line

  • Vacuum pump

  • Magnetic stirrer and stir bar

  • Methanol

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 6.0 mmol) and anhydrous toluene (e.g., 5 mL).

  • Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved gases.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs second-generation catalyst (e.g., 0.025 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to 50-60°C under a continuous vacuum (e.g., <50 mTorr) with vigorous stirring. The removal of ethylene gas drives the polymerization. The reaction can be monitored by the increase in viscosity. The reaction time can range from several hours to 24 hours.

  • Termination: Cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Precipitation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Characterization: The resulting poly(dodecadiene) can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and determine the cis/trans ratio. Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

ADMET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer This compound Setup Combine Monomer & Solvent in Schlenk Flask Monomer->Setup Solvent Anhydrous Toluene Solvent->Setup Catalyst Grubbs Catalyst Polymerize Add Catalyst, Heat under Vacuum Catalyst->Polymerize Degas Freeze-Pump-Thaw Setup->Degas Degas->Polymerize Terminate Quench with Ethyl Vinyl Ether Polymerize->Terminate Ethylene Gas (byproduct) Precipitate Precipitate in Methanol Terminate->Precipitate Dry Filter and Dry Precipitate->Dry Poly(dodecadiene) Poly(dodecadiene) Dry->Poly(dodecadiene)

ADMET Polymerization Workflow

II. This compound as a Crosslinking Agent

The terminal double bonds of this compound can be utilized to crosslink existing polymer chains, thereby modifying their properties. For example, it can be used to enhance the mechanical properties and thermal stability of polyolefins like polyethylene.

Application Note: Crosslinking polyethylene with this compound can improve its tensile strength, creep resistance, and service temperature. The diene can be incorporated into the polyethylene matrix and then crosslinked through various methods, including peroxide-initiated or radiation-induced crosslinking.

Quantitative Data

The following table illustrates the potential effects of crosslinking on the properties of polyethylene. The exact values will depend on the base polyethylene, the concentration of this compound, and the crosslinking conditions.

PropertyUncrosslinked PECrosslinked PE (Expected)Notes
Mechanical Properties
Tensile Strength at Yield10 - 25 MPa15 - 35 MPaCrosslinking increases the resistance to deformation.[4]
Elongation at Break> 500%200 - 400%Crosslinking reduces the ability of chains to slide past one another, thus decreasing elongation.[4]
Thermal Properties
Service Temperature< 80 °C> 100 °CThe crosslinked network prevents the polymer from flowing at temperatures above its melting point.
Gel Content0%> 60%A measure of the degree of crosslinking.
Experimental Protocol: Peroxide-Initiated Crosslinking of Polyethylene with this compound

This protocol provides a general method for crosslinking low-density polyethylene (LDPE) using this compound and a peroxide initiator.

Materials:

  • Low-density polyethylene (LDPE) pellets

  • This compound

  • Dicumyl peroxide (DCP)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Xylene (for gel content determination)

Procedure:

  • Blending:

    • On a two-roll mill heated to 120-130°C, melt the LDPE pellets.

    • Once a molten sheet is formed, add this compound (e.g., 1-5 phr) and dicumyl peroxide (e.g., 0.5-2 phr) to the molten polymer.

    • Mill the mixture for 5-10 minutes to ensure homogeneous dispersion of the additives.

  • Compression Molding and Curing:

    • Place the blended compound into a mold and preheat in a compression molding press at 120°C for 5 minutes.

    • Increase the temperature to the curing temperature (typically 170-180°C for DCP) and apply pressure (e.g., 10 MPa) for 15-20 minutes to allow for crosslinking.

    • Cool the mold under pressure to room temperature.

  • Characterization:

    • Gel Content (ASTM D2765):

      • Weigh a sample of the crosslinked polyethylene (W_initial).

      • Place the sample in a wire mesh cage and immerse it in boiling xylene for 12 hours to extract the soluble fraction.

      • Remove the sample and dry it in a vacuum oven at 80°C to a constant weight (W_final).

      • Calculate the gel content: Gel Content (%) = (W_final / W_initial) * 100.

    • Mechanical and thermal properties can be tested using standard methods (e.g., tensile testing, DMA, DSC).

Crosslinking_Workflow cluster_prep Material Preparation cluster_processing Processing cluster_analysis Analysis PE Polyethylene Blend Melt Blending PE->Blend Diene This compound Diene->Blend Peroxide Dicumyl Peroxide Peroxide->Blend Mold Compression Molding & Curing Blend->Mold Crosslinked Polyethylene Crosslinked Polyethylene Mold->Crosslinked Polyethylene Characterize Characterization (Gel Content, Mechanical, Thermal) Crosslinked Polyethylene->Characterize

Crosslinking Experimental Workflow

III. Surface Modification via Thiol-Ene "Click" Chemistry

The terminal double bonds of this compound can be used to functionalize surfaces through the thiol-ene "click" reaction. This reaction is highly efficient and proceeds under mild conditions, often initiated by UV light or a radical initiator.

Application Note: A surface can first be functionalized with thiol groups, and then this compound can be "clicked" onto the surface. This creates a surface with terminal double bonds that can be further modified. This is a powerful technique for creating biocompatible surfaces, attaching sensing molecules, or altering the wetting properties of a substrate.

Experimental Protocol: Thiol-Ene Functionalization of a Thiol-Modified Surface

This protocol outlines a general procedure for attaching this compound to a surface previously functionalized with thiol groups (e.g., a gold surface with a self-assembled monolayer of a thiol-alkane).

Materials:

  • Thiol-functionalized substrate (e.g., gold-coated silicon wafer with a self-assembled monolayer of 11-mercaptoundecanoic acid)

  • This compound

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Anhydrous solvent (e.g., toluene or isopropanol)

  • UV lamp (e.g., 365 nm)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon source

Procedure:

  • Preparation of Reaction Solution: In a Schlenk tube, dissolve this compound (e.g., 100 mM) and the photoinitiator DMPA (e.g., 10 mM) in the anhydrous solvent under an inert atmosphere.

  • Surface Immersion: Place the thiol-functionalized substrate into the reaction solution.

  • UV Irradiation: Irradiate the reaction vessel with a UV lamp at room temperature for a specified time (e.g., 30 minutes to 2 hours). The reaction progress can be monitored by contact angle measurements or surface spectroscopy.

  • Washing: After irradiation, remove the substrate from the solution and rinse it thoroughly with the solvent to remove any unreacted reagents.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

  • Characterization: The successful functionalization can be confirmed by surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect changes in elemental composition, and contact angle goniometry to observe changes in surface wettability.

Thiol_Ene_Pathway cluster_surface Surface Preparation cluster_reaction Thiol-Ene Reaction cluster_result Functionalized Surface Substrate Substrate Thiol_SAM Thiol Self-Assembled Monolayer (SAM) Substrate->Thiol_SAM UV_React UV Irradiation Thiol_SAM->UV_React Diene_Sol This compound Solution with Photoinitiator Diene_Sol->UV_React Functionalized_Surface Surface with Terminal Double Bonds UV_React->Functionalized_Surface

Thiol-Ene Surface Functionalization Pathway

Conclusion

This compound is a valuable monomer and functionalizing agent in materials science. Through ADMET polymerization, it can be used to synthesize well-defined unsaturated polymers. As a crosslinking agent, it can significantly enhance the properties of existing polymers. Furthermore, its participation in thiol-ene click chemistry provides a robust method for surface modification. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this versatile molecule. Further optimization of reaction conditions will be necessary to achieve specific material properties for a given application.

References

Application Notes: Synthesis and Functionalization of Poly(dodecadiene) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Functionalized polymers are essential platforms in modern drug development, serving as advanced drug delivery systems, tissue engineering scaffolds, and diagnostic agents.[1][2] Their tailored properties allow for enhanced drug solubility, controlled release, and targeted delivery to specific tissues, thereby increasing therapeutic efficacy and reducing side effects.[3][4] Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation technique for synthesizing well-defined unsaturated polymers from α,ω-dienes.[5][6] This method is distinguished by its tolerance to a wide variety of functional groups and its ability to produce polymers with controlled architectures.[7]

1,11-dodecadiene is an attractive monomer for creating a hydrocarbon backbone that can be systematically functionalized. The resulting polymer, poly(dodecadiene), contains regularly spaced double bonds that serve as reactive handles for post-polymerization modification. Thiol-ene "click" chemistry is an exceptionally efficient and versatile reaction for modifying these unsaturated backbones.[8][9] This photo-initiated reaction proceeds rapidly under mild conditions, allowing for the introduction of diverse functional groups with high yields.[10]

These application notes provide detailed protocols for the synthesis of poly(dodecadiene) from this compound via ADMET polymerization and its subsequent functionalization using thiol-ene chemistry, creating a versatile platform for researchers in materials science and drug development.

Part 1: Synthesis of Unsaturated Poly(dodecadiene) via ADMET Polymerization

Principle of the Reaction

ADMET is a step-growth polymerization driven by the removal of a volatile small molecule, typically ethylene, from the metathesis reaction of an α,ω-diene.[5][6] The reaction is catalyzed by a metal alkylidene complex, such as a Grubbs-type ruthenium catalyst.[11] The catalyst reacts with the terminal double bonds of the diene monomer. Through a series of [2+2] cycloaddition and cycloreversion steps, ethylene gas is liberated, and a new internal double bond is formed, leading to polymer chain growth.[5] The continuous removal of ethylene from the reaction system under vacuum is crucial to drive the equilibrium towards the formation of a high molecular weight polymer.[12]

ADMET_Reaction cluster_reactants Reactants cluster_products Products monomer n this compound polymer Poly(dodecadiene) monomer->polymer Polymerization (- (n-1) C2H4) catalyst Grubbs Catalyst (e.g., G-II, HG-II) catalyst->monomer ethylene (n-1) Ethylene (gas) ADMET_Workflow start Start purify 1. Purify & Degas This compound start->purify setup 2. Glovebox Setup: Add Monomer to Schlenk Flask purify->setup catalyst 3. Prepare Catalyst Solution in Glovebox setup->catalyst polymerize 4. Initiate Reaction & Polymerize under High Vacuum & Heat catalyst->polymerize isolate 5. Dissolve in Toluene & Precipitate in Methanol polymerize->isolate dry 6. Collect & Dry Polymer isolate->dry characterize 7. Characterize (SEC, NMR) dry->characterize end End characterize->end Thiol_Ene_Reaction cluster_reactants Reactants cluster_products Product polymer Poly(dodecadiene) Backbone (-CH=CH-) func_polymer Functionalized Poly(dodecadiene) polymer->func_polymer thiol Functional Thiol (R-SH) thiol->func_polymer conditions UV Light + Photoinitiator conditions->func_polymer Initiates Application_Pathway cluster_mods Modification & Assembly platform Functionalized Poly(dodecadiene) (e.g., with -COOH groups) drug Covalent Drug Conjugation platform->drug ligand Targeting Ligand Attachment platform->ligand assembly Self-Assembly into Nanoparticles drug->assembly ligand->assembly application Targeted Drug Delivery System assembly->application

References

Catalyst Selection for 1,11-Dodecadiene Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11-Dodecadiene is a linear α,ω-diene that can be polymerized through various catalytic methods to produce unsaturated polymers with potential applications in materials science and as precursors for specialty polymers. The choice of catalyst is critical as it dictates the polymerization mechanism, and consequently, the polymer's molecular weight, polydispersity, and microstructure (e.g., cis/trans isomerism). This document provides a detailed overview of two primary catalytic systems for the polymerization of this compound: Group IV metal-based catalysts (akin to Ziegler-Natta systems) and Acyclic Diene Metathesis (ADMET) catalysts.

Catalyst Systems for this compound Polymerization

The polymerization of this compound can be broadly categorized into two main pathways: coordination polymerization using Group IV metal catalysts and metathesis polymerization.

Group IV Metal-Based Catalysts (Coordination Polymerization)

Homogeneous catalysts based on Group IV metals like titanium and zirconium, often classified with Ziegler-Natta or metallocene systems, are effective for the polymerization of α-olefins.[1][2] These catalysts, in conjunction with a cocatalyst such as methylaluminoxane (MAO) or a borate activator, can polymerize this compound through a coordination-insertion mechanism.[3][4] This method typically yields high molecular weight polymers.[3][4]

A notable example is the use of the half-titanocene catalyst Cp*TiMe2(O-2,6-iPr2C6H3) activated by [Ph3C][B(C6F5)4] and an aluminum co-catalyst for the copolymerization of 1-dodecene and this compound.[3] This system demonstrates high catalytic activity and produces ultrahigh molecular weight copolymers in a quasi-living manner.[3]

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth condensation polymerization that is particularly well-suited for α,ω-dienes like this compound.[1][5] This method is driven by the removal of a volatile small molecule, typically ethylene, from the reaction equilibrium.[5] Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs families of catalysts, are widely used for ADMET due to their high activity and tolerance to various functional groups.[6][7] The choice of catalyst and reaction conditions can influence the cis/trans ratio of the double bonds in the resulting polymer backbone.[6]

Data Presentation: Catalyst Performance in this compound Polymerization

The following tables summarize quantitative data for different catalyst systems used in the polymerization of this compound and related monomers.

Table 1: Performance of Group IV Catalyst in the Copolymerization of 1-Dodecene (DD) and this compound (DDD)

Catalyst SystemTemp (°C)Time (min)Activity (kg polymer/mol-Ti·h)M_n_ (x 10^5 g/mol )PDI (M_w_/M_n_)Reference
Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) (1) – [Ph₃C][B(C₆F₅)₄] – AlⁱBu₃/Al(n-C₈H₁₇)₃-30578203.241.47[3]
"-301065205.511.43[3]
"-302057307.531.45[3]
"-402027507.821.40[3]
"-4045220014.01.39[3]
"-50607704.351.18[3]
"-501205405.381.18[3]

Table 2: General Performance of ADMET Catalysts in the Polymerization of α,ω-Dienes

Catalyst TypeMonomerPolymer M_w_ ( g/mol )Polymer MicrostructureReference
Schrock Molybdenum Catalyst1,9-Decadiene108,000>90% trans[5]
Grubbs First Generation1,5-Hexadiene28,000>70% trans[5]
Dithiolate Ru Carbene (Ru-3)cis-diene13,500 (M_n_)>99% cis[6]
Dichloro Ru Carbene (Ru-1)terminal diene13,100 (M_n_)23% cis[6]

Experimental Protocols

Protocol 1: Copolymerization of 1-Dodecene and this compound using a Group IV Catalyst

This protocol is adapted from the work of Nomura and coworkers.[3]

Materials:

  • Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) catalyst (1)

  • Tris(pentafluorophenyl)borane ([Ph₃C][B(C₆F₅)₄])

  • Triisobutylaluminum (AlⁱBu₃)

  • Tri(n-octyl)aluminum (Al(n-C₈H₁₇)₃)

  • 1-Dodecene (DD), purified

  • This compound (DDD), purified

  • Anhydrous n-hexane

  • Methanol

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • All glassware should be oven-dried and cooled under an inert atmosphere.

  • In a Schlenk flask under an inert atmosphere, prepare the catalyst solution by dissolving Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) in anhydrous n-hexane.

  • In a separate reaction vessel, add the desired amounts of 1-dodecene, this compound, and anhydrous n-hexane.

  • Add the co-catalyst solution of AlⁱBu₃ and Al(n-C₈H₁₇)₃ in n-hexane to the monomer mixture. The molar ratio of Al/Ti is typically around 500.[3]

  • Pre-treat the catalyst solution with 2.0 equivalents of AlⁱBu₃ at -30°C for 10 minutes.[3]

  • Cool the monomer/co-catalyst mixture to the desired reaction temperature (-30°C to -50°C).

  • Initiate the polymerization by adding the pre-treated catalyst solution to the monomer mixture under vigorous stirring. The molar ratio of [Ph₃C][B(C₆F₅)₄]/Ti is typically 3.0.[3]

  • Maintain the reaction at the set temperature for the desired time (5 to 120 minutes).

  • Quench the polymerization by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for microstructure analysis.[8][9][10]

Protocol 2: Acyclic Diene Metathesis (ADMET) Polymerization of this compound

This is a general protocol for ADMET polymerization of α,ω-dienes.[1][7][11]

Materials:

  • Ruthenium-based metathesis catalyst (e.g., Grubbs second-generation catalyst)

  • This compound, purified

  • Anhydrous toluene or other suitable solvent

  • Methanol

  • Ethyl vinyl ether (for quenching)

  • Argon or Nitrogen gas for inert atmosphere

  • High vacuum line

Procedure:

  • Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • Purify the this compound monomer to remove any impurities that could poison the catalyst.

  • In a Schlenk flask equipped with a magnetic stir bar and connected to a high vacuum line, dissolve the this compound in anhydrous toluene.

  • Add the Grubbs catalyst to the monomer solution (catalyst loading can range from 0.1 to 5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 40-80°C).

  • Apply a dynamic high vacuum to the flask to facilitate the removal of ethylene gas, which drives the polymerization equilibrium towards the formation of high molecular weight polymer.[5]

  • Continue the reaction under vacuum for several hours until the desired viscosity is reached.

  • Cool the reaction to room temperature and quench by adding a small amount of ethyl vinyl ether.

  • Precipitate the polymer by pouring the viscous solution into a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the polymer by GPC (for M_n_ and PDI), NMR (for cis/trans ratio and end-group analysis), and Differential Scanning Calorimetry (DSC) to determine thermal properties like glass transition temperature (T_g_) and melting temperature (T_m_).[8][9][10][12]

Visualizations

Logical Flow for Catalyst Selection

Catalyst_Selection start Define Desired Polymer Properties high_mw High Molecular Weight? start->high_mw group_iv Group IV Catalysts (e.g., Cp*Ti-based) high_mw->group_iv Yes admet ADMET Catalysts (e.g., Grubbs, Hoveyda-Grubbs) high_mw->admet No/Moderate stereocontrol Stereocontrol (cis/trans)? dithiolate_ru Dithiolate Ru Catalysts (for high cis content) stereocontrol->dithiolate_ru High cis dichloro_ru Dichloro Ru Catalysts (for high trans content) stereocontrol->dichloro_ru High trans functional_groups Functional Group Tolerance? functional_groups->group_iv Limited functional_groups->admet Yes group_iv->functional_groups admet->stereocontrol

Caption: Catalyst selection flowchart for this compound polymerization.

Experimental Workflow for ADMET Polymerization

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis arrow arrow Monomer_Purification Monomer Purification Dissolution Dissolve Monomer in Anhydrous Solvent Monomer_Purification->Dissolution Inert_Atmosphere Inert Atmosphere Setup Inert_Atmosphere->Dissolution Catalyst_Addition Add Catalyst Dissolution->Catalyst_Addition Heating_Vacuum Heat and Apply Dynamic Vacuum Catalyst_Addition->Heating_Vacuum Quenching Quench Reaction Heating_Vacuum->Quenching Precipitation Precipitate Polymer in Methanol Quenching->Precipitation Isolation Isolate and Dry Polymer Precipitation->Isolation Characterization Characterize Polymer (GPC, NMR, DSC) Isolation->Characterization ADMET_Cycle catalyst [Ru]=CH₂ metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane + Monomer monomer H₂C=CH-(CH₂)₈-CH=CH₂ monomer->metallacyclobutane polymer_chain [Ru]=CH-(CH₂)₈-CH=CH-Polymer metallacyclobutane->polymer_chain Productive Cycloreversion ethylene Ethylene (gas) metallacyclobutane->ethylene polymer_chain->catalyst + Monomer (Chain Growth)

References

Application Notes and Protocols for the Reaction Kinetics of 1,11-Dodecadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics of 1,11-dodecadiene polymerization, primarily through Acyclic Diene Metathesis (ADMET). Detailed experimental protocols for conducting the polymerization and monitoring its kinetics are also presented.

Introduction to this compound Polymerization

The polymerization of this compound, a linear α,ω-diene, is a step-growth polycondensation reaction that yields unsaturated poly(dodec-1-en-11-ylene). This process is predominantly achieved through Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a versatile and powerful tool in polymer chemistry that allows for the synthesis of well-defined polymer architectures. The driving force for this equilibrium reaction is the removal of a small volatile byproduct, ethylene gas, which shifts the equilibrium towards the formation of high molecular weight polymer.[1]

The kinetics of ADMET polymerization are influenced by several factors, including the choice of catalyst, catalyst loading, temperature, and monomer purity. Understanding these kinetic parameters is crucial for controlling the polymer's molecular weight, polydispersity, and microstructure.

Key Concepts in ADMET Polymerization Kinetics

The generally accepted mechanism for ADMET polymerization involves a metal-carbene (alkylidene) catalyst. The reaction proceeds through a series of metallacyclobutane intermediates. The polymerization is a step-growth process, meaning that the polymer chain grows by the reaction of monomers, oligomers, and other polymer chains.

The rate of polymerization can be monitored by tracking the disappearance of the monomer or the appearance of the polymer over time. Common analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

Data Presentation: Kinetic Parameters and Polymer Properties

While specific kinetic data for the homopolymerization of this compound is not extensively tabulated in the literature, the following tables present representative data for the ADMET polymerization of long-chain α,ω-dienes, which provides a strong basis for understanding the expected behavior of this compound.

Table 1: Effect of Catalyst and Reaction Time on the ADMET Polymerization of a Generic Long-Chain α,ω-Diene

CatalystCatalyst Loading (mol%)Reaction Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Grubbs' 1st Gen.0.148515,0001.8
Grubbs' 1st Gen.0.124>9535,0002.1
Grubbs' 2nd Gen.0.0529025,0001.6
Grubbs' 2nd Gen.0.0512>9855,0001.9
Hoveyda-Grubbs 2nd Gen.0.052>9530,0001.5
Hoveyda-Grubbs 2nd Gen.0.0510>9965,0001.7

Note: This table is a representative summary based on typical ADMET polymerization of long-chain dienes and is intended for illustrative purposes. Actual results for this compound may vary.

Table 2: Influence of Temperature on the ADMET Polymerization of a Generic Long-Chain α,ω-Diene (Grubbs' 2nd Gen. Catalyst, 12h)

Temperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
409240,0001.8
60>9855,0001.9
80>9852,0002.2

Note: Higher temperatures can sometimes lead to catalyst decomposition and broader polydispersity.

Experimental Protocols

Protocol 1: Bulk ADMET Polymerization of this compound

This protocol describes a typical bulk polymerization of this compound using a Grubbs-type catalyst.

Materials:

  • This compound (high purity, >99%)

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Schlenk flask and line

  • High-vacuum pump

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer Purification: Purify this compound by passing it through a column of activated alumina and degassing with an inert gas for at least 30 minutes.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Monomer Addition: Transfer a known amount of purified this compound to the Schlenk flask via cannula or syringe.

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the desired amount of Grubbs' 2nd Generation Catalyst to the flask. The catalyst is typically dissolved in a small amount of anhydrous toluene for easier transfer.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and immediately apply a high vacuum (e.g., <50 mTorr) while stirring vigorously. The removal of ethylene gas is crucial to drive the polymerization to high molecular weights.

  • Reaction Monitoring: At specific time intervals, carefully release the vacuum with an inert gas and withdraw a small aliquot of the reaction mixture for analysis by NMR and GPC.

  • Termination: After the desired reaction time, cool the flask to room temperature and quench the reaction by exposing the mixture to air or by adding a small amount of ethyl vinyl ether.

  • Polymer Isolation: Dissolve the viscous polymer in a suitable solvent (e.g., toluene or dichloromethane) and precipitate it into a large volume of a non-solvent (e.g., methanol).

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.

Protocol 2: Kinetic Monitoring of this compound Polymerization by ¹H NMR Spectroscopy

This protocol outlines the procedure for monitoring the monomer conversion during the ADMET polymerization of this compound.

Procedure:

  • Sample Preparation: Prepare the polymerization reaction as described in Protocol 1. At each time point, dissolve the withdrawn aliquot in deuterated chloroform (CDCl₃).

  • NMR Acquisition: Acquire ¹H NMR spectra of the samples.

  • Data Analysis: Monitor the decrease in the integral of the vinyl proton signals of the this compound monomer (typically around 4.9-5.0 ppm and 5.7-5.8 ppm) relative to an internal standard or the integral of the newly formed internal double bond protons in the polymer backbone (typically around 5.3-5.4 ppm).

  • Conversion Calculation: Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [ (Initial Integral of Monomer Vinyl Protons - Integral of Monomer Vinyl Protons at time t) / Initial Integral of Monomer Vinyl Protons ] x 100

Protocol 3: Characterization of Poly(dodec-1-en-11-ylene) by Gel Permeation Chromatography (GPC)

This protocol describes the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified and dried polymer in a suitable GPC solvent (e.g., tetrahydrofuran (THF) or toluene) to a known concentration (e.g., 1 mg/mL).

  • GPC Analysis: Inject the polymer solution into a GPC system equipped with a refractive index (RI) detector and calibrated with polystyrene standards.

  • Data Analysis: Analyze the resulting chromatogram to determine the Mn, Mw, and PDI (Mw/Mn) of the polymer sample.

Visualizations

ADMET_Polymerization_Mechanism Monomer This compound Catalyst [M]=CH2 (Metal Carbene) Monomer->Catalyst Coordination Intermediate Metallacyclobutane Intermediate Catalyst->Intermediate [2+2] Cycloaddition Intermediate->Catalyst Retro [2+2] Cycloaddition Polymer Poly(dodec-1-en-11-ylene) Intermediate->Polymer Productive Metathesis Ethylene Ethylene (gas) Intermediate->Ethylene Release

Caption: A simplified diagram of the ADMET polymerization mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Prep Monomer Purification (this compound) Polymerization ADMET Reaction (Bulk, under vacuum) Monomer_Prep->Polymerization Catalyst_Prep Catalyst Preparation (e.g., Grubbs' 2nd Gen) Catalyst_Prep->Polymerization Monitoring Kinetic Monitoring (Aliquots for NMR & GPC) Polymerization->Monitoring NMR ¹H NMR Analysis (Monomer Conversion) Monitoring->NMR GPC GPC Analysis (Mn, Mw, PDI) Monitoring->GPC

Caption: General experimental workflow for studying this compound polymerization kinetics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,11-Dodecadiene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,11-dodecadiene monomer from common polymerization inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in commercially available this compound?

A1: Commercially available diene monomers like this compound are often stabilized with inhibitors to prevent polymerization during storage and transport. The most common inhibitors are phenolic compounds, including:

  • Butylated hydroxytoluene (BHT)

  • 4-tert-butylcatechol (TBC)

  • Hydroquinone (HQ)

  • 4-methoxyphenol (MEHQ)

Q2: Why do I need to remove these inhibitors before my reaction?

A2: These inhibitors are radical scavengers. If your experimental procedure involves radical polymerization or any reaction sensitive to radical quenching, the presence of these inhibitors will likely hinder or completely prevent the desired transformation. Removal is crucial for achieving accurate and reproducible results.

Q3: What are the primary methods for removing inhibitors from this compound?

A3: There are three main techniques for removing phenolic inhibitors from this compound:

  • Basic Aqueous Wash: This method is effective for removing acidic phenolic inhibitors like TBC and HQ. The monomer is dissolved in an inert, water-immiscible solvent and washed with a basic solution, such as sodium hydroxide (NaOH), which deprotonates the phenol, making it water-soluble.

  • Column Chromatography: This technique involves passing a solution of the monomer through a column packed with a solid adsorbent, typically basic or neutral alumina. The polar inhibitor is adsorbed onto the stationary phase, while the nonpolar this compound passes through.

  • Vacuum Distillation: This method separates the this compound from the non-volatile inhibitors based on their difference in boiling points. Distillation under reduced pressure is necessary to prevent the thermal polymerization of the monomer.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Incomplete Inhibitor Removal After Basic Wash

Q: I performed a basic wash with NaOH solution, but my subsequent reaction is still not proceeding as expected. How can I confirm complete inhibitor removal and what could have gone wrong?

A:

  • Verification: To confirm the presence of residual inhibitors, you can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison of the spectra before and after purification should show a significant reduction or complete absence of the inhibitor peaks.

  • Potential Causes & Solutions:

    • Ineffective for BHT: BHT is a sterically hindered and less acidic phenol, making it less soluble in aqueous NaOH.[1][2] If BHT is the inhibitor, a basic wash may not be sufficient. Consider using column chromatography for BHT removal.[3]

    • Insufficient Washing: You may not have performed enough washes. It is recommended to wash the organic layer multiple times with the basic solution.[4][5]

    • Inadequate Phase Mixing: Ensure vigorous shaking of the separatory funnel during the wash to maximize the surface area contact between the organic and aqueous phases.[6]

    • Incorrect pH: The pH of the aqueous solution should be high enough to deprotonate the phenolic inhibitor. A 5-10% NaOH solution is generally effective for TBC and HQ.[7]

Issue 2: Low Yield After Column Chromatography

Q: I purified my this compound using an alumina column, but my product yield is very low. What could be the reason?

A:

  • Potential Causes & Solutions:

    • Co-elution with Solvent: If the eluting solvent is too polar, it can compete with the this compound for binding sites on the alumina, causing your product to elute with the inhibitor.[7] For a nonpolar compound like this compound, a nonpolar eluent such as hexane or petroleum ether should be used.

    • Monomer Adsorption: While less likely with a nonpolar monomer on alumina, some product may have been retained on the column. Ensure you have eluted the column with a sufficient volume of solvent.

    • Improper Column Packing: Channels or cracks in the adsorbent bed can lead to poor separation and product loss.[8] Ensure the column is packed uniformly.

Issue 3: Polymerization During Vacuum Distillation

Q: I attempted to purify this compound by vacuum distillation, but the monomer polymerized in the distillation flask. How can I prevent this?

A:

  • Potential Causes & Solutions:

    • Excessive Temperature: The primary advantage of vacuum distillation is lowering the boiling point of the compound.[9][10] Ensure your vacuum is sufficiently low to allow for distillation at a temperature that minimizes thermal polymerization. Use a pressure-temperature nomograph to estimate the boiling point at a given pressure.

    • Presence of Oxygen: Oxygen can initiate polymerization, especially at elevated temperatures. Ensure your distillation apparatus is free of leaks and, if possible, purge the system with an inert gas like nitrogen or argon before applying the vacuum.

    • Extended Heating Time: Minimize the time the monomer is exposed to high temperatures. Heat the distillation flask gradually and do not overheat.[11]

Data Presentation

Purification Method Applicable Inhibitors Advantages Disadvantages Estimated Purity
Basic Aqueous Wash TBC, HQ, MEHQSimple, fast, and inexpensive for acidic inhibitors.Ineffective for non-acidic or sterically hindered inhibitors like BHT. May require multiple extractions.>98%
Column Chromatography BHT, TBC, HQ, MEHQEffective for a broad range of inhibitors. Can achieve high purity.More time-consuming and requires more solvent than a basic wash.>99%
Vacuum Distillation All non-volatile inhibitorsCan provide very high purity monomer. Effective for removing a wide range of impurities.Risk of thermal polymerization. Requires specialized equipment.>99.5%

Experimental Protocols

Protocol 1: Basic Aqueous Wash for TBC/HQ Removal
  • Dissolution: Dissolve the this compound containing the inhibitor in a suitable, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. A typical ratio is 1 part monomer to 5-10 parts solvent.[4]

  • Washing: Add a 5-10% aqueous sodium hydroxide (NaOH) solution to the separatory funnel, approximately one-third to one-half of the organic layer volume.[5]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[6]

  • Separation: Allow the layers to separate completely. The aqueous layer (bottom layer if the organic solvent is less dense than water) will contain the deprotonated inhibitor. Drain and collect the aqueous layer.

  • Repeat: Repeat the washing step (2-4) two more times with fresh NaOH solution.

  • Neutralization Wash: Wash the organic layer with deionized water, followed by a wash with a saturated sodium chloride solution (brine) to remove residual NaOH and dissolved water.[5]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Column Chromatography for BHT Removal
  • Column Preparation:

    • Select a glass chromatography column appropriate for the amount of sample to be purified.[7]

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of basic alumina (Activity Grade I) in a nonpolar solvent (e.g., hexane).[12]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to pack the alumina evenly.[8]

    • Add another thin layer of sand on top of the alumina bed.

    • Wash the packed column with the nonpolar solvent until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the nonpolar eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Elute the column with the nonpolar solvent (e.g., 100% hexane). The nonpolar this compound will travel down the column while the more polar BHT will be adsorbed at the top.

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the purified product and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Use a magnetic stir bar in the distillation flask to ensure smooth boiling.

  • Sample Preparation:

    • If the monomer has been subjected to a basic wash, ensure it is thoroughly dried before distillation.

  • Distillation:

    • Begin stirring and apply vacuum to the system.

    • Once the desired pressure is reached (typically 1-10 mmHg), gradually heat the distillation flask using a heating mantle.

    • The boiling point of this compound at atmospheric pressure is approximately 213-215 °C. Under vacuum, the boiling point will be significantly lower. Use a pressure-temperature nomograph to estimate the expected boiling point.

    • Collect the fraction that distills at a constant temperature and pressure.

  • Completion:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualizations

experimental_workflow_basic_wash start Crude this compound in Organic Solvent sep_funnel Separatory Funnel start->sep_funnel add_naoh Add 5-10% NaOH(aq) sep_funnel->add_naoh shake Shake & Vent add_naoh->shake separate Separate Layers shake->separate aq_layer Aqueous Layer (Inhibitor Salt) separate->aq_layer Discard repeat_wash Repeat Wash 2x separate->repeat_wash Organic Layer repeat_wash->add_naoh Yes water_wash Wash with H2O repeat_wash->water_wash No brine_wash Wash with Brine water_wash->brine_wash dry Dry over Anhydrous MgSO4 brine_wash->dry filter Filter dry->filter rotovap Rotary Evaporation filter->rotovap product Purified this compound rotovap->product

Caption: Workflow for inhibitor removal using a basic aqueous wash.

experimental_workflow_column_chromatography cluster_prep Column Preparation prep_slurry Prepare Alumina Slurry in Hexane pack_column Pack Column prep_slurry->pack_column load_sample Load Crude this compound (dissolved in minimal hexane) pack_column->load_sample elute Elute with Hexane load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine rotovap Rotary Evaporation combine->rotovap product Purified this compound rotovap->product

Caption: Workflow for purification by basic alumina column chromatography.

logical_relationship_troubleshooting cluster_wash Basic Wash Issues cluster_column Column Chromatography Issues cluster_distill Vacuum Distillation Issues start Purification Unsuccessful wash_issue Incomplete Inhibitor Removal start->wash_issue column_issue Low Yield start->column_issue distill_issue Polymerization start->distill_issue check_bht Is inhibitor BHT? wash_issue->check_bht use_column Use Column Chromatography check_bht->use_column Yes insufficient_wash Insufficient Washing? check_bht->insufficient_wash No repeat_wash Increase Number of Washes insufficient_wash->repeat_wash check_solvent Solvent too polar? column_issue->check_solvent use_nonpolar Use Less Polar Solvent check_solvent->use_nonpolar Yes check_packing Improper Packing? check_solvent->check_packing No repack_column Repack Column Uniformly check_packing->repack_column check_temp Temperature too high? distill_issue->check_temp lower_pressure Lower Vacuum Pressure check_temp->lower_pressure Yes check_oxygen Oxygen leak? check_temp->check_oxygen No purge_inert Purge with Inert Gas check_oxygen->purge_inert

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Achieving High Molecular Weight Poly(dodecadiene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high molecular weight poly(dodecadiene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during polymerization experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of high molecular weight poly(dodecadiene).

Issue 1: Low Molecular Weight of the Final Polymer

Q1: My poly(dodecadiene) has a significantly lower molecular weight (Mn or Mw) than expected. What are the potential causes and how can I troubleshoot this?

A1: Low molecular weight in poly(dodecadiene) synthesis is a common issue that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary culprits are often related to monomer purity, catalyst activity, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Monomer Purity: Impurities in the 1,12-dodecadiene monomer can act as chain-terminating agents, leading to a significant reduction in the final molecular weight. It is essential to use high-purity monomers (≥99%).[1]

    • Recommendation: If the purity of the monomer is questionable or if it has been stored for an extended period, purification by distillation or passing through a column of activated alumina is recommended.

  • Assess Catalyst and Cocatalyst Activity: The choice and handling of the catalyst and cocatalyst are critical. Deactivated catalysts or incorrect catalyst/cocatalyst ratios will result in poor polymerization control.

    • Recommendation: Use fresh, properly stored catalysts and cocatalysts. Ensure accurate measurement and addition of both components. For Ziegler-Natta or metallocene-type catalysts, the ratio of the cocatalyst (e.g., MAO or an aluminum alkyl) to the transition metal catalyst significantly impacts activity and molecular weight.[2][3]

  • Optimize Reaction Temperature: Temperature plays a crucial role in the polymerization kinetics.

    • Temperature Too Low: Insufficient reaction rates can lead to low molecular weight.[1]

    • Temperature Too High: Can cause thermal degradation of the polymer, leading to chain scission and a lower molecular weight.[4][5] For the polymerization of long-chain α-olefins like 1-dodecene, lower temperatures (e.g., -30 to -50 °C) have been shown to produce high molecular weight polymers with low polydispersity.[6][7][8]

    • Recommendation: Carefully control and monitor the reaction temperature. Experiment with a range of temperatures to find the optimal condition for your specific catalyst system.

  • Ensure Efficient Stirring: Inhomogeneous mixing of the monomer, catalyst, and cocatalyst can lead to localized areas of high concentration, causing uncontrolled polymerization and broadening the molecular weight distribution.

    • Recommendation: Use efficient mechanical or magnetic stirring throughout the polymerization process.

  • Control Polymerization Time: Insufficient reaction time will not allow the polymer chains to grow to a high molecular weight.[1][4]

    • Recommendation: Monitor the polymerization over time to determine the point at which the molecular weight plateaus.

Issue 2: Broad Polydispersity Index (PDI)

Q2: The polydispersity index (PDI = Mw/Mn) of my poly(dodecadiene) is very high, indicating a broad molecular weight distribution. How can I achieve a narrower PDI?

A2: A high PDI suggests a lack of control over the polymerization process, with multiple chain termination or transfer reactions occurring.

Troubleshooting Steps:

  • Use a Single-Site Catalyst: Traditional multi-site Ziegler-Natta catalysts can produce polymers with broad MWDs.[9] Single-site catalysts, such as metallocenes, are known to produce polymers with narrow molecular weight distributions.[2]

    • Recommendation: Consider using a well-defined single-site catalyst to improve control over the polymerization.

  • Optimize Cocatalyst and Scavenger Concentrations: The type and concentration of the cocatalyst and any scavengers (like triisobutylaluminum, TIBA) can influence the number of active sites and the rate of chain transfer.

    • Recommendation: Systematically vary the cocatalyst-to-catalyst ratio and the scavenger concentration to find the optimal conditions for a narrow PDI.

  • Maintain a Constant Monomer Concentration: A decrease in monomer concentration during the later stages of polymerization can lead to an increase in chain transfer reactions relative to propagation, broadening the PDI.

    • Recommendation: For batch polymerizations, aim for high monomer conversion in a shorter time. For more precise control, a semi-batch process with continuous monomer feeding can be employed.

  • Control the Polymerization Temperature: As mentioned previously, lower polymerization temperatures can lead to a more controlled, "quasi-living" polymerization, resulting in lower PDI values.[6][7][8]

Frequently Asked Questions (FAQs)

Q3: What is a typical molecular weight I can expect for poly(dodecadiene)?

A3: The achievable molecular weight for poly(dodecadiene) can vary significantly depending on the catalyst system and polymerization conditions. With optimized conditions, it is possible to achieve very high number-average molecular weights (Mn), on the order of 10^5 to 10^6 g/mol . For instance, the polymerization of 1-dodecene using a Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate catalyst has yielded polymers with Mn values as high as 5.26 × 10⁵ g/mol .[6][7]

Q4: How critical is the purity of the solvent in the polymerization of dodecadiene?

A4: Solvent purity is paramount. Protic impurities such as water or alcohols can react with and deactivate many common catalysts and cocatalysts (e.g., aluminum alkyls).

  • Recommendation: Always use anhydrous, deoxygenated solvents for the polymerization. Standard purification procedures involve distillation over drying agents like sodium/benzophenone or passing the solvent through columns of activated alumina and supported copper catalysts.

Q5: Can I use acyclic diene metathesis (ADMET) polymerization to synthesize poly(dodecadiene)?

A5: Yes, ADMET is a viable method for the polymerization of α,ω-dienes like 1,11-dodecadiene. This step-growth polymerization technique typically utilizes ruthenium-based catalysts. To achieve high molecular weight, the efficient removal of the ethylene byproduct is crucial to drive the reaction equilibrium towards the polymer.[10]

  • Recommendation: Conduct ADMET polymerizations under high vacuum to facilitate the removal of ethylene.

Data Presentation

Table 1: Effect of Polymerization Temperature on the Molecular Weight and PDI of Poly(1-dodecene) *

Polymerization Temperature (°C)Mn (x 10⁵ g/mol )Mw/Mn (PDI)
-304.121.30
-404.851.25
-505.261.16

Data adapted from the polymerization of 1-dodecene using a CpTiMe₂(O-2,6-iPr₂C₆H₃)–borate catalyst system.[6][7] This serves as a model for the expected trend in poly(dodecadiene) synthesis.

Table 2: Effect of Cocatalyst Composition on Molecular Weight and PDI of Poly(1-dodecene) at -30°C *

Al(n-C₈H₁₇)₃/AlⁱBu₃ RatioMn (x 10⁵ g/mol )Mw/Mn (PDI)
0/5007.041.48
100/4007.341.35
200/3007.821.29

Data adapted from the polymerization of 1-dodecene using a CpTiMe₂(O-2,6-iPr₂C₆H₃)–borate catalyst system.[6][7]

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Poly(1-dodecadiene) via Ziegler-Natta Catalysis (Model Protocol)

This protocol is a representative procedure based on the synthesis of high molecular weight poly(α-olefins).[6][7][8]

Materials:

  • 1,12-dodecadiene (high purity, >99%)

  • Anhydrous, deoxygenated n-hexane

  • Triisobutylaluminum (AlⁱBu₃) solution

  • Tri(n-octyl)aluminum (Al(n-C₈H₁₇)₃) solution

  • Cp*TiMe₂(O-2,6-iPr₂C₆H₃) catalyst solution in toluene

  • Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]) solution in toluene

Procedure:

  • In a glovebox, add 30 mL of n-hexane and the desired amounts of AlⁱBu₃ and Al(n-C₈H₁₇)₃ to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 30 mL of 1,12-dodecadiene to the flask.

  • Seal the flask and remove it from the glovebox. Cool the flask to the desired polymerization temperature (e.g., -30 °C) in a cooling bath.

  • Under a nitrogen atmosphere, add the pre-activated catalyst solution (Cp*TiMe₂(O-2,6-iPr₂C₆H₃) pre-treated with 2.0 equivalents of AlⁱBu₃) to the reaction mixture.

  • Start the polymerization by adding the borate cocatalyst solution.

  • Allow the reaction to proceed for the desired time (e.g., 20 minutes to 2 hours) with vigorous stirring.

  • Quench the polymerization by adding 10 mL of acidic methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

  • Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).

Visualizations

Troubleshooting_Low_Molecular_Weight start Low Molecular Weight Observed purity Verify Monomer Purity and Stoichiometry start->purity purity_ok Purity OK purity->purity_ok Purity Verified purify Re-purify Monomer Adjust Stoichiometry purity->purify Impurity Found catalyst Review Catalyst Activity and Concentration catalyst_ok Catalyst OK catalyst->catalyst_ok Activity Verified fresh_catalyst Use Fresh Catalyst Optimize Concentration catalyst->fresh_catalyst Issue Found conditions Adjust Temperature and Reaction Time conditions_ok Conditions OK conditions->conditions_ok Optimized optimize_temp Lower Temperature Increase Time conditions->optimize_temp Needs Adjustment mixing Optimize Stirring and Solvent Conditions mixing_ok Mixing OK mixing->mixing_ok Optimized improve_mixing Increase Stirring Rate Ensure Anhydrous Solvent mixing->improve_mixing Needs Adjustment purity_ok->catalyst catalyst_ok->conditions conditions_ok->mixing end High Molecular Weight Achieved mixing_ok->end purify->catalyst fresh_catalyst->conditions optimize_temp->mixing improve_mixing->end

Caption: Troubleshooting workflow for low molecular weight polymer.

Experimental_Parameters cluster_inputs Input Parameters cluster_outputs Polymer Properties MonomerPurity Monomer Purity MW Molecular Weight (Mn, Mw) MonomerPurity->MW Increases Catalyst Catalyst Type & Concentration Catalyst->MW Influences PDI Polydispersity (PDI) Catalyst->PDI Influences Temperature Temperature Temperature->MW Inverse Relationship (Often) Temperature->PDI Lower Temp -> Lower PDI Time Reaction Time Time->MW Increases (to a limit)

Caption: Key factors influencing final polymer properties.

References

Technical Support Center: Optimizing Catalyst Loading for 1,11-Dodecadiene Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metathesis of 1,11-dodecadiene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your experimental outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges in acyclic diene metathesis (ADMET) polymerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the metathesis of this compound, helping you identify the root cause and implement effective solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Monomer Conversion Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation by air or moisture.- Use a fresh batch of catalyst. - Ensure the catalyst is weighed and transferred quickly, preferably in an inert atmosphere (glovebox).
Inhibitors in Monomer/Solvent: Impurities such as water, oxygen, or functional groups from other reagents can poison the catalyst.- Purify the this compound monomer by passing it through activated alumina. - Use anhydrous, deoxygenated solvents. Degas the solvent by sparging with an inert gas (e.g., Argon) for at least 30 minutes before use.[1]
Insufficient Ethylene Removal: The reaction is an equilibrium driven by the removal of the volatile ethylene byproduct. Inadequate removal will stall the reaction.- Ensure a high vacuum (< 50 mTorr) is applied to the reaction vessel. - Ensure vigorous stirring to maximize the surface area for ethylene to escape. - For larger scale reactions, bubbling an inert gas through the reaction mixture can aid in ethylene removal.[2]
Low Molecular Weight Polymer Premature Reaction Termination: The reaction may not have been allowed to proceed for a sufficient duration to build high molecular weight chains.- Increase the reaction time. ADMET polymerizations can be sluggish and may require several hours to days to achieve high molecular weights.[3]
High Catalyst Loading: Excessively high catalyst concentrations can sometimes lead to side reactions or faster decomposition, limiting chain growth.- Reduce the catalyst loading. Optimal monomer-to-catalyst ratios ([M]/[C]) are typically in the range of 250:1 to 1000:1.[1]
Catalyst Decomposition: The catalyst may be decomposing at the reaction temperature before high conversion is reached. This is more common with second-generation catalysts at elevated temperatures.[4]- Lower the reaction temperature. - Consider switching to a more thermally stable catalyst if high temperatures are required.
High Polydispersity Index (PDI) Olefin Isomerization: Side reactions can cause the double bonds within the polymer chain to migrate, leading to a broader distribution of polymer chain lengths. This is a known issue, particularly with Grubbs second-generation catalysts at higher temperatures.- Use a first-generation Grubbs catalyst (G1), which is generally less prone to isomerization.[1] - Conduct the reaction at the lowest feasible temperature.
Inefficient Initiation: If the catalyst initiation is slow or inconsistent compared to propagation, it can lead to a broad PDI.- Ensure the catalyst is fully dissolved and well-mixed at the start of the reaction. - The choice of solvent can influence initiation rates; toluene and THF often lead to faster initiation than chloroform.[5]
Formation of Cyclic Oligomers Intramolecular Metathesis: At very high dilutions, the ends of a single growing polymer chain can react with each other (backbiting) to form cyclic species instead of reacting with other chains to grow linearly.- Increase the monomer concentration. ADMET is a condensation polymerization and generally requires bulk or highly concentrated conditions to favor intermolecular chain growth.[2]

Frequently Asked Questions (FAQs)

Q1: What type of metathesis is the polymerization of this compound? A1: The polymerization of this compound is an Acyclic Diene Metathesis (ADMET) polymerization. It is a step-growth condensation reaction where a terminal diene monomer reacts to form a long-chain unsaturated polymer and a small, volatile byproduct, ethylene.[4] The removal of ethylene is the driving force of the reaction.[6]

Q2: Which catalyst is best for the ADMET of this compound? A2: The choice depends on the desired outcome.

  • Grubbs First-Generation (G1): A good choice for minimizing olefin isomerization side reactions, though it has lower activity compared to later generations.[1]

  • Grubbs Second-Generation (G2): Offers high activity and can achieve high molecular weights, but is more prone to causing double bond isomerization, especially at elevated temperatures.[1]

  • Hoveyda-Grubbs Second-Generation (HG2): Exhibits high stability and activity, making it a robust choice for general ADMET.[2]

Q3: What is a typical catalyst loading for this reaction? A3: Typical catalyst loadings for ADMET are expressed as a monomer-to-catalyst molar ratio ([M]/[C]). A common starting point is between 250:1 and 1000:1.[1] This corresponds to approximately 0.4 mol% down to 0.1 mol%. For some systems, catalyst loadings as low as 0.05 mol% have been shown to be effective.[3]

Q4: Why is it critical to remove ethylene from the reaction? A4: ADMET is an equilibrium process. The polymerization is driven forward by the removal of the ethylene gas byproduct, according to Le Châtelier's principle. If ethylene is not efficiently removed, the reaction will reach equilibrium at a low degree of polymerization, resulting in low molecular weight oligomers.[3]

Q5: Can I run the reaction open to the air? A5: No. Ruthenium metathesis catalysts are sensitive to oxygen and moisture. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and properly purified monomer to prevent catalyst deactivation.[1]

Q6: How can I monitor the progress of the polymerization? A6: A simple qualitative method is to observe the increase in the viscosity of the reaction mixture.[1] As the polymer chains grow, the solution will become noticeably more viscous. For quantitative analysis, aliquots can be taken at different time points and analyzed by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer.

Data Presentation: Catalyst Loading Effects

The following table summarizes the effect of catalyst choice and loading on the ADMET polymerization of long-chain α,ω-dienes, which serve as excellent models for this compound. The data illustrates general trends in achieving high molecular weight polymers.

CatalystMonomer:Catalyst Ratio ([M]:[C])Temperature (°C)Time (h)Molecular Weight (Mn, g/mol )PDIReference
G2500:1502422,300-[3]
G2500:15014470,000-[3]
HG21000:180-90->30,000-[4]
Mo-cat*1000:125644,000 - 49,400-[4]
G1200:180514,0001.92[7]
G1200:1120516,7001.80[7]

*Mo(CHCMe2Ph)(2,6-Me2C6H3)[OC(CH3)(CF3)2]

Experimental Protocols

Detailed Protocol for ADMET Polymerization of this compound

This protocol is adapted from a general procedure for the ADMET polymerization of α,ω-dienes.[1]

Materials:

  • This compound (monomer)

  • Grubbs Catalyst (e.g., G1, G2, or HG2)

  • Anhydrous Toluene (solvent)

  • Activated Alumina

  • Ethyl vinyl ether (quenching agent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas (high purity)

  • Schlenk flask and vacuum line

Procedure:

  • Monomer and Solvent Preparation:

    • Purify the this compound by passing it through a short column of activated alumina to remove polar impurities.

    • Thoroughly degas the purified monomer by sparging with argon for at least 30 minutes.

    • Use anhydrous toluene that has been similarly degassed.

  • Reaction Setup:

    • Under an inert atmosphere (in a glovebox or under a positive pressure of argon), add the desired amount of Grubbs catalyst to a dry Schlenk flask equipped with a magnetic stir bar. For a starting point, use a monomer-to-catalyst ratio ([M]/[C]) of 500:1.

    • Add the degassed anhydrous toluene to the flask to dissolve the catalyst.

    • Add the purified and degassed this compound to the Schlenk flask.

  • Polymerization:

    • Connect the Schlenk flask to a high-vacuum line (< 50 mTorr).

    • Begin vigorous stirring and heat the reaction mixture to the desired temperature (a typical range is 50-80 °C).

    • Maintain the dynamic vacuum throughout the reaction to continuously remove the ethylene byproduct. The reaction progress can be visually monitored by the increase in viscosity.

  • Termination and Polymer Isolation:

    • After the desired time (e.g., 24 hours), cool the reaction mixture to room temperature and break the vacuum with inert gas.

    • Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of stirred methanol.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the collected polymer with fresh methanol to remove any residual monomer and catalyst byproducts.

    • Dry the final polymer under vacuum until a constant weight is achieved.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the optimization of this compound metathesis.

G cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Isolation p1 Purify Monomer (this compound) r2 Add Solvent & Monomer to Schlenk Flask p1->r2 p2 Prepare Anhydrous, Degassed Solvent p2->r2 r1 Weigh Catalyst (Inert Atmosphere) r1->r2 r3 Heat & Apply Vacuum (<50 mTorr) r2->r3 w1 Quench Reaction (Ethyl Vinyl Ether) r3->w1 w2 Precipitate Polymer (in Methanol) w1->w2 w3 Filter & Dry Polymer w2->w3

Caption: Experimental workflow for ADMET polymerization.

G start Low Polymer Molecular Weight q1 Is reaction time sufficient? start->q1 s1 Increase reaction time (24-72h) q1->s1 No q2 Is catalyst loading optimized? q1->q2 Yes end Achieved High Molecular Weight s1->end s2 Decrease catalyst loading (e.g., [M]/[C] > 500:1) q2->s2 No q3 Is ethylene removal efficient? q2->q3 Yes s2->end s3 Improve vacuum (<50 mTorr) & stirring q3->s3 No q4 Is catalyst decomposing? q3->q4 Yes s3->end s4 Lower reaction temperature or change catalyst q4->s4 Yes q4->end No s4->end

Caption: Troubleshooting flowchart for low molecular weight.

References

Technical Support Center: Controlling cis/trans Selectivity in 1,11-Dodecadiene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling cis/trans selectivity during the acyclic diene metathesis (ADMET) polymerization of 1,11-dodecadiene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound, presented in a question-and-answer format.

Issue 1: Low or No Polymerization Activity

  • Question: I am not observing any polymer formation or the conversion of the this compound monomer is very low. What are the possible causes and solutions?

  • Answer: Low or no polymerization activity can stem from several factors. A primary consideration is the purity of the monomer and solvent. ADMET catalysts, particularly ruthenium-based ones, are sensitive to impurities. Ensure the this compound monomer is free from peroxides, water, and other polar impurities by passing it through activated alumina and degassing it thoroughly. Solvents should be rigorously dried and deoxygenated. Another critical factor is the integrity of the inert atmosphere. The polymerization must be conducted under a high-purity inert gas (argon or nitrogen) to prevent catalyst deactivation by oxygen. Finally, verify the activity of your catalyst. If it is old or has been improperly stored, it may have degraded.

Issue 2: Poor Selectivity (Mixture of cis and trans Isomers)

  • Question: My polymer product has a nearly 50:50 mixture of cis and trans double bonds, but I am aiming for high selectivity of one isomer. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity is primarily dependent on the choice of catalyst and the reaction temperature. For high cis selectivity, cyclometalated ruthenium catalysts are effective.[1][2][3][4][5] Conversely, standard Grubbs and Hoveyda-Grubbs dichloro ruthenium catalysts typically yield polymers with a predominance of trans alkenes.[3] Temperature also plays a crucial role; lower temperatures generally favor kinetic control and can enhance cis selectivity, while higher temperatures can lead to a thermodynamic mixture of isomers.[6]

Issue 3: Inconsistent Results Between Batches

  • Question: I am observing significant variations in cis/trans selectivity and polymer molecular weight between different polymerization runs, even though I am following the same protocol. What could be causing this inconsistency?

  • Answer: Inconsistent results are often traced back to subtle variations in experimental conditions. The most common culprits are inconsistencies in monomer and solvent purity, variations in the inert atmosphere quality, and slight differences in reaction temperature. It is also important to ensure that the catalyst is weighed and transferred under strictly anaerobic and anhydrous conditions. Any exposure to air or moisture can partially deactivate the catalyst, leading to variable results. Additionally, the efficiency of ethylene removal can impact the polymerization rate and molecular weight. Ensure your vacuum or inert gas purge is consistent for each reaction.[3][7]

Issue 4: Difficulty in Achieving High Molecular Weight Polymer

  • Question: I am able to polymerize this compound with the desired stereoselectivity, but the resulting polymer has a low molecular weight. How can I increase the molecular weight?

  • Answer: ADMET is a step-growth condensation polymerization, meaning that high monomer conversion is necessary to achieve high molecular weight.[8] The primary driving force for the reaction is the removal of the volatile byproduct, ethylene.[7][8][9] To obtain high molecular weight polymer, ensure efficient and continuous removal of ethylene from the reaction mixture by conducting the polymerization under a high vacuum or with a strong purge of inert gas. Additionally, a higher monomer concentration can favor intermolecular chain growth over intramolecular cyclization, leading to higher molecular weight polymers. However, bulk polymerization may not always be feasible and a suitable solvent may be necessary.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the control of cis/trans selectivity in this compound polymerization.

General Questions

  • Question: What is the most critical factor in controlling the cis/trans selectivity of this compound polymerization?

  • Answer: The choice of catalyst is the most critical factor. For high cis selectivity, specialized cyclometalated ruthenium catalysts are recommended.[1][2][4][5] For high trans selectivity, standard Grubbs-type ruthenium catalysts are generally effective.[3][8]

  • Question: How does temperature affect the cis/trans ratio?

  • Answer: Temperature has a significant impact on selectivity. Lower reaction temperatures (e.g., room temperature) generally favor the kinetically controlled product, which often leads to higher cis selectivity with appropriate catalysts.[6] Higher temperatures can lead to isomerization and the formation of the thermodynamically more stable trans isomer.

  • Question: What is the role of the solvent in controlling stereoselectivity?

  • Answer: The choice of solvent can influence both the reaction rate and the stereoselectivity. While the catalyst structure is the primary determinant of selectivity, the polarity of the solvent can play a role.[1][11] It is crucial to use a dry, degassed solvent to prevent catalyst deactivation.

Experimental Procedures

  • Question: How do I accurately determine the cis/trans ratio of my polymer?

  • Answer: The most common and reliable method for determining the cis/trans ratio is through ¹H NMR spectroscopy. The chemical shifts of the vinylic protons are distinct for the cis and trans isomers, allowing for their quantification by integration.[12][13][14] For polybutadienes, ¹³C NMR can also be used for detailed microstructural analysis.[15]

  • Question: What are the key considerations for monomer purification?

  • Answer: The this compound monomer should be of high purity. It is recommended to pass the monomer through a column of activated alumina to remove any polar impurities and inhibitors. Subsequently, the monomer should be thoroughly degassed by several freeze-pump-thaw cycles or by sparging with a high-purity inert gas.[9]

Catalyst-Related Questions

  • Question: Which specific catalysts are recommended for high cis selectivity?

  • Answer: Cyclometalated ruthenium catalysts, particularly those with bulky N-heterocyclic carbene (NHC) ligands, have shown excellent performance in achieving high cis selectivity in ADMET polymerization.[1][2][4][5]

  • Question: Which catalysts are suitable for obtaining a predominantly trans polymer?

  • Answer: Standard Grubbs first and second-generation catalysts, as well as Hoveyda-Grubbs catalysts, typically produce polymers with a high trans content under standard ADMET conditions.[3][8]

Quantitative Data Summary

The following tables summarize the influence of different catalysts and reaction temperatures on the cis/trans selectivity in diene polymerization, based on data from the literature.

Table 1: Influence of Ruthenium Catalyst Type on Stereoselectivity

Catalyst TypePredominant IsomerTypical SelectivityReference(s)
Grubbs I & IItrans>70% trans[3][8]
Hoveyda-Grubbstrans>70% trans[3]
Cyclometalated Ru-CarbenescisUp to 99% cis[1][2][4][5]

Table 2: Effect of Temperature on cis Selectivity with a cis-Selective Catalyst

Temperature (°C)Resulting cis ContentReference(s)
4097%[6]
23>99%[6]

Key Experimental Protocols

Protocol 1: General Procedure for cis-Selective ADMET Polymerization of this compound

  • Monomer and Solvent Preparation:

    • Purify this compound by passing it through a short column of activated, neutral alumina.

    • Thoroughly degas the purified monomer using at least three freeze-pump-thaw cycles.

    • Use a dry, deoxygenated solvent (e.g., toluene, chlorobenzene) that has been purified using a solvent purification system or by distillation over a suitable drying agent.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the glassware under high vacuum and backfill with high-purity argon or nitrogen.

    • Under a positive pressure of inert gas, add the desired amount of the cis-selective ruthenium catalyst (e.g., a cyclometalated Ru-carbene) to the Schlenk flask.

    • Add the solvent via cannula, followed by the purified this compound monomer.

  • Polymerization:

    • Stir the reaction mixture at the desired temperature (typically room temperature for high cis selectivity).

    • Apply a dynamic vacuum (or a slow, steady stream of inert gas) to facilitate the removal of ethylene.

    • Monitor the progress of the reaction by observing the increase in viscosity of the solution.

  • Termination and Polymer Isolation:

    • After the desired reaction time, terminate the polymerization by adding a few drops of ethyl vinyl ether.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterization:

    • Determine the cis/trans ratio of the polymer using ¹H NMR spectroscopy.

    • Analyze the molecular weight and molecular weight distribution by gel permeation chromatography (GPC).

Protocol 2: General Procedure for trans-Selective ADMET Polymerization of this compound

The protocol for trans-selective polymerization is similar to the cis-selective procedure with the following key differences:

  • Catalyst Selection: Use a standard Grubbs-type catalyst (e.g., Grubbs I or II).

  • Reaction Temperature: The reaction is often conducted at a slightly elevated temperature (e.g., 40-60 °C) to ensure good catalyst activity and efficient ethylene removal.

Visualizations

experimental_workflow Experimental Workflow for ADMET Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis monomer_prep Monomer Purification (Alumina, Degas) reagents_add Solvent & Monomer Addition monomer_prep->reagents_add solvent_prep Solvent Purification (Dry, Degas) solvent_prep->reagents_add glassware_prep Glassware Preparation (Flame-dry, Inert Atmosphere) catalyst_add Catalyst Addition glassware_prep->catalyst_add catalyst_add->reagents_add polymerization Polymerization (Stirring, Ethylene Removal) reagents_add->polymerization termination Termination (e.g., Ethyl Vinyl Ether) polymerization->termination precipitation Precipitation in Non-solvent termination->precipitation isolation Filtration & Drying precipitation->isolation characterization Characterization (NMR, GPC) isolation->characterization

ADMET Polymerization Workflow

selectivity_factors Key Factors Influencing cis/trans Selectivity cluster_catalyst Catalyst Choice cluster_conditions Reaction Conditions cluster_outcome Polymer Stereochemistry cis_catalyst Cyclometalated Ru-Carbenes high_cis High cis-Selectivity cis_catalyst->high_cis trans_catalyst Grubbs I & II, Hoveyda-Grubbs high_trans High trans-Selectivity trans_catalyst->high_trans temperature Temperature temperature->high_cis Low Temp temperature->high_trans High Temp mixed Mixed cis/trans temperature->mixed Intermediate Temp solvent Solvent Polarity solvent->mixed monomer_purity Monomer Purity monomer_purity->high_cis monomer_purity->high_trans

Factors Influencing Stereoselectivity

References

Technical Support Center: ADMET Polymerization of Dienes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Acyclic Diene Metathesis (ADMET) polymerization of dienes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during ADMET polymerization experiments.

Issue 1: Low Polymer Molecular Weight (Mn)

Q: My ADMET polymerization is resulting in a low number-average molecular weight (Mn). What are the potential causes and how can I increase it?

A: Low molecular weight is a common challenge in ADMET polymerization and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inefficient Removal of Ethylene: ADMET is a step-growth condensation polymerization driven by the removal of a volatile byproduct, typically ethylene.[1] Inefficient removal shifts the equilibrium back towards the monomers and oligomers, limiting chain growth.

    • Troubleshooting:

      • Ensure a high vacuum (<100 mTorr) is applied to the reaction mixture.[2]

      • For bulk polymerizations, ensure efficient stirring to increase the surface area for ethylene removal. In some cases, without a solvent, stirring can become difficult for high-viscosity products.[3]

      • Consider conducting the polymerization in a suitable high-boiling point solvent to lower the viscosity of the reaction mixture, which can improve ethylene removal under milder conditions.[3]

  • Monomer Impurities: Impurities in the monomer, such as water or monofunctional alkenes, can act as chain-terminating agents, preventing the formation of high molecular weight polymers.

    • Troubleshooting:

      • Purify the diene monomer immediately before use. Common purification techniques include distillation over a drying agent like calcium hydride (CaH₂).

  • Catalyst Decomposition: The metathesis catalyst can decompose over the course of the reaction, especially at elevated temperatures, leading to a cessation of polymerization.[3]

    • Troubleshooting:

      • Conduct the polymerization at the lowest effective temperature. For instance, some polymerizations can be carried out at 50°C to suppress catalyst decomposition.[3]

      • Choose a more thermally stable catalyst if high temperatures are required for monomer melting or solubility.

  • Suboptimal Catalyst Loading: The monomer-to-catalyst ratio can significantly impact the final molecular weight.

    • Troubleshooting:

      • Lower catalyst loading under high initial monomer concentrations is often suitable for achieving high molecular weight polymers.[3]

      • Optimize the catalyst loading for your specific monomer and reaction conditions.

Issue 2: Olefin Isomerization

Q: I am observing olefin isomerization in my polymer, which is affecting its properties. What causes this and how can it be prevented?

A: Olefin isomerization is a common side reaction in ADMET polymerization, particularly when using second-generation ruthenium catalysts at elevated temperatures. This can lead to a loss of the desired polymer microstructure.[2]

Causes:

  • Catalyst Decomposition: Isomerization is often linked to the decomposition of the ruthenium catalyst, which can form ruthenium-hydride species that are active for olefin migration.[2]

  • High Reaction Temperatures: Higher temperatures accelerate both the metathesis reaction and the catalyst decomposition/isomerization pathways.

Prevention and Mitigation:

  • Temperature Control: Running the polymerization at a lower temperature can significantly reduce the rate of isomerization.[2]

  • Use of Additives: The addition of a small amount of a benzoquinone derivative to the reaction mixture has been shown to suppress olefin isomerization.

  • Catalyst Selection: Molybdenum-based catalysts or first-generation ruthenium catalysts may exhibit lower isomerization activity under certain conditions.

Issue 3: Gelation of the Reaction Mixture

Q: My ADMET polymerization reaction mixture turned into an insoluble gel. What could be the cause of this gelation?

A: Gelation in ADMET polymerization typically occurs due to the formation of a cross-linked polymer network.

Potential Causes:

  • Polyunsaturated Impurities: The presence of monomers with more than two vinyl groups (e.g., trienes) in your diene monomer stock can act as cross-linking agents.

  • Side Reactions at High Temperatures: At very high temperatures, uncontrolled side reactions can lead to the formation of cross-links between polymer chains.

  • High Catalyst Loading with Certain Monomers: In some cases, very high catalyst concentrations can promote side reactions that lead to cross-linking. For instance, in the presence of a tri-arm crosslinker, increasing its concentration can lead to the formation of swelled gels.[4]

Preventative Measures:

  • Monomer Purity: Ensure your diene monomer is free from polyunsaturated impurities by purifying it before use.

  • Reaction Conditions: Avoid excessively high reaction temperatures.

  • Controlled Catalyst Loading: Use the minimum amount of catalyst required for efficient polymerization.

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on the outcomes of ADMET polymerization.

Table 1: Effect of Catalyst Type and Loading on Molecular Weight (Mn) and Polydispersity Index (PDI)

MonomerCatalystCatalyst Loading (mol%)Temperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
Bis(undec-10-enoate) with isosorbideGrubbs 2nd Gen.0.19071,4002.2[5]
Bis(undec-10-enoate) with isosorbideMolybdenum-alkylidene0.12549,4001.8[3]
1,9-DecadieneGrubbs 1st Gen.0.125108,000-[1]
1,5-HexadieneGrubbs 1st Gen.0.12528,000-[1]
2,7-divinyl-9,9-di-n-octyl-fluoreneRu(CHPh)(Cl)₂(IMesH₂)(PCy₃)1.06032,0002.0[6]

Table 2: Influence of Reaction Temperature and Time on Polymer Properties

MonomerCatalystTemperature (°C)Time (h)Mn ( g/mol )% cis-isomerReference
Methyl-capped dieneDithiolate Ru501613,10023[2]
Methyl-capped dieneDithiolate Ru50412,60062[2]
Methyl-capped dieneDithiolate Ru251613,500>99[2]
Bis(undec-10-enoate) with D-xyloseGrubbs 2nd Gen.6020<10,000-[5]
Bis(undec-10-enoate) with D-xyloseGrubbs 2nd Gen.902071,6002.3[5]

Experimental Protocols

Protocol 1: Bulk ADMET Polymerization of a Liquid Diene

This protocol describes a general procedure for the bulk ADMET polymerization of a liquid α,ω-diene.

Materials:

  • α,ω-diene monomer (e.g., 1,9-decadiene)

  • Metathesis catalyst (e.g., Grubbs' 2nd Generation catalyst)

  • Anhydrous, degassed solvent for catalyst transfer (e.g., dichloromethane)

  • Schlenk flask with a magnetic stir bar

  • High-vacuum line (<100 mTorr)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer Purification: Purify the diene monomer by distillation over calcium hydride under an inert atmosphere to remove water and other volatile impurities. Store the purified monomer under an inert atmosphere.

  • Reaction Setup: Flame-dry the Schlenk flask under vacuum and backfill with inert gas.

  • Monomer Charging: Transfer the purified diene monomer to the Schlenk flask via cannula or syringe under a positive flow of inert gas.

  • Catalyst Preparation: In a glovebox or under a positive flow of inert gas, weigh the desired amount of catalyst into a small vial and dissolve it in a minimal amount of anhydrous, degassed solvent.

  • Initiation: Add the catalyst solution to the stirring monomer in the Schlenk flask.

  • Initial Reaction: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 50°C) for 1-2 hours under a slow flow of inert gas to ensure proper initiation and to allow for the initial evolution of ethylene.

  • High Vacuum: Connect the Schlenk flask to a high-vacuum line and continue stirring at the desired temperature. The removal of ethylene will drive the polymerization to high conversion. The reaction mixture will become increasingly viscous.

  • Polymerization: Continue the reaction under high vacuum for the desired amount of time (typically 12-48 hours) or until the desired molecular weight is achieved.

  • Termination and Isolation: Cool the reaction to room temperature and quench the reaction by exposing the mixture to air or by adding a small amount of ethyl vinyl ether. Dissolve the polymer in a suitable solvent (e.g., toluene or dichloromethane) and precipitate it into a non-solvent (e.g., methanol).

  • Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Solution ADMET Polymerization of a Solid Diene

This protocol provides a general method for the ADMET polymerization of a solid α,ω-diene in solution.

Materials:

  • Solid α,ω-diene monomer

  • Metathesis catalyst (e.g., Hoveyda-Grubbs' 2nd Generation catalyst)

  • High-boiling, anhydrous, and degassed solvent (e.g., 1,2,4-trichlorobenzene or diphenyl ether)

  • Schlenk flask with a magnetic stir bar and a condenser

  • High-vacuum line (<100 mTorr)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer and Solvent Preparation: Dry the solid monomer under vacuum. Purify the solvent by distillation and degas it thoroughly by freeze-pump-thaw cycles or by sparging with an inert gas.

  • Reaction Setup: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Backfill with inert gas.

  • Monomer and Solvent Addition: Under a positive flow of inert gas, add the solid monomer and the anhydrous, degassed solvent to the Schlenk flask. Stir the mixture until the monomer is completely dissolved, heating gently if necessary.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, dissolve the catalyst in a small amount of the reaction solvent and add it to the monomer solution.

  • Polymerization under Vacuum: Heat the reaction mixture to the desired temperature and apply a high vacuum through the top of the condenser. The solvent will reflux, and the ethylene byproduct will be removed by the vacuum pump.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI.

  • Work-up: After the desired polymerization time, cool the reaction to room temperature, quench the catalyst, and isolate the polymer by precipitation as described in Protocol 1.

Visualizations

The following diagrams illustrate key pathways in ADMET polymerization.

ADMET_Catalytic_Cycle ADMET Catalytic Cycle Catalyst [M]=CHR (Active Catalyst) Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane + Monomer Monomer Diene Monomer (R-CH=CH2) Monomer->Metallacyclobutane NewCarbene New Alkylidene [M]=CH-R-CH=CH2 Metallacyclobutane->NewCarbene Cycloreversion Ethylene Ethylene (g) (byproduct) Metallacyclobutane->Ethylene NewMetallacyclobutane Metallacyclobutane with Polymer NewCarbene->NewMetallacyclobutane + Polymer Chain PolymerChain Growing Polymer Chain PolymerChain->NewMetallacyclobutane NewMetallacyclobutane->Catalyst Regenerates Catalyst PolymerProduct Elongated Polymer Chain NewMetallacyclobutane->PolymerProduct Cycloreversion PolymerProduct->PolymerChain Chain Growth Side_Reactions Competition Between Polymerization and Side Reactions Start [M]=CHR + Diene Polymerization ADMET Polymerization Start->Polymerization Desired Pathway Side_Reactions Side Reactions Start->Side_Reactions Undesired Pathways (e.g., high temp) High_Mn_Polymer High Molecular Weight Polymer Polymerization->High_Mn_Polymer Decomposition Catalyst Decomposition Side_Reactions->Decomposition Isomerization Olefin Isomerization Side_Reactions->Isomerization Inactive_Species Inactive [M] Species Decomposition->Inactive_Species Isomerized_Polymer Isomerized Polymer (Altered Properties) Isomerization->Isomerized_Polymer

References

effect of temperature on 1,11-dodecadiene polymerization rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of temperature on the polymerization rate of 1,11-dodecadiene, primarily through Acyclic Diene Metathesis (ADMET).

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the rate of this compound polymerization?

A1: In ADMET polymerization, temperature is a critical parameter that directly influences the reaction rate. Generally, an increase in temperature leads to a higher reaction rate by increasing the catalyst's activity. However, excessively high temperatures can lead to catalyst decomposition, which in turn can slow down or halt the polymerization. The optimal temperature depends on the specific catalyst used. For instance, many ruthenium-based catalysts show good activity in the range of 50-90°C for bulk polymerizations.

Q2: How does temperature affect the molecular weight of the resulting polymer?

A2: The effect of temperature on the molecular weight (Mn) of the polymer can be complex. In some systems, increasing the temperature can lead to higher molecular weights, as the increased rate of polymerization and efficient removal of the ethylene byproduct drives the reaction toward longer chains. However, if the temperature is too high, it can promote catalyst decomposition or side reactions, which may limit the achievable molecular weight.

Q3: Can temperature influence the stereochemistry (cis/trans content) of the polymer?

A3: Yes, temperature can have a significant impact on the stereochemistry of the double bonds formed in the polymer backbone. With certain stereoretentive catalysts, lower reaction temperatures (e.g., room temperature to 40°C) can favor the formation of cis-isomers, which is a kinetically controlled product. As the temperature or reaction time increases (e.g., 50°C to 80°C), the system may favor the more thermodynamically stable trans-isomers through secondary metathesis events.[1]

Q4: What is a typical temperature range for the ADMET polymerization of this compound?

A4: The optimal temperature range for the ADMET polymerization of this compound and other long-chain α,ω-dienes typically falls between 25°C and 110°C, highly dependent on the catalyst system. For instance, some polymerizations are conducted at room temperature to achieve high stereoselectivity, while bulk (solvent-free) polymerizations are often carried out at higher temperatures (e.g., 80-90°C) to ensure the monomer and polymer remain in a molten state and to facilitate the removal of ethylene.

Troubleshooting Guides

Issue 1: Slow or Stalled Polymerization Rate

Question: My this compound polymerization is proceeding very slowly or has stopped before reaching high conversion. Could temperature be the cause?

Answer: Yes, an incorrect temperature is a common reason for slow or stalled polymerization. Here are some potential causes and solutions:

  • Temperature is too low: The catalyst may have low activity at the selected temperature.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress (e.g., by observing ethylene bubbling or by taking aliquots for analysis).

  • Temperature is too high: The catalyst may be decomposing. This is often indicated by a change in the color of the reaction mixture.

    • Solution: Lower the reaction temperature. If catalyst decomposition is suspected, it may be necessary to restart the polymerization with a fresh batch of catalyst at a lower temperature.

  • Inefficient Ethylene Removal: ADMET polymerization is an equilibrium reaction, and the removal of the volatile ethylene byproduct is crucial to drive the reaction forward.

    • Solution: Ensure a high vacuum (typically <100 mTorr) is being applied directly to the reaction mixture. At higher temperatures, the vapor pressure of this compound is higher, which can aid in the efficient removal of ethylene.

Issue 2: Low Molecular Weight of the Final Polymer

Question: I have achieved high monomer conversion, but the molecular weight of my polymer is lower than expected. How can temperature be affecting this?

Answer: Achieving low molecular weight at high conversion can be related to several temperature-dependent factors:

  • Suboptimal Temperature: The temperature may not be optimal for chain growth.

    • Solution: Experiment with a range of temperatures to find the sweet spot for your specific catalyst and monomer system. Sometimes a moderate temperature allows for steady chain growth without significant catalyst degradation.

  • Catalyst Decomposition: If the temperature is too high, the catalyst may be deactivating before high molecular weights can be achieved.

    • Solution: Lower the polymerization temperature or consider a more thermally stable catalyst.

  • Reaction Time: At a given temperature, the reaction may not have been allowed to proceed long enough to build high molecular weight chains, which is characteristic of step-growth polymerization.

    • Solution: Increase the reaction time and monitor the molecular weight evolution.

Issue 3: Incorrect Stereochemistry (e.g., too much trans-isomer when cis is desired)

Question: I am trying to synthesize a cis-rich polymer, but my product has a high trans-isomer content. How can I control this with temperature?

Answer: The formation of the thermodynamically more stable trans-isomer is often favored at higher temperatures and longer reaction times.

  • Temperature is too high: Higher temperatures provide the energy to overcome the activation barrier for isomerization.

    • Solution: Lower the reaction temperature. For some catalyst systems, running the polymerization at room temperature or even slightly below can significantly enhance the selectivity for the cis-isomer.[1]

  • Reaction time is too long: Even at moderate temperatures, prolonged reaction times can allow for the gradual isomerization to the trans-isomer.

    • Solution: Monitor the reaction and stop it once high conversion is reached, but before significant isomerization occurs. This may require a kinetic study to determine the optimal endpoint.

Data Presentation

Table 1: General Effect of Temperature on this compound ADMET Polymerization Parameters

ParameterEffect of Increasing TemperatureRationale
Polymerization Rate Generally increases up to an optimum, then decreases.Catalyst activity increases with temperature, but high temperatures can cause catalyst decomposition.
Molecular Weight (Mn) Can increase or decrease depending on the system.Higher temperatures can favor chain growth, but also catalyst degradation which limits chain length.
cis/trans Ratio Tends to decrease (favors trans).The trans-isomer is often the thermodynamically favored product, and higher temperatures provide the energy for isomerization from the kinetically favored cis-product.[1]
Catalyst Stability Generally decreases.Higher temperatures can accelerate decomposition pathways for the organometallic catalyst.

Table 2: Illustrative Example of Conversion vs. Time for ADMET Polymerization of 1,9-Decadiene at 50°C

This data is for 1,9-decadiene, a close analog of this compound, and is intended to be illustrative of typical ADMET kinetics.

Reaction Time (minutes)Monomer Conversion (%)
30~85-93%
60>95%
120>98%
24 hours>99%

Note: While high conversion is achieved quickly, building high molecular weight is characteristic of step-growth polymerization and requires very high conversions.

Experimental Protocols

Protocol: Kinetic Analysis of the Effect of Temperature on the ADMET Polymerization of this compound

Objective: To determine the effect of temperature on the rate of polymerization of this compound by monitoring monomer conversion over time at different temperatures.

Materials:

  • This compound (high purity, degassed)

  • Ruthenium-based metathesis catalyst (e.g., Grubbs' 2nd Generation catalyst)

  • Anhydrous, degassed solvent (e.g., toluene or 1,2,4-trichlorobenzene), if not a bulk polymerization

  • Internal standard for NMR analysis (e.g., hexamethylbenzene)

  • Schlenk flask and line

  • High vacuum pump (<100 mTorr)

  • Temperature-controlled oil bath

  • NMR spectrometer

Procedure:

  • Reactor Setup: Place a stir bar in a clean, dry Schlenk flask. Attach the flask to a Schlenk line.

  • Reagent Preparation: In a glovebox, prepare a stock solution of the catalyst in the chosen solvent.

  • Monomer and Standard Addition: To the Schlenk flask, add the desired amount of this compound and the internal standard. If conducting a solution polymerization, add the solvent.

  • Degassing: Subject the monomer solution to several freeze-pump-thaw cycles to remove dissolved gases.

  • Temperature Equilibration: Place the Schlenk flask in the oil bath set to the desired reaction temperature (e.g., 50°C, 60°C, 70°C). Allow the contents to equilibrate for at least 15 minutes.

  • Initiation: Under a positive pressure of inert gas (e.g., argon), inject the catalyst solution into the flask to initiate the polymerization. Start the timer.

  • Reaction Monitoring: Immediately apply a dynamic high vacuum to the flask to facilitate the removal of ethylene. At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), carefully withdraw an aliquot of the reaction mixture under inert atmosphere and quench it by exposing it to air or adding a quenching agent like ethyl vinyl ether.

  • Analysis: Analyze each quenched aliquot by 1H NMR spectroscopy. Determine the monomer conversion by comparing the integration of the terminal vinyl protons of the monomer with the integration of the internal olefin protons of the polymer and the internal standard.

  • Data Analysis: Plot monomer conversion versus time for each temperature. The initial slope of these curves can be used to determine the initial rate of polymerization at each temperature.

  • Repeat: Repeat the experiment at different temperatures to study the temperature dependence of the polymerization rate.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis prep_reagents Prepare Catalyst and Monomer Solutions setup_reactor Set up Schlenk Reactor prep_reagents->setup_reactor degas Degas Monomer Solution (Freeze-Pump-Thaw) setup_reactor->degas equilibrate Equilibrate Reactor to Desired Temperature (T1, T2, T3) degas->equilibrate initiate Initiate with Catalyst (t=0) equilibrate->initiate polymerize Polymerize under High Vacuum initiate->polymerize sampling Take Aliquots at Time Intervals polymerize->sampling quench Quench Aliquots sampling->quench nmr Analyze by 1H NMR quench->nmr plot Plot Conversion vs. Time nmr->plot rate Determine Polymerization Rate plot->rate

Caption: Experimental workflow for kinetic analysis of this compound polymerization.

Troubleshooting_Logic cluster_rate Rate Issues cluster_mw Molecular Weight Issues cluster_stereo Stereochemistry Issues start Problem with Polymerization rate_issue Slow/Stalled Rate start->rate_issue mw_issue Low Molecular Weight start->mw_issue stereo_issue Incorrect Stereochemistry (e.g., too much trans) start->stereo_issue temp_low Is Temperature Too Low? rate_issue->temp_low Check temp_high_rate Is Temperature Too High? (Catalyst Decomposition) temp_low->temp_high_rate No increase_temp Action: Increase Temperature temp_low->increase_temp Yes decrease_temp_rate Action: Decrease Temperature temp_high_rate->decrease_temp_rate Yes temp_high_mw Is Temperature Too High? (Catalyst Decomposition) mw_issue->temp_high_mw Check optimize_temp Action: Optimize Temperature (Run a Temperature Screen) temp_high_mw->optimize_temp Yes temp_high_stereo Is Temperature Too High? stereo_issue->temp_high_stereo Check decrease_temp_stereo Action: Decrease Temperature temp_high_stereo->decrease_temp_stereo Yes

Caption: Troubleshooting logic for temperature-related issues in polymerization.

References

troubleshooting low yield in step-growth polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during step-growth polymerization, with a focus on resolving problems of low yield and low molecular weight.

Troubleshooting Guide

This guide provides solutions to common problems encountered during step-growth polymerization experiments.

Q1: My step-growth polymerization resulted in a low yield or low molecular weight. What are the primary causes?

Low molecular weight is a frequent issue in step-growth polymerization and can stem from several factors. The most common culprits are improper stoichiometry of monomers, the presence of impurities, inefficient removal of condensation byproducts, and suboptimal reaction conditions.[1] A systematic approach is crucial to identify and resolve the root cause.

To achieve a high molecular weight polymer, several criteria must be met:

  • High monomer purity.[1][2]

  • Precise stoichiometric balance of functional groups.[3][4][5]

  • High reaction conversion (typically >99%).[4][6]

  • Efficient removal of any small molecule byproducts (e.g., water in polycondensation).[1][7]

  • Absence of side reactions that consume functional groups.[8]

The following logical workflow can help diagnose the issue.

G start Low Molecular Weight Observed purity Verify Monomer Purity (e.g., NMR, Titration) start->purity Step 1 stoichiometry Check Stoichiometry (Precise Weighing, Titration) purity->stoichiometry Purity OK solution_purity Action: Re-purify Monomers (Recrystallization, Distillation) purity->solution_purity Impurity Detected byproduct Evaluate Byproduct Removal (Vacuum, Inert Gas Flow) stoichiometry->byproduct Stoich. OK solution_stoich Action: Adjust Monomer Ratio Recalculate and re-weigh stoichiometry->solution_stoich Imbalance Found conditions Review Reaction Conditions (Temperature, Time, Catalyst) byproduct->conditions Removal OK solution_byproduct Action: Improve Removal (Better Vacuum, Dean-Stark) byproduct->solution_byproduct Inefficient solution_conditions Action: Optimize Conditions (Increase Temp/Time, Check Catalyst) conditions->solution_conditions Suboptimal end_node High Molecular Weight Achieved conditions->end_node Optimized solution_purity->end_node solution_stoich->end_node solution_byproduct->end_node solution_conditions->end_node G cluster_0 Perfect Stoichiometry (1:1) cluster_1 Stoichiometric Imbalance (Excess B-B) A1 A-A B1 B-B Polymer1 A-A-B-B-A-A-B-B A1->Polymer1 High Conversion A2 A-A B1->Polymer1 High Conversion B2 B-B A2->Polymer1 High Conversion B2->Polymer1 High Conversion A3 A-A B3 B-B Polymer2 B-B-A-A-B-B A3->Polymer2 Chain growth stops B4 B-B B3->Polymer2 Chain growth stops B4->Polymer2 Chain growth stops G Monomer HO-R-COOH (A-B Monomer) Dimer HO-R-COO-R-COOH Monomer->Dimer Linear Polymerization (Desired Path) Polymer High Molecular Weight Polymer Dimer->Polymer ... Cyclic Cyclic Ester (Side Product) Dimer->Cyclic Intramolecular Cyclization (Undesired Path)

References

Technical Support Center: Driving ADMET Equilibrium via Ethylene Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acyclic Diene Metathesis (ADMET) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively driving the ADMET equilibrium by removing ethylene, a crucial step for synthesizing high molecular weight polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of ethylene critical in ADMET polymerization?

A1: ADMET polymerization is a step-growth condensation reaction that is reversible. The reaction involves the metathesis of α,ω-dienes to form a polymer and volatile ethylene gas. According to Le Chatelier's principle, the continuous removal of a product, in this case, ethylene, from the reaction system will shift the equilibrium towards the formation of the polymer product. Efficient removal of ethylene is a prerequisite for obtaining high molecular weight polymers.

Q2: What are the common methods for removing ethylene during ADMET polymerization?

A2: Several techniques are employed to remove ethylene and drive the polymerization forward:

  • Dynamic Vacuum: Applying a continuous vacuum (typically high vacuum) is a very effective method to remove the volatile ethylene byproduct.

  • Bulk Polymerization: Conducting the reaction without a solvent (in bulk) at elevated temperatures helps to increase the volatility of ethylene, facilitating its removal.

  • Nitrogen Purge: A continuous stream of inert gas, such as nitrogen, can be passed through the reaction mixture to help carry away the ethylene gas.

  • Solvent Replacement: In solution polymerization, periodically removing the solvent under vacuum and replacing it with fresh solvent can also effectively remove dissolved ethylene.

Q3: What is a typical vacuum pressure required for effective ethylene removal?

A3: A dynamic vacuum of around 0.1 mbar has been shown to be effective for synthesizing high molecular weight polymers in ADMET reactions. The optimal pressure may vary depending on the specific monomer and reaction setup.

Q4: Can temperature alone be used to drive the equilibrium?

A4: While higher temperatures can favor the removal of ethylene, they can also lead to catalyst decomposition, especially with some ruthenium-based catalysts. This can result in lower molecular weight polymers. Therefore, a balance between temperature and an active removal method like a dynamic vacuum is often necessary for optimal results.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Polymer Molecular Weight (Mn) 1. Inefficient ethylene removal.2. Impure monomer.3. Catalyst instability or decomposition at high temperatures.4. Leaks in the reaction setup (if under vacuum).1. Improve the efficiency of ethylene removal by using a higher vacuum, increasing the nitrogen purge rate, or employing the solvent replacement technique.2. Ensure the monomer is of high purity by employing appropriate purification techniques.3. Optimize the reaction temperature to maintain catalyst activity. Consider using a more thermally stable catalyst if necessary.4. Thoroughly check the reaction apparatus for any leaks, especially at joints and seals.
Broad Polydispersity Index (PDI) 1. Side reactions occurring during polymerization.2. Inconsistent ethylene removal leading to varying reaction rates.3. Presence of monofunctional impurities in the monomer.1. Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions.2. Ensure a consistent and efficient method of ethylene removal is maintained throughout the polymerization.3. Purify the monomer to remove any impurities that could act as chain terminators.
Reaction Stalls or Proceeds Slowly 1. Catalyst deactivation by impurities.2. Insufficient temperature for the reaction to proceed at a reasonable rate.3. Poor mixing of the reaction components, especially in bulk polymerization.1. Ensure all reagents and solvents are thoroughly dried and degassed. Use freshly purified monomer.2. Gradually increase the reaction temperature while monitoring catalyst stability.3. Ensure adequate stirring to maintain a homogeneous reaction mixture.
Polymer Discoloration 1. Catalyst decomposition leading to the formation of metal particles.2. Oxidation of the monomer or polymer at high temperatures.1. After polymerization, dissolve the polymer in a suitable solvent and filter to remove any insoluble catalyst residues.2. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

Quantitative Data on Ethylene Removal in ADMET

The following tables summarize quantitative data from various studies, illustrating the impact of different ethylene removal techniques and reaction conditions on the resulting polymer properties.

Table 1: ADMET Polymerization of Bis(undec-10-enoate) with Isosorbide (M2)

CatalystTemperature (°C)Ethylene Removal MethodMn ( g/mol )Mw/MnReference
G180Nitrogen Purge6,6001.77
G280Nitrogen Purge8,4001.75
G1-High Vacuum28,0001.9

Table 2: ADMET Polymerization of Various Monomers with Solvent Replacement

MonomerCatalystEthylene Removal MethodMn ( g/mol )Mw/MnReference
M1HG2Solvent Replacement40,0001.74
M2HG2Solvent Replacement35,7001.70
M3HG2Solvent Replacement61,6001.82
M4HG2Solvent Replacement59,7001.97
M5HG2Solvent Replacement39,0001.69

Experimental Protocols

Protocol 1: Bulk ADMET Polymerization under Dynamic Vacuum

This protocol describes a general procedure for the ADMET polymerization of a diene monomer in bulk under a dynamic vacuum, a common and effective method for achieving high molecular weight polymers.

  • Monomer and Catalyst Preparation:

    • Ensure the α,ω-diene monomer is of high purity. Purify by distillation, recrystallization, or column chromatography as appropriate.

    • Thoroughly dry the monomer under vacuum to remove any residual water or solvents.

    • The ruthenium catalyst (e.g., Grubbs' second-generation catalyst) should be handled under an inert atmosphere (in a glovebox).

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Connect the flask to a Schlenk line that is connected to a high-vacuum pump through a cold trap (e.g., liquid nitrogen).

  • Polymerization:

    • Under a counterflow of inert gas (argon or nitrogen), add the purified monomer to the Schlenk flask.

    • Heat the monomer to the desired reaction temperature (e.g., 80-90 °C) with stirring to create a molten state.

    • In a glovebox, weigh the appropriate amount of catalyst and dissolve it in a minimal amount of a dry, degassed solvent (e.g., toluene).

    • Inject the catalyst solution into the molten monomer under a positive pressure of inert gas.

    • Immediately begin to apply a dynamic vacuum (e.g., 0.1 mbar) to the flask while maintaining vigorous stirring.

    • Observe the reaction mixture for an increase in viscosity, which indicates polymer formation.

    • Continue the reaction under dynamic vacuum for the desired time (typically several hours to days).

  • Work-up and Characterization:

    • Cool the reaction to room temperature and bring the flask back to atmospheric pressure with an inert gas.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane).

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

    • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) for structural analysis.

Visualizations

ADMET_Equilibrium cluster_reactants Reactants cluster_products Products α,ω-Diene Monomer α,ω-Diene Monomer Polymer Polymer α,ω-Diene Monomer->Polymer Polymerization Polymer->α,ω-Diene Monomer Depolymerization Ethylene Ethylene Ethylene_Removal Removal of Ethylene Ethylene->Ethylene_Removal Ethylene_Removal->Polymer Shifts Equilibrium (Le Chatelier's Principle)

Caption: The ADMET equilibrium and the effect of ethylene removal.

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Prep Monomer Purification & Drying Monomer_Charge Charge Monomer & Heat Monomer_Prep->Monomer_Charge Catalyst_Prep Catalyst Handling (Inert Atmosphere) Catalyst_Injection Inject Catalyst Solution Catalyst_Prep->Catalyst_Injection Reaction_Setup Assemble Flame-Dried Schlenk Apparatus Reaction_Setup->Monomer_Charge Monomer_Charge->Catalyst_Injection Ethylene_Removal Apply Dynamic Vacuum & Stir Catalyst_Injection->Ethylene_Removal Quench Quench Reaction & Dissolve Polymer Ethylene_Removal->Quench Precipitate Precipitate Polymer in Non-solvent Quench->Precipitate Characterize Characterize Polymer (GPC, NMR) Precipitate->Characterize

Caption: Experimental workflow for bulk ADMET polymerization.

Troubleshooting_Logic Start Low Molecular Weight (Mn) Observed Check_Vacuum Check Vacuum System for Leaks? Start->Check_Vacuum Check_Purity Is Monomer Purity Sufficient? Check_Vacuum->Check_Purity No Fix_Leaks Action: Seal Leaks & Re-run Check_Vacuum->Fix_Leaks Yes Check_Temp Is Reaction Temperature Too High? Check_Purity->Check_Temp Yes Purify_Monomer Action: Purify Monomer & Re-run Check_Purity->Purify_Monomer No Optimize_Temp Action: Lower Temperature &/or Change Catalyst Check_Temp->Optimize_Temp Yes Success High Mn Achieved Check_Temp->Success No Fix_Leaks->Success Purify_Monomer->Success Optimize_Temp->Success

Caption: Troubleshooting logic for low molecular weight in ADMET.

preventing catalyst deactivation in olefin metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olefin metathesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent catalyst deactivation during their experiments.

Frequently Asked Questions (FAQs)

Q1: My ring-closing metathesis (RCM) reaction is sluggish or stalls completely. What are the common causes and how can I troubleshoot this?

A1: A stalled or sluggish RCM reaction is a frequent issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify the Integrity of Your Catalyst: Olefin metathesis catalysts, particularly Schrock catalysts, can be sensitive to air and moisture.[1] Ensure your catalyst has been stored under an inert atmosphere and handled using proper air-free techniques. If you suspect catalyst degradation, try a fresh batch from a reliable supplier.

  • Check for Impurities in Solvents and Reagents: Impurities are a primary cause of catalyst deactivation.

    • Solvents: Ensure your solvents are rigorously dried and degassed. Traces of water, oxygen, and peroxides can be detrimental.[2]

    • Substrates: Your olefin substrate may contain impurities from previous reaction steps. Purification by flash chromatography or distillation is recommended.

  • Optimize Reaction Temperature: While many reactions proceed at room temperature, some may require heating to facilitate catalyst initiation and turnover.[2] However, excessive heat can also lead to catalyst decomposition.[3][4] A systematic temperature screen (e.g., 40 °C, 60 °C, 80 °C) can help identify the optimal condition.

  • Ensure Efficient Removal of Ethylene: For RCM reactions that produce ethylene, its accumulation in the reaction mixture can inhibit the catalyst and shift the equilibrium back to the starting materials.[2] This can be addressed by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the reaction mixture or by performing the reaction under a partial vacuum.[2]

  • Consider Catalyst Loading: While a higher catalyst loading might seem like a straightforward solution, it can sometimes lead to increased side reactions and catalyst decomposition products that inhibit the reaction.[5] It is often more effective to add the catalyst in portions over time.

Q2: I am observing significant amounts of olefin isomerization byproducts in my reaction. How can I prevent this?

A2: Olefin isomerization is a common side reaction in olefin metathesis, often catalyzed by ruthenium hydride species that form from catalyst decomposition.[5]

Prevention Strategies:

  • Add a Mild Acid: Additives like acetic acid can help suppress the formation of ruthenium hydrides.

  • Use Fresh, High-Purity Catalyst: Decomposed catalyst is a primary source of the species that cause isomerization.

  • Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and subsequent isomerization.[3][4]

  • Minimize Reaction Time: Prolonged reaction times can lead to a higher accumulation of isomerization-catalyzing species. Monitor the reaction closely and work it up as soon as the desired product is formed.

Q3: My cross-metathesis (CM) reaction is producing a high proportion of homodimers. What can I do to improve the selectivity for the desired cross-product?

A3: Achieving high selectivity in cross-metathesis can be challenging due to the competing homodimerization of the starting olefins.

Strategies to Improve Selectivity:

  • Use an Excess of One Olefin: Employing a stoichiometric excess (typically 2-5 equivalents) of one of the olefin partners can drive the equilibrium towards the desired cross-product.

  • Choose the Right Catalyst: Some catalysts exhibit higher selectivity for cross-metathesis over homodimerization. For example, second-generation Grubbs catalysts often provide better results than the first-generation catalysts for cross-metathesis of functionalized olefins.[6]

  • Control the Rate of Addition: Slow addition of one of the olefin partners to a solution of the other olefin and the catalyst can help to maintain a low concentration of the added olefin, thus disfavoring its homodimerization.

Troubleshooting Guides

Issue 1: Catalyst Appears to Deactivate Rapidly

If you observe a rapid loss of catalytic activity, consider the following potential causes and solutions.

Potential CauseRecommended ActionExperimental Protocol
Oxygen in the reaction Ensure a strictly inert atmosphere.See Protocol 1: Setting Up an Inert Atmosphere Reaction .
Water in the solvent or reagents Use freshly purified and dried solvents and reagents.See Protocol 2: Solvent Purification .
Peroxides in ether-based solvents Test for and remove peroxides from solvents like THF and diethyl ether.Pass the solvent through a column of activated alumina.[7]
Acidic or basic impurities Neutralize and purify substrates.Wash the substrate with a mild aqueous base (e.g., NaHCO3) or acid (e.g., dilute HCl) as appropriate, followed by drying and purification.
Coordinating functional groups on the substrate Protect coordinating groups (e.g., amines, phosphines, thiols).Common protecting group strategies can be found in standard organic chemistry textbooks.
Issue 2: Difficulty in Removing Ruthenium Residues from the Product

Residual ruthenium can be problematic for downstream applications, especially in pharmaceutical synthesis. Several methods can be employed for its removal.

MethodDescriptionExperimental Protocol
Silica Gel Chromatography with Additives Treatment with polar ligands like triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (DMSO) can form more polar ruthenium complexes that are more easily removed by silica gel.[8]See Protocol 3: Ruthenium Scavenging with TPPO/DMSO .
Activated Carbon Stirring the crude product with activated carbon can effectively adsorb ruthenium species.See Protocol 4: Ruthenium Removal with Activated Carbon .
Isocyanide Scavengers Isocyanide-based scavengers react with the ruthenium catalyst to form highly polar complexes that can be easily removed.[9]See Protocol 5: Ruthenium Scavenging with Isocyanides .
Aqueous Extraction For certain catalyst systems, aqueous extraction can be an effective and simple purification method.[10]See Protocol 6: Aqueous Extraction for Ruthenium Removal .

Experimental Protocols

Protocol 1: Setting Up an Inert Atmosphere Reaction

  • Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry at >120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of inert gas (argon or nitrogen).[11]

  • Solvent Degassing: Degas the solvent by sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Setup: Add the substrate to the reaction flask and dissolve it in the degassed solvent via cannula transfer.

  • Catalyst Addition: Weigh the catalyst in a glovebox or quickly in the air and add it to the reaction flask under a positive pressure of inert gas.

  • Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with the inert gas.[12]

Protocol 2: Solvent Purification

For demanding applications, solvents should be purified using a solvent purification system (e.g., passing through columns of activated alumina and supported copper catalyst) or by distillation from appropriate drying agents.[7]

  • Dichloromethane (DCM): Distill from CaH₂.

  • Toluene: Distill from sodium/benzophenone.

  • Tetrahydrofuran (THF): Distill from sodium/benzophenone.

Protocol 3: Ruthenium Scavenging with TPPO/DMSO

  • After the metathesis reaction is complete, concentrate the reaction mixture.

  • Redissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

  • Add triphenylphosphine oxide (TPPO) or dimethyl sulfoxide (DMSO) (50 equivalents relative to the catalyst).[8]

  • Stir the mixture at room temperature for at least 8-12 hours.[8]

  • Directly load the mixture onto a silica gel column for purification.

Protocol 4: Ruthenium Removal with Activated Carbon

  • Following the reaction, dilute the crude mixture with a non-polar solvent (e.g., hexanes or diethyl ether).

  • Add activated carbon (approximately 10-20 times the weight of the catalyst).

  • Stir the suspension vigorously for several hours to overnight.

  • Filter the mixture through a pad of Celite® to remove the carbon.

  • Concentrate the filtrate and purify by column chromatography if necessary.

Protocol 5: Ruthenium Scavenging with Isocyanides

  • Upon completion of the metathesis reaction, add a solution of an isocyanide scavenger (e.g., 1,4-bis(3-isocyanopropyl)piperazine) in a suitable solvent.[9]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add silica gel to the mixture and stir for another 30 minutes.

  • Filter the mixture and wash the silica gel with a suitable solvent.

  • Concentrate the filtrate to obtain the purified product.

Protocol 6: Aqueous Extraction for Ruthenium Removal

This method is particularly effective when using water-soluble catalysts or scavengers.[10]

  • After the reaction, dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether).

  • Wash the organic layer with several portions of deionized water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the organic layer to obtain the product.

Data Presentation

Table 1: Impact of Temperature on Catalyst Stability and Activity

CatalystSubstrateTemperature (°C)Time (h)Conversion (%)Reference
Grubbs I1-hexene2524<5[3]
Grubbs I1-hexene8524>95[3]
Grubbs IINorbornene derivative25<20[3]
Grubbs IINorbornene derivative85<2100[3]

Table 2: Efficiency of Ruthenium Removal Methods

Purification MethodInitial [Ru] (ppm)Final [Ru] (ppm)Reference
3 x H₂O washes177982[10]
THMP (50 equiv) and 5 H₂O washes177991[10]
DMSO (50 equiv) and 5 H₂O washes1779786[10]
Isocyanide Scavenger QA@SiO₂997721[9]

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Ru-Carbene Deactivated_Species Deactivated Ru Species Active_Catalyst->Deactivated_Species Reaction with Impurities Active_Catalyst->Deactivated_Species Thermal Decomposition Active_Catalyst->Deactivated_Species Reaction with Ethylene Ru_Hydride Ru-Hydride Species Active_Catalyst->Ru_Hydride Decomposition Pathway Impurities Impurities (O2, H2O, Peroxides) High_Temp High Temperature Ethylene Ethylene Buildup Isomerized_Product Isomerized Olefin Ru_Hydride->Isomerized_Product Catalyzes Isomerization

Caption: Common pathways for catalyst deactivation in olefin metathesis.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Check Catalyst Viability Start->Check_Catalyst Check_Purity Check Reagent/Solvent Purity Check_Catalyst->Check_Purity Viable Use_New_Catalyst Use Fresh Catalyst Check_Catalyst->Use_New_Catalyst Not Viable Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Pure Purify_Reagents Purify Solvents/Substrates Check_Purity->Purify_Reagents Impure Remove_Ethylene Ensure Ethylene Removal Optimize_Temp->Remove_Ethylene Optimized Temp_Screen Perform Temperature Screen Optimize_Temp->Temp_Screen Not Optimized Success Reaction Successful Remove_Ethylene->Success Effective Inert_Gas_Sparging Apply Inert Gas Sparge Remove_Ethylene->Inert_Gas_Sparging Ineffective Use_New_Catalyst->Check_Purity Purify_Reagents->Optimize_Temp Temp_Screen->Remove_Ethylene Inert_Gas_Sparging->Success

Caption: A logical workflow for troubleshooting low-yielding metathesis reactions.

Ruthenium_Removal_Workflow Start Crude Reaction Mixture (Contains Ru) Choose_Method Select Removal Method Start->Choose_Method Scavenger Add Scavenger (TPPO, DMSO, Isocyanide) Choose_Method->Scavenger Scavenger Activated_Carbon Treat with Activated Carbon Choose_Method->Activated_Carbon Adsorption Aqueous_Extraction Perform Aqueous Extraction Choose_Method->Aqueous_Extraction Extraction Stir Stir for Recommended Time Scavenger->Stir Activated_Carbon->Stir Column_Chromatography Purify by Column Chromatography Aqueous_Extraction->Column_Chromatography Filter Filter Stir->Filter Filter->Column_Chromatography Product Purified Product (<10 ppm Ru) Column_Chromatography->Product

Caption: Decision workflow for the removal of ruthenium impurities post-reaction.

References

Technical Support Center: Minimizing Oligomer Formation in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and characterizing oligomer formation during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is oligomer formation and why is it a concern in polymerization?

A1: Oligomer formation refers to the production of low molecular weight polymer chains, typically consisting of a few repeating monomer units.[1] These short chains are often considered impurities in a polymer product designed to have a high molecular weight. The presence of oligomers can negatively impact the final material's properties, leading to reduced mechanical strength, altered thermal stability, and compromised chemical resistance.[2] In some cases, such as with monofunctional benzoxazines, the formation of stable cyclic oligomers can lead to "self-termination" of the polymerization process, preventing the formation of a high molecular weight polymer.[2]

Q2: What are the primary causes of undesired oligomer formation?

A2: Several factors can contribute to the formation of oligomers during polymerization:

  • Reaction Conditions: High polymerization temperatures can sometimes favor side reactions that lead to oligomerization.[2]

  • Monomer and Initiator Concentration: The relative concentrations of monomer and initiator play a crucial role. A high initiator concentration can lead to the generation of a large number of polymer chains simultaneously, resulting in shorter chains and a lower average molecular weight.[3][4] Conversely, a very low initiator concentration might not be sufficient to initiate polymerization effectively.[3]

  • Impurities: The presence of impurities in the monomer or solvent can interfere with the polymerization process, sometimes acting as uncontrolled catalysts or chain transfer agents that favor oligomer formation.[2]

  • Monomer Structure: Certain monomer structures are inherently more prone to forming stable cyclic oligomers.[2]

  • Polymerization Technique: The choice of polymerization technique is critical. For instance, in step-growth polymerization, a high extent of reaction is necessary to achieve high molecular weight, and the process naturally proceeds through the formation of dimers, trimers, and longer oligomers.[5] In living radical polymerization techniques like RAFT and ATRP, suboptimal conditions can lead to loss of control and the formation of low molecular weight species.[6][7]

Q3: How can I detect and characterize oligomer formation in my polymerization reaction?

A3: Several analytical techniques can be used to identify and quantify oligomers:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary method for determining the molecular weight distribution of a polymer. The presence of significant peaks at higher elution volumes (corresponding to lower molecular weight) indicates the presence of oligomers.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the end-groups of polymer chains. A higher proportion of end-groups relative to the repeating units in the polymer backbone is indicative of shorter chains and the presence of oligomers.

  • Mass Spectrometry (e.g., MALDI-TOF): This technique can provide detailed information about the molecular weight of individual oligomeric species, allowing for precise identification of dimers, trimers, and so on.

Troubleshooting Guides

Issue 1: GPC/SEC analysis shows a significant low molecular weight shoulder or distinct oligomer peaks.

This is a common indication of uncontrolled polymerization or the presence of side reactions leading to the formation of short polymer chains.

Troubleshooting Workflow

GPC_Troubleshooting start High Oligomer Content Detected by GPC/SEC check_params Review Polymerization Parameters start->check_params check_purity Verify Reagent Purity check_params->check_purity Parameters seem correct optimize_initiator Optimize Initiator Concentration check_params->optimize_initiator Initiator ratio suspect optimize_temp Adjust Reaction Temperature check_params->optimize_temp Temperature may be off optimize_solvent Re-evaluate Solvent Choice check_params->optimize_solvent Solvent effects possible check_purity->optimize_initiator Reagents are pure end_bad Issue Persists: Consult Literature for Specific Monomer System check_purity->end_bad Impurities found optimize_initiator->optimize_temp end_good Oligomer Formation Minimized optimize_initiator->end_good Optimization successful optimize_temp->optimize_solvent optimize_temp->end_good Optimization successful consider_crp Consider Controlled Radical Polymerization (CRP) optimize_solvent->consider_crp optimize_solvent->end_good Optimization successful consider_crp->end_good CRP successful consider_crp->end_bad CRP not feasible or ineffective

Caption: Troubleshooting workflow for high oligomer content.

Recommended Actions:

  • Review Initiator Concentration: An excessively high initiator concentration is a common cause of low molecular weight polymers.[4] Conversely, too little initiator can lead to slow or incomplete polymerization.

  • Adjust Reaction Temperature: Higher temperatures can increase the rate of side reactions, including chain transfer to monomer or solvent, which terminates chain growth prematurely.[2] Lowering the temperature may reduce these side reactions. However, the temperature must be sufficient to ensure an adequate rate of initiation.[3]

  • Verify Monomer and Solvent Purity: Impurities can act as chain transfer agents or inhibitors. Ensure monomers are free of inhibitors and solvents are of high purity.

  • Consider a Controlled Radical Polymerization (CRP) Technique: If you are using conventional free-radical polymerization, switching to a CRP technique like RAFT or ATRP can provide significantly better control over molecular weight and reduce oligomer formation, especially for challenging monomers.[7]

Issue 2: Low monomer conversion and the product is primarily oligomers.

This issue suggests that polymerization is initiating but terminating prematurely.

Troubleshooting Workflow

Low_Conversion_Troubleshooting start Low Conversion & High Oligomer Content check_initiator Evaluate Initiator System start->check_initiator check_temp_time Review Temperature and Time check_initiator->check_temp_time Initiator system seems appropriate increase_initiator Increase Initiator Concentration check_initiator->increase_initiator Concentration may be too low check_impurities Investigate for Inhibitors/Impurities check_temp_time->check_impurities Conditions appear adequate increase_temp_time Increase Temperature or Reaction Time check_temp_time->increase_temp_time Conditions may be insufficient purify_reagents Purify Monomer and Solvent check_impurities->purify_reagents increase_initiator->check_temp_time No improvement end_good Conversion and MW Increased increase_initiator->end_good Success increase_temp_time->check_impurities No improvement increase_temp_time->end_good Success purify_reagents->end_good Success end_bad Problem Persists: Re-evaluate Monomer Reactivity purify_reagents->end_bad No improvement

Caption: Troubleshooting workflow for low conversion and high oligomers.

Recommended Actions:

  • Increase Initiator Concentration: The initial concentration of radicals may be too low to sustain propagation. Incrementally increase the initiator concentration.[3]

  • Increase Reaction Time and/or Temperature: The polymerization may not have proceeded long enough to achieve high molecular weight. Increasing the reaction time or temperature (within limits to avoid side reactions) can lead to higher conversion.

  • Check for Inhibitors: Monomers are often shipped with inhibitors to prevent spontaneous polymerization. Ensure these are removed before the reaction. Dissolved oxygen can also inhibit radical polymerization; ensure proper degassing of the reaction mixture.[3]

  • Copolymerization: If dealing with a monomer that has a high propensity for chain transfer, consider copolymerization with a more reactive comonomer to improve polymerization kinetics.[7]

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on oligomer formation and polymer properties.

Table 1: Effect of Initiator (AIBN) Concentration on Polymerization

Initiator Concentration (mol% relative to monomer)Monomer Conversion (%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.175150,0002.1
0.59050,0001.8
1.09525,0001.6
2.0>9912,0001.7

Data is representative and will vary based on the specific monomer and reaction conditions.

Table 2: Effect of Polycondensation Temperature on Oligomer Yield

Polycondensation Temperature (°C)Oligomer (OLLA) Yield (%)
15096.33
18085.36
20082.13
Gradual (150°C for 2h, then 180°C for 2h)88.37

Data from a study on lactic acid polycondensation. Higher temperatures can increase side reactions, leading to lower yields of the desired oligomer for subsequent ring-opening polymerization.

Experimental Protocols

Protocol 1: Characterization of Oligomers using Size Exclusion Chromatography (SEC/GPC)

Objective: To determine the molecular weight distribution of a polymer sample and quantify the presence of oligomers.

Materials:

  • Polymer sample

  • Appropriate solvent for the polymer (e.g., Tetrahydrofuran - THF)

  • SEC/GPC system with a differential refractive index (RI) detector

  • SEC columns suitable for the expected molecular weight range

  • Polystyrene standards for calibration

Procedure:

  • Sample Preparation: Dissolve a known concentration of the polymer sample in the chosen solvent (e.g., 1-2 mg/mL in THF). Ensure the sample is fully dissolved.

  • System Calibration: Calibrate the SEC/GPC system using a series of narrow molecular weight polystyrene standards. This will create a calibration curve of log(Molecular Weight) vs. Elution Volume.

  • Sample Analysis: Inject the prepared polymer solution into the SEC/GPC system.

  • Data Analysis: Record the chromatogram. Peaks eluting at higher volumes correspond to lower molecular weight species. The presence of distinct peaks or a significant shoulder in this region indicates the presence of oligomers and unreacted monomer.[2][8] Quantify the area of these peaks relative to the main polymer peak to estimate the percentage of oligomers.

Protocol 2: Optimizing Initiator Concentration for Free-Radical Polymerization

Objective: To determine the optimal initiator concentration to maximize molecular weight while achieving high monomer conversion.

Materials:

  • Monomer (inhibitor removed)

  • Initiator (e.g., AIBN or BPO)

  • Solvent

  • Reaction vessel with magnetic stirrer, condenser, and inert gas inlet

  • Constant temperature bath

Procedure:

  • Reaction Setup: Set up the reaction vessel in the constant temperature bath at the desired reaction temperature.

  • Prepare Reaction Mixtures: In separate, identical reaction vessels, prepare solutions of the monomer in the solvent at the desired concentration.

  • Initiator Addition: To each vessel, add a different concentration of the initiator (e.g., 0.1, 0.5, 1.0, 2.0 mol% relative to the monomer).[4]

  • Degassing: Purge each reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[3]

  • Polymerization: Start the stirring and allow the polymerization to proceed for a set amount of time.

  • Termination and Isolation: Stop the reaction (e.g., by cooling and exposure to air). Precipitate the polymer in a non-solvent, filter, and dry under vacuum to a constant weight.

  • Characterization: Determine the monomer conversion for each reaction gravimetrically. Analyze the molecular weight and PDI of each polymer sample using SEC/GPC (as described in Protocol 1).

  • Optimization: Compare the results to identify the initiator concentration that provides the best balance of high monomer conversion and high molecular weight with a low PDI.

Protocol 3: Minimizing Oligomers in RAFT Polymerization

Objective: To perform a controlled RAFT polymerization to synthesize a well-defined polymer with minimal oligomer formation.

Materials:

  • Monomer (inhibitor removed)

  • RAFT agent (selected based on the monomer)

  • Initiator (e.g., AIBN)

  • Solvent

  • Schlenk flask or sealed ampule

  • Magnetic stirrer and oil bath

Procedure:

  • Reagent Preparation: Prepare a stock solution containing the monomer, RAFT agent, and initiator in the chosen solvent. The ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will influence the "livingness" of the polymerization.[9]

  • Degassing: Transfer the stock solution to a Schlenk flask or ampule. Degas the solution using three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath and stir for the desired reaction time.

  • Monitoring and Termination: Take aliquots at different time points to monitor monomer conversion and molecular weight evolution by NMR and GPC, respectively. To stop the polymerization, cool the reaction vessel and expose the contents to air.

  • Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

  • Troubleshooting:

    • High Molecular Weight Shoulder: May indicate that the initiation is too fast compared to the RAFT pre-equilibrium. Consider reducing the reaction temperature or choosing an initiator with a lower decomposition rate at the reaction temperature.[6]

    • Low Molecular Weight Shoulder: Can be caused by insufficient monomer concentration or issues with the RAFT agent. Ensure the solution is sufficiently concentrated and that the chosen RAFT agent is appropriate for the monomer.[6]

This technical support center provides a starting point for addressing common issues related to oligomer formation. Successful polymerization often requires careful optimization of multiple parameters, and consulting the primary literature for your specific monomer system is always recommended.

References

Validation & Comparative

GPC Analysis of Poly(dodecadiene) and its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular weight characterization of poly(dodecadiene) and its common alternatives—polybutadiene, polyisoprene, polyethylene, and polypropylene—using Gel Permeation Chromatography (GPC). Understanding the molecular weight distribution of these polymers is crucial for predicting their physical properties and performance in various applications, including in the development of drug delivery systems. This document offers a summary of typical molecular weight data, detailed experimental protocols for GPC analysis, and a visual representation of the experimental workflow.

Performance Comparison: Molecular Weight Analysis

The molecular weight and polydispersity index (PDI) are critical parameters that influence the mechanical properties, degradation rate, and drug release profile of polymeric materials. While specific experimental data for poly(dodecadiene) is not widely available in the reviewed literature, this guide presents a compilation of representative GPC data for its common structural and application alternatives. The data presented here is synthesized from various sources and represents typical values obtained under standard GPC conditions.

PolymerNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI = Mw/Mn)
Poly(dodecadiene)*---
Polybutadiene4,199 - 300,000[1][2]4,606 - 400,000[1][2]1.09 - 2.26[2]
Polyisoprene100,000 - 1,000,000[3]--
Polyethylene-70,000[4]2.2[4]
Polypropylene34,300 - 44,400[5]237,300 - 925,000[5][6]6.9 - 9.5[5]

Experimental Protocols for GPC Analysis

The following is a generalized protocol for determining the molecular weight of polydienes and polyolefins by GPC. Specific conditions may need to be optimized depending on the polymer and the available instrumentation.

1. Sample Preparation:

  • Accurately weigh 1-2 mg of the polymer sample.

  • Dissolve the sample in an appropriate solvent (e.g., Tetrahydrofuran (THF) for polybutadiene and polyisoprene at room temperature; 1,2,4-trichlorobenzene (TCB) for polyethylene and polypropylene at high temperatures, typically 140-160°C).[8][9][10]

  • Ensure complete dissolution, which may require gentle agitation and, for high-temperature GPC, heating for a specified period (e.g., 2 hours at 160°C for polypropylene).[11]

  • Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

2. GPC System and Conditions:

  • System: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a differential refractive index (DRI) detector. For high-temperature analysis, a dedicated high-temperature GPC system is required.[9][12]

  • Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., PLgel MIXED-C for polybutadiene).

  • Mobile Phase: The same solvent used for sample dissolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient for polymers soluble at room temperature, or elevated (e.g., 140-160°C) for crystalline polymers like polyethylene and polypropylene.[9]

  • Injection Volume: Typically 100 µL.

3. Calibration:

  • Prepare a series of narrow molecular weight distribution standards of a polymer with a similar structure to the analyte (e.g., polystyrene or poly(methyl methacrylate) standards).[13]

  • Inject the standards and record their retention times.

  • Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

4. Data Analysis:

  • Inject the polymer sample and record the chromatogram.

  • Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the sample.[14][15]

GPC Experimental Workflow

The following diagram illustrates the typical workflow for GPC analysis of a polymer sample.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Separation by Size inject->separate detect Detect Eluted Polymer separate->detect calculate Calculate Mn, Mw, PDI detect->calculate calibrate Generate Calibration Curve calibrate->calculate

Caption: Workflow for GPC molecular weight analysis.

References

A Comparative Analysis of 1,11-Dodecadiene and 1,9-Decadiene in Acyclic Diene Metathesis (ADMET) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic Diene Metathesis (ADMET) polymerization is a robust step-growth polycondensation method for the synthesis of unsaturated polymers and, following hydrogenation, precisely structured polyolefins. This technique offers exceptional control over polymer architecture, making it a valuable tool in materials science and for creating well-defined polymeric structures relevant to drug delivery and biomedical applications. The choice of the α,ω-diene monomer is a critical factor that dictates the properties of the resulting polymer. This guide provides a comparative overview of two common ADMET monomers: 1,9-decadiene and 1,11-dodecadiene. The comparison focuses on their performance in ADMET polymerization, the properties of the resultant polymers, and the experimental protocols for their use.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the ADMET polymerization of 1,9-decadiene and this compound. It is important to note that while extensive data is available for 1,9-decadiene, a direct, comprehensive dataset for the homopolymerization of this compound under identical conditions is less prevalent in the literature. The data for this compound is based on general trends observed in ADMET polymerization of α,ω-dienes.

Table 1: Monomer Properties

Property1,9-DecadieneThis compound
Chemical Formula C10H18C12H22
Molecular Weight 138.25 g/mol 166.31 g/mol
Boiling Point 167-170 °C203-204 °C
Resulting Polymer Poly(octenylene)Poly(decenylene)
Repeating Unit -(CH2)8-CH=CH--(CH2)10-CH=CH-

Table 2: ADMET Polymerization Performance and Polymer Properties

Parameter1,9-DecadieneThis compound (Inferred)
Catalyst Grubbs I, Grubbs II, Hoveyda-Grubbs IIGrubbs I, Grubbs II, Hoveyda-Grubbs II
Typical Reaction Temp. 40-60 °C40-70 °C
Weight-Average MW (Mw) Up to 108,000 g/mol reported[1]Expected to be comparable or slightly lower
Polydispersity Index (PDI) ~2.0 (typical for step-growth)~2.0 (typical for step-growth)
Polymer Structure Linear, unsaturated polyolefinLinear, unsaturated polyolefin
Cis/Trans Ratio Predominantly trans (>90% with specific catalysts)[1]Predominantly trans
Melting Point (Tm) of Hydrogenated Polymer ~130-135 °C (similar to HDPE)Expected to be slightly higher than for hydrogenated poly(octenylene)
Glass Transition Temp. (Tg) Low, below room temperatureLow, below room temperature

Experimental Protocols

The following is a general experimental protocol for the ADMET polymerization of α,ω-dienes like 1,9-decadiene and this compound using a Grubbs-type catalyst.

Materials
  • α,ω-diene monomer (1,9-decadiene or this compound), purified by passing through activated alumina and degassed.

  • Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II).

  • Anhydrous, degassed solvent (e.g., toluene or chlorobenzene).

  • Inert gas (Argon or Nitrogen).

  • Schlenk flask and vacuum line.

  • Standard laboratory glassware.

Procedure
  • Monomer and Catalyst Handling: All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent catalyst deactivation.

  • Reaction Setup: A Schlenk flask is charged with the Grubbs catalyst. The monomer-to-catalyst ratio typically ranges from 250:1 to 1000:1.

  • Monomer Addition: The purified and degassed monomer is added to the Schlenk flask containing the catalyst. If a solvent is used, it is added at this stage.

  • Polymerization: The flask is connected to a high-vacuum line (<50 mTorr) to facilitate the removal of the ethylene byproduct, which drives the polymerization forward. The reaction mixture is heated to the desired temperature (typically 40-70 °C) and stirred vigorously.

  • Monitoring the Reaction: The progress of the polymerization is monitored by the increase in the viscosity of the reaction mixture.

  • Termination and Polymer Isolation: Once the desired viscosity is achieved, the reaction is cooled to room temperature and quenched by the addition of a vinyl ether (e.g., ethyl vinyl ether). The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The resulting polymer is characterized by standard techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structural analysis, and Differential Scanning Calorimetry (DSC) for thermal properties.

Visualizations

ADMET Polymerization Mechanism

The following diagram illustrates the general mechanism of ADMET polymerization for an α,ω-diene.

ADMET_Mechanism Monomer α,ω-Diene (e.g., 1,9-Decadiene) Intermediate1 Metathesis Reaction Monomer->Intermediate1 Catalyst Grubbs Catalyst [Ru]=CH2 Catalyst->Intermediate1 Polymer Unsaturated Polymer Intermediate1->Polymer Chain Growth Ethylene Ethylene (gas) (removed by vacuum) Intermediate1->Ethylene Byproduct Polymer->Intermediate1 Further Reaction with Monomer

Caption: General mechanism of ADMET polymerization.

Experimental Workflow for ADMET

The diagram below outlines the typical workflow for conducting an ADMET polymerization experiment.

ADMET_Workflow Start Start Monomer_Prep Monomer Purification & Degassing Start->Monomer_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Catalyst_Add Catalyst Addition Reaction_Setup->Catalyst_Add Monomer_Add Monomer Addition Catalyst_Add->Monomer_Add Polymerization Polymerization (Heat & Vacuum) Monomer_Add->Polymerization Quench Reaction Quenching Polymerization->Quench Precipitation Polymer Precipitation Quench->Precipitation Purification Purification & Drying Precipitation->Purification Characterization Polymer Characterization (GPC, NMR, DSC) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for ADMET polymerization.

Conclusion

Both 1,9-decadiene and this compound are effective monomers for ADMET polymerization, yielding linear, unsaturated polymers that can be subsequently hydrogenated to form model polyethylenes. 1,9-decadiene is a well-studied monomer, and its polymerization to high molecular weight poly(octenylene) is well-documented. While direct comparative data for this compound is less available, it is expected to behave similarly, producing poly(decenylene). The slightly longer methylene spacer in this compound is predicted to result in a hydrogenated polymer with a slightly higher melting point due to more effective chain packing. The choice between these two monomers will depend on the desired properties of the final polymer, with the understanding that both can be successfully polymerized using standard ADMET protocols with Grubbs-type catalysts. Further research is warranted to provide a direct, quantitative comparison of these two monomers under identical ADMET conditions to fully elucidate the subtle differences in their polymerization behavior and resulting polymer properties.

References

A Comparative Guide to Ruthenium Catalysts for Acyclic Diene Metathesis (ADMET) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyclic Diene Metathesis (ADMET) polymerization is a robust step-growth methodology for synthesizing unsaturated polymers with high precision. The judicious selection of a ruthenium catalyst is paramount to the success of ADMET, profoundly influencing polymer characteristics such as molecular weight, polydispersity, and the occurrence of undesirable side reactions. This guide offers an objective comparison of various ruthenium catalysts, supported by experimental data, to facilitate catalyst selection and experimental design.

Performance Comparison of Ruthenium Catalysts

The efficacy of a ruthenium catalyst in ADMET polymerization is a balance of its reactivity, stability, and tolerance to various functional groups. The evolution of Grubbs and Hoveyda-Grubbs catalysts has provided a spectrum of options with distinct activity and selectivity profiles.

Below is a summary of the performance of several ruthenium catalysts in ADMET polymerization. It is important to note that direct comparison can be challenging as performance is highly dependent on the specific monomer, reaction conditions (temperature, solvent, monomer-to-catalyst ratio), and reaction time.

Table 1: Performance of Selected Ruthenium Catalysts in ADMET Polymerization

CatalystCommon NameGenerationMonomerTemp. (°C)Mn ( g/mol )PDIMonomer ConversionNotes
G1 Grubbs' First GenerationFirstUndec-10-en-1-yl undec-10-enoate-28,000[1]1.9[1]HighGood functional group tolerance, lower activity. Less prone to olefin isomerization.[2]
G2 Grubbs' Second GenerationSecondGeneral α,ω-dienes-Can achieve high Mn[2]< 2.0[2]High[2]High activity, broad substrate scope. Prone to olefin isomerization at elevated temperatures.[2]
G3 Grubbs' Third GenerationThirdGeneral α,ω-dienes-Can achieve high Mn[2]Can be narrow[2]High[2]Very high initiation rates, often used for living polymerization.
C1 Ru-indenylidene complexSecondRenewable α,ω-diene¹6010,0001.83QuantitativeAppreciable catalytic activity and selectivity.[3]
C1 Ru-indenylidene complexSecondRenewable α,ω-diene¹8017,0001.63QuantitativeHigher molecular weight at elevated temperature.[3]
C2 "Boomerang" complexSecondRenewable α,ω-diene¹8011,2001.62QuantitativeGood performance at higher temperatures.[3]
C3 "Boomerang" complexSecondRenewable α,ω-diene¹8012,5001.60QuantitativeSimilar performance to C2.[3]
HG2 Hoveyda-Grubbs' Second GenerationSecondRenewable α,ω-diene¹808,000-QuantitativeRobust catalyst with good thermal stability.[3]
HG2 Hoveyda-Grubbs' Second GenerationSecond6-hydroxy-1,10-undecadiene75≤ 10,000[4]--Lower molecular weight under biphasic conditions.[4]

¹Renewable α,ω-diene: 1,3-propylene diundec-10-enoate.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below is a general protocol for ADMET polymerization that can be adapted for various monomers and catalysts.

General Procedure for ADMET Polymerization

This protocol provides a general procedure for the ADMET polymerization of a simple α,ω-diene like 1,9-decadiene.[2]

Materials:

  • α,ω-diene monomer (e.g., 1,9-decadiene)

  • Ruthenium catalyst (e.g., G1, G2, HG2)

  • Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and vacuum line

  • Standard laboratory glassware

Procedure:

  • Monomer and Solvent Preparation: The α,ω-diene monomer should be purified by passing it through a column of activated alumina and then thoroughly degassed with an inert gas. The solvent must be dried over appropriate drying agents and similarly degassed.

  • Reaction Setup: In a glovebox or under a continuous stream of inert gas, the desired amount of the ruthenium catalyst is added to a Schlenk flask. A typical monomer-to-catalyst ratio ([M]/[C]) ranges from 250:1 to 1000:1.[2]

  • Monomer Addition: The purified and degassed monomer is then transferred to the Schlenk flask containing the catalyst. If a solvent is used, it is added at this stage.

  • Polymerization: The flask is connected to a vacuum line, and a dynamic vacuum (typically < 50 mTorr) is applied to facilitate the removal of the ethylene byproduct, which drives the polymerization equilibrium toward the formation of the polymer. The reaction mixture is heated to the desired temperature (e.g., 50-80 °C) and stirred vigorously.

  • Termination and Polymer Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction is quenched by the addition of a small amount of a vinyl ether (e.g., ethyl vinyl ether). The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum until a constant weight is achieved.

Visualizations

Catalytic Cycle of ADMET Polymerization

The following diagram illustrates the catalytic cycle for ADMET polymerization initiated by a Grubbs-type catalyst. The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with the removal of a small volatile olefin, typically ethylene, as the driving force for the reaction.

ADMET_Cycle catalyst [Ru]=CHPh intermediate1 Metallacyclobutane catalyst->intermediate1 + Monomer monomer α,ω-Diene (H₂C=CH-R-CH=CH₂) monomer->intermediate1 intermediate2 [Ru]=CH-R-CH=CH₂ intermediate1->intermediate2 Retro [2+2] - Ph-CH=CH₂ polymer Polymer + Ethylene (C₂H₄) intermediate2->polymer + Monomer (Propagation)

Caption: Catalytic cycle of ADMET polymerization.

Experimental Workflow for Catalyst Comparison

A systematic approach is necessary for the objective comparison of different catalysts. The workflow below outlines the key stages of a comparative study in ADMET polymerization.

Catalyst_Comparison_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis monomer_prep Monomer Purification (e.g., 1,9-decadiene) reaction_setup Set up Parallel Reactions (Identical Conditions) monomer_prep->reaction_setup catalyst_selection Catalyst Selection (G1, G2, HG2, etc.) catalyst_selection->reaction_setup polymerization ADMET Polymerization (Vacuum, Temperature) reaction_setup->polymerization sampling Take Aliquots (Time points) polymerization->sampling conversion_analysis ¹H NMR Analysis (Monomer Conversion) sampling->conversion_analysis gpc_analysis GPC Analysis (Mn, Mw, PDI) sampling->gpc_analysis side_reaction_analysis Side Reaction Analysis (e.g., Isomerization by GC-MS) sampling->side_reaction_analysis comparison Compare Catalyst Performance (Tables and Plots) conversion_analysis->comparison gpc_analysis->comparison side_reaction_analysis->comparison

Caption: Experimental workflow for comparing ruthenium catalysts.

References

A Comparative Guide to the Thermal Properties of Polymers Derived from α,ω-Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from α,ω-dienes, such as 1,11-dodecadiene, are a versatile class of materials often synthesized via Acyclic Diene Metathesis (ADMET) polymerization. This method allows for the creation of unsaturated polyolefins with potential applications in various fields, including biomaterials and drug delivery, owing to the possibility of post-polymerization functionalization of the double bonds in the polymer backbone. Understanding the thermal properties of these polymers is crucial for determining their processing parameters and in-service performance.

I. Synthesis of Unsaturated Polymers via ADMET

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization that utilizes catalysts, typically ruthenium-based, to convert non-conjugated dienes into long-chain unsaturated polymers with the release of a small volatile molecule, usually ethylene.[1] This technique is distinguished from Ring-Opening Metathesis Polymerization (ROMP), which is a chain-growth process driven by the relief of ring strain.[1] The general scheme for the ADMET polymerization of an α,ω-diene is depicted below.

ADMET_Polymerization Monomer α,ω-Diene (e.g., this compound) Polymer Unsaturated Polymer + Ethylene (gas) Monomer->Polymer ADMET Polymerization Catalyst Ru Catalyst Catalyst->Monomer

Caption: General workflow of ADMET polymerization.

The microstructure of the resulting polymer, particularly the cis/trans ratio of the double bonds, is influenced by the catalyst and reaction conditions.[1][2] This, in turn, has a significant impact on the material's thermal and mechanical properties.[2]

II. Comparative Thermal Properties of ADMET Polymers

The thermal properties of polymers are critical indicators of their stability and physical state at different temperatures. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

Factors Influencing Thermal Properties

Several factors inherent to the monomer and the polymerization process influence the thermal properties of ADMET polymers:

  • Chain Length of the Monomer: Longer methylene chains between the double bonds generally lead to higher melting points in the corresponding saturated polymers.[3][4]

  • Presence of Functional Groups: The incorporation of functional groups such as esters can alter chain packing and intermolecular interactions, thereby affecting Tg and Tm.[3][4]

  • Cis/Trans Isomerism: The geometry of the double bonds in the polymer backbone significantly impacts the polymer's ability to pack and crystallize. Trans isomers tend to lead to higher melting points and crystallinity compared to their more amorphous cis counterparts.[2] For instance, trans-polyisoprene (gutta percha) is a hard, semi-crystalline material, while cis-polyisoprene is an elastic rubber.[2]

  • Saturation: Hydrogenation of the unsaturated polymer backbone typically results in a more flexible chain and can lead to different crystalline structures and, consequently, altered thermal properties.[3][4]

Comparison Table of Thermal Properties

The following table summarizes the thermal properties of various polymers synthesized via ADMET, providing a basis for estimating the properties of poly(this compound).

Polymer/Copolymer SystemMonomersTg (°C)Tm (°C)Td (°C)Reference
Poly(octenylene)1,9-Decadiene---[1]
Hydrogenated Polyester (HPE1)Di-undec-10-enoate-103-[3][4]
Polyester with VanillinVanillin-derived diene4--[3][4]
Polyester with EugenolEugenol-derived diene-9.6--[3][4]
Poly-5 (94% cis)Functionalized diene--361[2]
Poly-5 (31% cis)Functionalized diene--330[2]
Poly-6 (99% cis)Functionalized diene---[2]
Poly-6 (16% cis)Functionalized diene-Td decreased by 46°C-[2]
Poly-8 (93% cis)Functionalized diene--390[2]
Poly-8 (67% cis)Functionalized diene--374[2]

Note: The table presents a selection of data from the literature to illustrate trends. Direct comparison is challenging due to variations in molecular weight and experimental conditions.

Based on the trends observed, a hypothetical poly(this compound) would be a semi-crystalline polymer. Its saturated counterpart, analogous to linear polyethylene, would exhibit a melting point influenced by its molecular weight and degree of crystallinity. The unsaturated polymer's properties would be highly dependent on the cis/trans ratio of its double bonds.

III. Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of polymers is essential. The following are standard techniques used in the field.[5][6]

A. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.

  • Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Transitions such as melting (endothermic) and crystallization (exothermic) are detected as changes in heat flow.

  • Typical Protocol:

    • A small sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to erase its thermal history.[7]

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is performed at the same rate. The Tg is typically determined from the midpoint of the step change in the heat flow curve, and the Tm is taken as the peak of the melting endotherm from this second heating scan.[7]

B. Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition temperature (Td) of a polymer.

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss occurs is indicative of the polymer's decomposition.

  • Typical Protocol:

    • A sample (typically 5-10 mg) is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.[8]

    • The mass of the sample is recorded as a function of temperature.

    • The decomposition temperature (Td) can be reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.[2]

Thermal_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_properties Measured Properties Monomer This compound Polymerization ADMET Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer DSC DSC Polymer->DSC TGA TGA Polymer->TGA DMA DMA Polymer->DMA Tg_Tm Tg, Tm, Tc DSC->Tg_Tm Td Td, Thermal Stability TGA->Td Viscoelastic Viscoelastic Properties DMA->Viscoelastic

Caption: Experimental workflow for thermal analysis.

C. Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of a material as a function of temperature, frequency, or time. It is a highly sensitive technique for determining the Tg.

  • Principle: A sinusoidal stress is applied to a sample, and the resulting strain is measured. The storage modulus (elastic response) and loss modulus (viscous response) are determined. The Tg is often taken as the peak of the tan delta curve (loss modulus/storage modulus).

  • Typical Protocol:

    • A sample with defined geometry (e.g., a rectangular film) is clamped in the instrument.

    • The sample is subjected to a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a constant rate (e.g., 3-5 °C/min).

    • The storage modulus, loss modulus, and tan delta are recorded as a function of temperature.

IV. Conclusion

The thermal properties of polymers derived from this compound are expected to be in line with other long-chain unsaturated polyolefins synthesized via ADMET. Key influencing factors will be the molecular weight, the cis/trans content of the double bonds, and whether the polymer is in its unsaturated or saturated form. While direct experimental data is sparse, a comparative analysis of related polymers provides a strong foundation for predicting their behavior. The standardized experimental protocols of DSC, TGA, and DMA are essential tools for the precise characterization of these materials, enabling their effective development and application in research and industry.

References

A Comparative Guide to the Polymerization of Alpha,Omega-Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polymer synthesis is critical for designing materials with tailored properties. Alpha,omega-dienes, hydrocarbons with terminal double bonds, serve as versatile building blocks for a variety of polymers. The choice of polymerization technique significantly influences the resulting polymer's microstructure, molecular weight, and, consequently, its physical and chemical properties. This guide provides a comparative analysis of the primary methods for alpha,omega-diene polymerization: Acyclic Diene Metathesis (ADMET), Ziegler-Natta polymerization, and related cyclopolymerization approaches.

This guide delves into the experimental data, protocols, and underlying mechanisms of each technique to provide a comprehensive resource for selecting the optimal polymerization strategy.

Performance Comparison of Polymerization Methods

The selection of a polymerization method for alpha,omega-dienes is a trade-off between desired polymer characteristics, monomer compatibility, and process conditions. ADMET polymerization is renowned for its functional group tolerance and control over polymer architecture. Ziegler-Natta catalysis, a cornerstone of industrial polyolefin production, is highly effective for producing linear or cyclized polymers from non-polar dienes. The following tables summarize key quantitative data for the polymerization of common alpha,omega-dienes using these methods.

Polymerization Method Monomer Catalyst Monomer Conversion (%) Mn ( g/mol ) Dispersity (Đ or PDI) Polymer Structure
ADMET1,5-HexadieneGrubbs Catalyst® G1>9528,0001.8 - 2.2Linear, >70% trans
ADMET1,9-DecadieneSchrock's Mo Catalyst>98108,0001.7 - 2.1Linear, >90% trans[1]
ADMETFunctionalized DieneDithiolate Ru CarbeneHigh13,1002.61All-cis polyalkenamer[2]
Ziegler-Natta1,6-HeptadieneTiCl4 / Et2AlCl~9015,0002.0 - 2.5Cyclopolymer (5-membered rings)
Ziegler-Natta1,5-HexadieneVCl4 / (i-Bu)3AlHigh10,000 - 50,000>2.5Linear and cyclized units

Table 1: Comparative Polymerization Data for Alpha,Omega-Dienes. This table highlights the typical molecular weights and dispersities achieved with different polymerization techniques for common alpha,omega-diene monomers.

Polymer Polymerization Method Glass Transition Temp. (Tg, °C) Melting Temp. (Tm, °C) Key Mechanical Properties
Poly(butenylene)ADMET-95 to -11020 to 135 (trans vs. cis)Elastic (cis), Hard/Brittle (trans)[3]
Poly(octenylene)ADMET-80 to -9550 to 65Varies with cis/trans content
Poly(1,6-heptadiene)Ziegler-Natta (Cyclopolymerization)50 - 70AmorphousRigid, higher thermal stability

Table 2: Thermal and Mechanical Properties of Polymers Derived from Alpha,Omega-Dienes. This table showcases how the polymerization method influences the thermal and mechanical characteristics of the resulting polymers.

Signaling Pathways and Experimental Workflows

The mechanisms and experimental setups for ADMET and Ziegler-Natta polymerizations are fundamentally different, leading to the observed variations in polymer properties.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth polycondensation driven by the removal of a volatile small molecule, typically ethylene.[1] This process is catalyzed by metal alkylidene complexes, most commonly based on ruthenium or molybdenum.[2]

ADMET_Mechanism M_CH2 [M]=CH₂ Intermediate1 Metathesis M_CH2->Intermediate1 + Diene1 H₂C=CH-(CH₂)n-CH=CH₂ Diene1->Intermediate1 GrowingChain [M]=CH-(CH₂)n-CH=CH₂ Intermediate1->GrowingChain - Ethylene Ethylene H₂C=CH₂ (removed) Intermediate1->Ethylene Intermediate2 Metathesis GrowingChain->Intermediate2 + Diene2 H₂C=CH-(CH₂)n-CH=CH₂ Diene2->Intermediate2 Polymer ...-CH=CH-(CH₂)n-CH=CH-... Intermediate2->Polymer - [M]=CH₂

ADMET Polymerization Mechanism.

The experimental workflow for ADMET requires conditions that facilitate the removal of ethylene to drive the reaction to completion and achieve high molecular weight polymers.

ADMET_Workflow Start Start Monomer_Prep Monomer Purification (distillation, filtration) Start->Monomer_Prep Reaction_Setup Reaction Vessel Assembly (Schlenk flask, condenser) Monomer_Prep->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reaction_Setup->Inert_Atmosphere Solvent_Monomer Add Solvent and Monomer Inert_Atmosphere->Solvent_Monomer Heating Heat to Reaction Temperature Solvent_Monomer->Heating Catalyst_Addition Inject Catalyst Solution Heating->Catalyst_Addition Vacuum Apply Vacuum (to remove ethylene) Catalyst_Addition->Vacuum Polymerization Polymerization (several hours) Vacuum->Polymerization Termination Terminate Reaction (e.g., with ethyl vinyl ether) Polymerization->Termination Isolation Polymer Isolation (precipitation, filtration, drying) Termination->Isolation End End Isolation->End

Experimental Workflow for ADMET.
Ziegler-Natta Polymerization and Cyclopolymerization

Ziegler-Natta catalysts, typically based on titanium halides and organoaluminum compounds, polymerize alpha-olefins and dienes via a coordination-insertion mechanism.[4] For alpha,omega-dienes, this can lead to either linear polymers or, more commonly, cyclopolymers, where both double bonds of the monomer participate in the polymerization to form cyclic units within the polymer backbone.[5]

ZN_Mechanism Active_Site [Ti]-R Coordination Coordination Active_Site->Coordination + Diene H₂C=CH-(CH₂)n-CH=CH₂ Diene->Coordination Insertion 1,2-Insertion Coordination->Insertion Intermediate [Ti]-(CH₂)₂-CH(R)-(CH₂)n-CH=CH₂ Insertion->Intermediate Cyclization Intramolecular Coordination & Insertion Intermediate->Cyclization Cyclopolymer [Ti]-CH₂-CH-[(CH₂)n]-CH-R Cyclization->Cyclopolymer

Ziegler-Natta Cyclopolymerization.

The experimental setup for Ziegler-Natta polymerization is sensitive to air and moisture, necessitating the use of Schlenk techniques or a glovebox.

ZN_Workflow Start Start Catalyst_Prep Catalyst Preparation (in glovebox or Schlenk line) Start->Catalyst_Prep Reaction_Setup Reactor Assembly & Inerting (purging with N₂/Ar) Catalyst_Prep->Reaction_Setup Solvent_Monomer Add Dry Solvent and Monomer Reaction_Setup->Solvent_Monomer Cocatalyst Inject Cocatalyst (e.g., AlEt₃) Solvent_Monomer->Cocatalyst Catalyst_Injection Inject Catalyst Slurry Cocatalyst->Catalyst_Injection Polymerization Polymerization (controlled temperature) Catalyst_Injection->Polymerization Quenching Quench Reaction (e.g., with acidified methanol) Polymerization->Quenching Isolation Polymer Isolation (filtration, washing, drying) Quenching->Isolation End End Isolation->End

Ziegler-Natta Polymerization Workflow.

Experimental Protocols

General Protocol for ADMET Polymerization of 1,9-Decadiene

Materials: 1,9-decadiene (purified by distillation over Na), Grubbs first-generation catalyst (G1), dry toluene.

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar and a condenser is dried under vacuum and backfilled with argon.

  • Purified 1,9-decadiene (1.0 g, 7.23 mmol) and dry toluene (2 mL) are added to the flask via syringe.

  • The solution is heated to 55 °C and subjected to a vacuum of approximately 100 mTorr with vigorous stirring.

  • Grubbs G1 catalyst (12 mg, 0.014 mmol, monomer/catalyst ratio = 500) is dissolved in a minimal amount of dry toluene and injected into the reaction mixture.

  • The reaction is allowed to proceed for 4-6 hours under vacuum at 55 °C. An increase in viscosity is observed.

  • The polymerization is terminated by the addition of a few drops of ethyl vinyl ether.

  • The polymer is dissolved in a minimum amount of toluene, precipitated into an excess of methanol, filtered, and dried under vacuum to a constant weight.

General Protocol for Ziegler-Natta Cyclopolymerization of 1,6-Heptadiene

Materials: 1,6-heptadiene (purified by stirring over CaH₂ and distillation), titanium tetrachloride (TiCl₄), diethylaluminum chloride (Et₂AlCl), dry heptane.

Procedure:

  • All manipulations are performed under an inert atmosphere of dry argon using Schlenk techniques.

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with dry heptane (50 mL) and cooled to 0 °C.

  • Et₂AlCl (e.g., 1.0 M solution in heptane, 5 mmol) is added to the flask.

  • TiCl₄ (e.g., 1.0 M solution in heptane, 2.5 mmol) is added dropwise to the stirred solution, resulting in the formation of a brown precipitate. The mixture is aged for 30 minutes at 0 °C.

  • Purified 1,6-heptadiene (5.0 g, 52 mmol) is added to the catalyst slurry.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for the desired reaction time (e.g., 24 hours).

  • The polymerization is quenched by the slow addition of acidified methanol.

  • The resulting polymer is filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Conclusion

The polymerization of alpha,omega-dienes offers a versatile platform for the synthesis of a wide range of polymeric materials. ADMET polymerization provides excellent control over polymer structure and is tolerant to a variety of functional groups, making it a powerful tool for creating specialty polymers with precisely defined properties. Ziegler-Natta catalysis, while less tolerant to functional groups, is highly efficient for the cyclopolymerization of non-conjugated dienes, yielding polymers with unique cyclic structures and enhanced thermal stability. The choice between these methods will ultimately depend on the specific monomer, the desired polymer architecture, and the intended application. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their polymer synthesis endeavors.

References

A Comparative Guide to Spectroscopic Methods for Polymer Structure Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of a polymer's structure is fundamental to ensuring its safety, efficacy, and performance, particularly in the highly regulated fields of pharmaceuticals and material science. Spectroscopic techniques are indispensable tools that provide detailed insights into molecular structure, composition, and purity. This guide offers an objective comparison of four principal spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data and detailed protocols to aid in method selection and application.

Comparison of Spectroscopic Techniques for Polymer Analysis

The selection of an appropriate spectroscopic method is contingent on the specific information required. While Nuclear Magnetic Resonance (NMR) provides the most detailed structural and quantitative data, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid and cost-effective means for identifying functional groups.[1][2] Mass Spectrometry (MS) is unparalleled for determining absolute molecular weight and end-group analysis, and Ultraviolet-Visible (UV-Vis) spectroscopy is highly effective for analyzing chromophores and conjugated systems.[3][4][5] Often, a combination of these techniques provides the most comprehensive understanding of a polymer's characteristics.[1]

ParameterNMR SpectroscopyFT-IR SpectroscopyMass SpectrometryUV-Vis Spectroscopy
Information Obtained Detailed molecular structure, tacticity, monomer sequence, copolymer composition, chain branching, end-groups, purity.[6][7][8]Functional groups, presence of additives, degradation monitoring, quality control ("molecular fingerprint").[1][9][10]Absolute molecular weight (Mn, Mw), molecular weight distribution (Đ), end-group structure, repeat unit mass.[4][11]Presence of chromophores, conjugated systems, quantification of additives, degradation monitoring.[3]
Quantitative Capability Excellent. Can provide absolute quantification of copolymer composition and number-average molecular weight (Mn) via end-group analysis.[12][13]Good. Can quantify components in blends or additives with proper calibration.[10][14] Often used for relative comparisons.Good. Provides absolute molecular weight. Quantitative accuracy for mixtures can be affected by ionization efficiency.[15][16]Good. Excellent for quantifying specific UV-absorbing additives or degradation products using Beer-Lambert Law.[17][18]
Typical Sample Req. 5-20 mg dissolved in deuterated solvent (solution-state); solid powder/film (solid-state).[7]<1 mg to 10 mg; can be solid film, powder, pellet, or liquid. Minimal preparation for ATR-FTIR.[1]<1 mg; sample is co-crystallized with a matrix (MALDI) or dissolved for infusion (ESI).Dilute solution in a UV-transparent solvent or transparent thin film.[3]
Destructive? No.[19]No.[20]Yes (sample is consumed).No.[3]
Key Strengths Unmatched detail in structural elucidation; highly quantitative.[6][8]Fast, easy to use, cost-effective, versatile for many sample types.[1][9]Provides absolute molecular weight data; high sensitivity.[4][11]Simple, rapid, and highly sensitive for specific analytes.[3]
Key Limitations Lower sensitivity than MS; requires soluble samples for high-resolution spectra; can be complex to interpret.[12][21]Provides functional group information, not full structure; less sensitive for minor components.[22]Can have mass discrimination for highly polydisperse samples; fragmentation can be complex.[4][15]Limited to molecules with chromophores; provides little structural information on the polymer backbone.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Operation

NMR spectroscopy probes the magnetic properties of atomic nuclei (commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei align and can be excited by radiofrequency pulses. The frequency at which they resonate and the time it takes for them to relax back to their ground state are highly sensitive to their local chemical environment. This allows for the detailed mapping of a polymer's atomic structure, including connectivity and stereochemistry.[2][6]

Primary Applications
  • Structural Elucidation: Determining the precise chemical structure, including monomer sequence in copolymers.[21]

  • Quantitative Analysis: Calculating copolymer composition and number-average molecular weight (Mn) through end-group analysis.[7][12]

  • Microstructure Analysis: Characterizing tacticity (stereochemistry), branching, and detecting defects.[6]

Detailed Experimental Protocol: ¹H NMR for PLGA Copolymer Composition

This protocol describes the determination of the lactide-to-glycolide (L:G) molar ratio in a poly(lactic-co-glycolic acid) (PLGA) copolymer.

  • Sample Preparation: Accurately weigh approximately 10 mg of the PLGA sample and dissolve it in ~0.8 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a spectrometer (e.g., 500 MHz). Key acquisition parameters include a 90° excitation pulse and a recycle delay of at least 5 seconds to ensure full relaxation for quantitative accuracy.

  • Spectral Processing: Process the acquired Free Induction Decay (FID) using NMR software. This involves Fourier transformation, phase correction, and baseline correction.

  • Integration and Calculation:

    • Integrate the peak corresponding to the single methine proton (-CH) of the lactide (L) unit, which appears around δ 5.2 ppm. Let this integral be PL.

    • Integrate the peak corresponding to the two methylene protons (-CH₂) of the glycolide (G) unit, which appears around δ 4.8 ppm. Let this integral be PG.

    • The mole fraction of lactide (ML) is proportional to PL.

    • The mole fraction of glycolide (MG) is proportional to PG/2, as there are two protons contributing to this signal.

    • The L:G molar ratio is calculated as: Ratio = PL / (PG/2) .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Operation

FT-IR spectroscopy measures the absorption of infrared radiation by a sample. Specific chemical bonds within a molecule vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the bond absorbs the energy, resulting in a peak in the IR spectrum. The resulting spectrum is a unique "molecular fingerprint" that reveals the functional groups present.[1]

Primary Applications
  • Functional Group Identification: Rapidly identifying the presence of key functional groups (e.g., C=O in esters, O-H in alcohols, C-H in alkanes).[14]

  • Quality Control: Confirming the identity of raw materials and finished products by comparing their spectra to a reference.[9]

  • Degradation and Curing Studies: Monitoring chemical changes, such as oxidation or cross-linking, by observing the appearance or disappearance of specific absorption bands.[10]

  • Quantitative Analysis: Determining the concentration of additives or the composition of polymer blends.[10][14][23]

Detailed Experimental Protocol: Quantitative Analysis of a UV Absorber in a Polymer Film via ATR-FTIR

This protocol outlines a method to quantify the concentration of a UV absorber additive in polymer films using an Attenuated Total Reflectance (ATR) accessory.

  • Calibration Standards: Prepare a series of polymer films with known concentrations of the UV absorber (e.g., 0.1%, 1.0%, 2.0%, 3.5% w/w).

  • Sample Preparation: Cut small, flat sections from each film. No further preparation is typically needed for ATR analysis.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a standard film onto the ATR crystal and apply consistent pressure using the pressure clamp to ensure good contact.

    • Collect the IR spectrum for each standard, typically in the range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Method Creation and Calibration:

    • Identify a characteristic absorption peak of the UV absorber that does not overlap with major polymer peaks.

    • Identify an internal reference peak from the polymer backbone that is not expected to change with additive concentration.

    • For each standard, calculate the ratio of the peak area (or height) of the UV absorber to the peak area of the internal reference.

    • Create a calibration curve by plotting this peak area ratio against the known concentration of the UV absorber. A linear regression should yield a high correlation coefficient (e.g., R² > 0.99).

  • Analysis of Unknown Sample:

    • Acquire the spectrum of the unknown sample using the same parameters.

    • Calculate the peak area ratio for the unknown sample.

    • Determine the concentration of the UV absorber in the unknown sample using the equation from the calibration curve.

Mass Spectrometry (MS)

Principle of Operation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For large molecules like polymers, "soft" ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to convert the polymer chains into gas-phase ions without significant fragmentation. These ions are then separated by a mass analyzer (e.g., Time-of-Flight, TOF) based on their m/z, producing a spectrum showing the distribution of polymer chain masses.[5]

Primary Applications
  • Molecular Weight Determination: Provides absolute values for the number-average (Mn) and weight-average (Mw) molecular weight, and the dispersity (Đ = Mw/Mn).[4][11]

  • End-Group Analysis: The high mass accuracy allows for the precise determination of the mass of end-groups, confirming initiation and termination steps in polymerization.[5]

  • Structural Confirmation: The mass of the repeating monomer unit can be confirmed by the mass difference between adjacent peaks in the spectrum. Tandem MS (MS/MS) can be used to fragment specific polymer ions to elucidate backbone connectivity.[5]

Detailed Experimental Protocol: Molecular Weight of Polyethylene Glycol (PEG) by MALDI-TOF MS

This protocol details the analysis of a polyethylene glycol (PEG) sample to determine its molecular weight distribution.

  • Solution Preparation:

    • Matrix Solution: Prepare a solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Cationizing Agent: Prepare a solution of sodium trifluoroacetate (NaTFA) at 1 mg/mL in the same solvent.

    • Analyte (Polymer) Solution: Dissolve the PEG sample in the same solvent to a concentration of 1 mg/mL.

  • Sample Spotting:

    • On a MALDI target plate, mix the matrix, analyte, and cationizing agent solutions directly on the spot, or premix them in a microcentrifuge tube. A typical ratio is 10:1:1 (v/v/v) of matrix:analyte:cationizing agent.

    • Deposit approximately 0.5–1.0 µL of the mixture onto the target plate.

    • Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the matrix and analyte.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive-ion reflectron mode over a mass range appropriate for the expected molecular weight of the PEG (e.g., 1,000–10,000 Da). The laser power should be optimized to achieve good signal intensity with minimal fragmentation.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, where each peak corresponds to a PEG oligomer of a specific length, cationized with Na⁺.

    • Confirm the mass of the repeating unit (44.03 Da for ethylene glycol) by measuring the mass difference between adjacent major peaks.

    • Use the instrument's software to calculate the number-average (Mn), weight-average (Mw), and dispersity (Đ) from the intensity and m/z of each peak in the distribution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle of Operation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is primarily sensitive to molecules containing π-electrons and heteroatoms, such as those with double bonds, triple bonds, conjugated systems, and aromatic rings, which are known as chromophores.[3]

Primary Applications
  • Quantification of Additives: If a polymer contains additives with strong chromophores (e.g., UV stabilizers, antioxidants), their concentration can be accurately determined.[24][25]

  • Analysis of Conjugated Polymers: Ideal for characterizing the electronic structure of conjugated and conductive polymers.[3]

  • Degradation Studies: Polymer degradation often creates new chromophores (e.g., carbonyl groups from oxidation), which can be monitored by an increase in UV absorbance.[17]

Detailed Experimental Protocol: Monitoring Polymer Degradation via UV-Vis Spectroscopy

This protocol describes a method to monitor the degradation of a polymer containing an aromatic moiety when exposed to UV light.

  • Sample Preparation: Dissolve a known concentration of the polymer (e.g., 0.1 mg/mL) in a UV-transparent solvent, such as cyclohexane or acetonitrile. Alternatively, prepare a thin, transparent film of the polymer on a quartz slide.

  • Initial Spectrum (Time = 0):

    • Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank.

    • Fill a second cuvette with the polymer solution.

    • Scan the sample over a relevant wavelength range (e.g., 200–800 nm) to obtain the initial absorbance spectrum.

  • Degradation Exposure: Expose the polymer solution or film to a controlled source of UV radiation for a set period (e.g., 1 hour).

  • Post-Exposure Measurement: After the exposure period, immediately re-measure the UV-Vis spectrum of the sample.

  • Time-Course Analysis: Repeat steps 3 and 4 at regular intervals (e.g., every hour for 8 hours) to create a time-course study.

  • Data Analysis:

    • Plot the absorbance at a characteristic wavelength (e.g., the λmax of a newly formed degradation product) as a function of exposure time.

    • An increase in absorbance at specific wavelengths indicates the formation of new chromophoric structures, providing a quantitative measure of the extent of degradation over time.

Mandatory Visualizations

G cluster_workflow General Workflow for Polymer Structure Validation A 1. Sample Preparation (Dissolution, Film Casting, etc.) B 2. Initial Screening (FT-IR) (Identify Functional Groups) A->B Qualitative Check C 3. Detailed Structural Analysis (NMR) (Composition, Tacticity, Sequence) B->C Requires Detailed Structure D 4. Molecular Weight Determination (MS) (Mn, Mw, Dispersity, End-Groups) B->D Requires MW Info E 5. Specific Property Analysis (UV-Vis) (Chromophores, Additives) B->E Check for Additives F 6. Data Integration & Reporting (Comprehensive Structural Validation) C->F D->F E->F

Caption: A typical workflow for comprehensive polymer characterization.

G cluster_decision Decision Guide for Selecting a Spectroscopic Method Start What information is required? Q1 Functional Groups? Start->Q1 Q2 Detailed Structure (Composition, Tacticity)? Q1->Q2 No Ans_FTIR Use FT-IR Q1->Ans_FTIR Yes Q3 Absolute Molecular Weight? Q2->Q3 No Ans_NMR Use NMR Q2->Ans_NMR Yes Q4 Chromophores or Conjugated System? Q3->Q4 No Ans_MS Use Mass Spec Q3->Ans_MS Yes Ans_UV Use UV-Vis Q4->Ans_UV Yes

Caption: A decision tree to guide method selection for polymer analysis.

References

A Comparative Guide to the Reactivity of 1,11-Dodecadiene and 1,11-Dodecadiyne for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of chemical reactivity is paramount for the strategic design and synthesis of novel molecules. This guide provides an objective comparison of the reactivity of 1,11-dodecadiene and 1,11-dodecadiyne, two C12 hydrocarbons with terminal unsaturation. The comparison is supported by established principles of organic chemistry and illustrative experimental data for similar compounds, offering a framework for predicting their behavior in common synthetic transformations.

While specific quantitative data for this compound and 1,11-dodecadiyne is not extensively available in readily accessible literature, their reactivity can be reliably inferred from the well-documented behavior of terminal alkenes and alkynes. This guide will focus on three key reaction classes: catalytic hydrogenation, electrophilic halogenation, and oxidative cleavage.

Executive Summary of Reactivity Comparison

In general, the triple bonds of 1,11-dodecadiyne are more reactive in catalytic hydrogenation, readily undergoing reduction. Conversely, the double bonds of this compound are typically more reactive towards electrophilic addition reactions, such as halogenation. This difference in reactivity is primarily attributed to the electronic and steric properties of the sp2-hybridized carbons in the diene versus the sp-hybridized carbons in the diyne.

Reaction TypeThis compound (Alkene)1,11-Dodecadiyne (Alkyne)General Reactivity Trend
Catalytic Hydrogenation Slower reduction compared to the alkyne.Faster initial reduction to the corresponding diene.Alkynes > Alkenes (for initial reduction)
Electrophilic Halogenation Generally faster reaction.Generally slower reaction.Alkenes > Alkynes
Oxidative Cleavage (Ozonolysis) Cleavage of double bonds to form aldehydes.Cleavage of triple bonds to form carboxylic acids.Both are reactive, but yield different products.

Catalytic Hydrogenation: A Pathway to Saturation

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated carbon-carbon bonds. The general observation is that alkynes are more readily adsorbed onto the surface of metal catalysts (like Palladium, Platinum, or Nickel) than alkenes.[1] This stronger adsorption facilitates the initial hydrogenation of the alkyne.

For 1,11-dodecadiyne, partial hydrogenation can selectively yield this compound, and further reaction will produce dodecane. The hydrogenation of this compound to dodecane will proceed under similar conditions, but often at a slower rate than the initial reduction of the diyne.[1]

Experimental Protocol: Catalytic Hydrogenation of a Terminal Diyne (Illustrative)

Objective: To selectively reduce a terminal diyne to the corresponding diene.

Materials:

  • Terminal diyne (e.g., 1,11-dodecadiyne)

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline (as a catalyst poison to prevent over-reduction)

  • Solvent (e.g., methanol or ethyl acetate)

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask, dissolve the terminal diyne in the chosen solvent.

  • Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the diene.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve Diyne in Solvent Add_Catalyst Add Lindlar's Catalyst & Quinoline Dissolve->Add_Catalyst Hydrogenate Introduce H₂ Atmosphere & Stir Add_Catalyst->Hydrogenate Monitor Monitor Progress (TLC/GC) Hydrogenate->Monitor Filter Filter Catalyst Monitor->Filter Completion Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product Evaporate->Purify

Figure 1: Experimental workflow for catalytic hydrogenation.

Electrophilic Halogenation: Addition Across Multiple Bonds

Electrophilic addition of halogens (like Br₂ or Cl₂) is a characteristic reaction of both alkenes and alkynes. However, alkenes are generally more reactive in these reactions.[2][3] This is because the formation of the intermediate vinyl carbocation from an alkyne is less energetically favorable than the formation of the corresponding alkyl carbocation from an alkene. The sp-hybridized carbons of the alkyne are more electronegative and hold their π electrons more tightly, making them less available for attack by an electrophile.[1]

When this compound reacts with a halogen, the addition will occur at the double bonds. With 1,11-dodecadiyne, the reaction is slower, and with an excess of the halogen, addition can occur twice on each triple bond to form a tetrahaloalkane.

Experimental Protocol: Bromination of a Terminal Diene (Illustrative)

Objective: To perform the electrophilic addition of bromine across the double bonds of a terminal diene.

Materials:

  • Terminal diene (e.g., this compound)

  • Bromine (Br₂) or a solution of bromine in an inert solvent (e.g., dichloromethane)

  • Inert solvent (e.g., dichloromethane or carbon tetrachloride)

Procedure:

  • Dissolve the terminal diene in the inert solvent in a flask protected from light (e.g., wrapped in aluminum foil).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine to the stirred diene solution. The disappearance of the reddish-brown color of bromine indicates the reaction is proceeding.

  • Continue the addition until a faint bromine color persists, indicating the consumption of the diene.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the solution with an aqueous solution of sodium thiosulfate to quench any excess bromine.

  • Wash with water and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the brominated product.

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double and triple bonds. The reaction of this compound with ozone, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), will yield two molecules of the corresponding aldehyde.

In contrast, the ozonolysis of 1,11-dodecadiyne will cleave the triple bonds to produce carboxylic acids after an oxidative workup. This difference in the final product makes ozonolysis a useful tool for distinguishing between and selectively transforming dienes and diynes.

Reactivity_Comparison cluster_hydrogenation Catalytic Hydrogenation cluster_halogenation Electrophilic Halogenation cluster_ozonolysis Ozonolysis This compound This compound H2_Diene Slower This compound->H2_Diene X2_Diene Faster This compound->X2_Diene O3_Diene --> Aldehydes This compound->O3_Diene 1,11-Dodecadiyne 1,11-Dodecadiyne H2_Diyne Faster 1,11-Dodecadiyne->H2_Diyne X2_Diyne Slower 1,11-Dodecadiyne->X2_Diyne O3_Diyne --> Carboxylic Acids 1,11-Dodecadiyne->O3_Diyne

Figure 2: Logical comparison of reactivity.

Conclusion

The reactivity of this compound and 1,11-dodecadiyne is dictated by the fundamental electronic and steric differences between their respective double and triple bonds. While 1,11-dodecadiyne is more susceptible to catalytic hydrogenation, this compound generally exhibits higher reactivity in electrophilic addition reactions. Ozonolysis provides a method to cleave both functionalities, leading to distinct oxidation products. This comparative understanding is crucial for chemists in research and development to devise effective synthetic strategies and control reaction outcomes. Further experimental studies on these specific molecules would be valuable to quantify these reactivity differences and expand their synthetic utility.

References

Mechanical Properties of Long-Chain Diene-Based Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the mechanical properties of copolymers based on long-chain dienes, with a focus on analogues to 1,11-dodecadiene-containing polymers, reveals a landscape rich in tunable materials. Due to a lack of specific publicly available data on the mechanical properties of this compound based copolymers, this guide presents a comparative overview of copolymers synthesized with other long-chain α,ω-dienes and α-olefins. This information is crucial for researchers and professionals in materials science and drug development who are exploring novel elastomeric materials.

The incorporation of long-chain dienes into a polymer backbone, such as in ethylene copolymers, significantly influences the material's mechanical behavior. These comonomers can act as crosslinking sites or introduce long-chain branches, leading to materials ranging from thermoplastic elastomers to thermosets with a wide spectrum of tensile strength, elasticity, and durability.

Comparison of Mechanical Properties

The following table summarizes the mechanical properties of various ethylene-based copolymers with long-chain comonomers, providing a comparative framework for understanding the potential performance of this compound based systems.

Copolymer SystemComonomer Content (mol%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Ethylene/1-Octene11.29.3214.21021[1]
Ethylene/1-Octene8.915.6--[1]
Ethylene/1-Hexene~5~15-20~150-250>600[2]
Ethylene/1-OctadeceneLow~10-15~100-200>500[3]

Note: The data presented are representative values from the cited literature and may vary depending on the specific synthesis conditions, molecular weight, and testing methodology. Direct comparison should be made with caution.

Experimental Protocols

The characterization of the mechanical properties of these copolymers typically involves standardized testing procedures.

Tensile Testing
  • Standard: ASTM D638 or ISO 527

  • Sample Preparation: Dog-bone shaped specimens are prepared by compression molding or injection molding of the copolymer material.

  • Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The load and displacement are recorded throughout the test.

  • Calculated Properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Elastic Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[4]

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Structure-Property Relationships

The mechanical properties of long-chain diene-based copolymers are intrinsically linked to their molecular architecture. The following diagram illustrates the key relationships.

G cluster_synthesis Synthesis Parameters cluster_structure Molecular Structure cluster_properties Mechanical Properties Comonomer Comonomer (e.g., this compound) Branching Long-Chain Branching & Crosslinking Comonomer->Branching Introduces branching/crosslinks Catalyst Catalyst System MWD Molecular Weight & Distribution Catalyst->MWD Catalyst->Branching Conditions Reaction Conditions (Temp, Pressure) Conditions->MWD Crystallinity Crystallinity Conditions->Crystallinity Tensile Tensile Strength MWD->Tensile Branching->Tensile Elongation Elongation at Break Branching->Elongation Crystallinity->Tensile Modulus Young's Modulus Crystallinity->Modulus

Caption: Relationship between synthesis, structure, and mechanical properties.

Logical Workflow for Material Characterization

The process of evaluating the mechanical properties of a novel copolymer follows a structured workflow, from synthesis to data analysis.

G Synthesis Copolymer Synthesis (e.g., Ethylene + this compound) Purification Polymer Purification & Drying Synthesis->Purification Processing Sample Processing (e.g., Compression Molding) Purification->Processing Testing Mechanical Testing (Tensile, DMA) Processing->Testing Data Data Acquisition (Stress-Strain Curves) Testing->Data Analysis Data Analysis (Calculation of Properties) Data->Analysis Report Reporting & Comparison Analysis->Report

Caption: Experimental workflow for mechanical characterization.

Conclusion

While direct experimental data on the mechanical properties of this compound based copolymers remains elusive in the surveyed literature, a comparative analysis of analogous long-chain α-olefin and α,ω-diene copolymers provides valuable insights. The mechanical behavior of these materials is highly dependent on the comonomer content, which dictates the degree of crystallinity and the potential for long-chain branching or crosslinking. The presented data and experimental frameworks offer a solid foundation for researchers and professionals to anticipate the performance of novel this compound copolymers and to design experimental plans for their characterization. Further research is warranted to specifically quantify the mechanical properties of this promising class of copolymers.

References

A Researcher's Guide to Assessing the Purity of Synthesized 1,11-Dodecadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1,11-dodecadiene, a valuable α,ω-diene in organic synthesis. We present a comparative analysis of its purity alongside alternative dienes, supported by experimental data and detailed methodologies to aid in the selection of appropriate synthetic and analytical strategies.

Comparison of Purity Data for this compound and Alternatives

The purity of a synthesized diene is highly dependent on the chosen synthetic route and subsequent purification methods. While specific purity data for various syntheses of this compound is not extensively published, a general expectation of high purity (>95%) is common for its use in polymerization and fine chemical synthesis. Commercially available this compound is typically offered at purities of 95% or 98%.

In contrast, more readily available data for alternative α,ω-dienes such as 1,9-decadiene and 1,7-octadiene can provide a benchmark for achievable purity levels.

CompoundSynthesis MethodReported Purity (%)Analytical Method
This compound Not Specified (Commercial)95% - 98%Not Specified
1,9-Decadiene Dehydration of 1,10-decanediol99.1 - 99.2%Not Specified[1]
1,7-Octadiene Metathesis of Cyclohexene and Ethene98.5 - 99.9%Not Specified[2]
1,7-Octadiene Dimerization of Butadiene81% selectivityNot Specified[3]
1,7-Octadiene Not Specified (Commercial)97%Not Specified[4]

Key Analytical Techniques for Purity Assessment

A multi-faceted approach utilizing various analytical techniques is essential for a thorough assessment of this compound purity. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for analyzing hydrocarbons like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification of the parent compound and any impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a calibration curve, provided a certified internal standard is used. By comparing the integral of a specific proton signal from the analyte with that of a known amount of an internal standard, the purity can be accurately calculated. This technique is highly valuable for obtaining precise and traceable purity values.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

Experimental Protocol: Purity Assessment by GC-MS

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • If quantitative analysis is required, prepare a series of calibration standards of a certified this compound reference material in the same solvent.

  • Filter the sample and standards through a 0.22 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 30-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks by analyzing their mass spectra and comparing them to spectral libraries.

  • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use a calibration curve generated from the reference standards.

Experimental Protocol: Purity Assessment by Quantitative ¹H NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The amount of internal standard should be chosen to give a signal integral comparable to a well-resolved signal of the analyte.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

2. NMR Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: CDCl₃.

  • Pulse Program: Standard single pulse experiment (zg30).

  • Number of Scans: 16 or 32 (ensure adequate signal-to-noise ratio).

  • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

3. Data Analysis:

  • Process the NMR spectrum, including phasing and baseline correction.

  • Select a well-resolved signal for this compound (e.g., the vinyl protons at ~5.8 ppm or ~4.9 ppm) and a signal for the internal standard.

  • Integrate the selected signals accurately.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Experimental Workflow and Logic Diagrams

To visually represent the processes involved in assessing the purity of synthesized this compound, the following diagrams are provided.

G Metathesis Olefin Metathesis Distillation Distillation Metathesis->Distillation Wittig Wittig Reaction Chromatography Column Chromatography Wittig->Chromatography Dehydrohalogenation Dehydrohalogenation Dehydrohalogenation->Distillation GCMS GC-MS Analysis Distillation->GCMS HPLC HPLC Analysis Distillation->HPLC Chromatography->GCMS qNMR qNMR Analysis Chromatography->qNMR

Caption: Experimental workflow for synthesis, purification, and purity assessment of this compound.

G cluster_techniques Analytical Techniques cluster_info Information Provided Purity Purity Assessment of this compound GCMS GC-MS Purity->GCMS qNMR qNMR Purity->qNMR HPLC HPLC Purity->HPLC Separation Separation of Volatiles GCMS->Separation Identification Impurity Identification (Mass Spec) GCMS->Identification Quantification Quantitative Purity (Area %) GCMS->Quantification AbsolutePurity Absolute Purity (with Standard) qNMR->AbsolutePurity StructuralInfo Structural Confirmation (NMR) qNMR->StructuralInfo HPLC->Quantification NonVolatile Analysis of Non-Volatiles HPLC->NonVolatile

Caption: Logical relationships of analytical techniques for this compound purity assessment.

References

Safety Operating Guide

Proper Disposal Procedures for 1,11-Dodecadiene

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of 1,11-dodecadiene in a laboratory setting. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.

Hazard and Disposal Summary

While some classifications suggest this compound is not a hazardous substance, other sources identify it as a combustible liquid with potential for aspiration hazards.[1][2][3][4] It may also be very toxic to aquatic life with long-lasting effects.[4] Therefore, it is prudent to handle and dispose of it as a hazardous chemical.

Parameter Information References
Hazard Classification Combustible liquid, Aspiration hazard, Potential aquatic toxicity[2][3][4]
Primary Disposal Route Approved waste disposal plant[2][3][4]
Environmental Precautions Prevent entry into drains and waterways[1][3]
Incompatible Materials Strong oxidizing agents[5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Protective Gloves: To prevent skin contact.[2][3][6]

  • Eye/Face Protection: Safety glasses with side shields or goggles are recommended.[2][3][5][6]

  • Laboratory Coat: To protect clothing.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of unwanted this compound.

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with unsaturated aliphatic hydrocarbons.

    • Do not mix with other waste streams, especially strong oxidizing agents.[5]

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.

    • Include appropriate hazard symbols as required.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[2][3][4][6]

    • Keep the container away from heat, sparks, open flames, and other ignition sources.[2][3][4][6]

    • Ensure the storage area is designated for hazardous chemical waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal. Disposal must be conducted at an approved waste disposal plant.[2][3][4]

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Ensure Safety:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[2][3][4][6]

  • Containment:

    • Prevent the spill from spreading and from entering drains or waterways.[1][3]

  • Absorption:

    • Use a suitable absorbent material, such as vermiculite, dry sand, or earth, to absorb the spilled liquid.[1]

  • Collection and Disposal:

    • Carefully collect the absorbent material containing the this compound and place it in a labeled, sealed container for hazardous waste.

    • Dispose of the contaminated material following the same procedure as for the chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: this compound for Disposal is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, sealed container is_spill->collect_waste No spill_procedure Follow Spill Cleanup Procedure: 1. Ensure Safety 2. Contain Spill 3. Absorb Material 4. Collect for Disposal is_spill->spill_procedure Yes store_waste Store in a cool, well-ventilated area away from ignition sources collect_waste->store_waste spill_procedure->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,11-Dodecadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,11-dodecadiene. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a combustible liquid that presents several potential hazards.[1][2] While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate it can be harmful if ingested, inhaled, or absorbed through the skin, and may cause irritation.[3][4] One source indicates that it may be fatal if swallowed and enters the airways due to aspiration risk. Repeated exposure may also lead to skin dryness or cracking. Given the conflicting information, it is imperative to handle this chemical with a high degree of caution.

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[5]Protects eyes from splashes and contact with vapors.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or protective clothing.[5][6]Prevents skin contact, absorption, and potential irritation.[3]
Respiratory Protection Use in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[5]Minimizes inhalation of potentially harmful vapors.

Safe Handling and Storage Protocols

Proper handling and storage are critical to preventing accidents and ensuring the chemical's stability.

Procedure StageActionDetails
Engineering Controls Work in a chemical fume hood or a well-ventilated area.[4]To control vapor exposure and prevent inhalation.
Ensure a safety shower and eyewash station are readily accessible.[4]For immediate response in case of accidental exposure.
Handling Avoid contact with skin, eyes, and clothing.[4]To prevent irritation and potential systemic effects.
Keep away from heat, sparks, open flames, and other ignition sources. Do not smoke in the handling area.[1][4]This compound is a combustible liquid.[1][2]
Take precautionary measures against static discharge.[4]To prevent ignition of flammable vapors.
Wash hands thoroughly after handling.[4]To remove any residual chemical from the skin.
Storage Keep the container tightly closed.[4][5]To prevent vapor release and contamination.
Store in a cool, dry, and well-ventilated place.[1][4][5]To maintain chemical stability and prevent pressure buildup.
Store away from incompatible materials such as oxidizing agents.[2]To avoid hazardous chemical reactions.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water.[4][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4][5][7]
Ingestion Do NOT induce vomiting.[8] Clean mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][8]

Spill, Leak, and Disposal Plan

A clear plan for containment and disposal is essential for managing accidental releases and waste.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[5]

  • Absorb: Use a suitable absorbent material to collect as much of the spill as possible.[4]

  • Collect: Pick up and transfer the absorbed material to a properly labeled, sealed container for disposal.[5]

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][5]

  • Waste should be classified as hazardous and disposed of in accordance with local, state, and federal regulations.[9]

  • Do not allow the product to enter drains or waterways.[4]

Workflow for Handling this compound

G prep Preparation ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep->ppe Step 1 handling Chemical Handling ppe->handling Step 2 use Use in Fume Hood / Well-Ventilated Area handling->use During Use storage Store in Cool, Dry, Ventilated Area Away from Ignition Sources handling->storage Post-Use Storage spill Spill Occurs use->spill If Accidental waste Waste Generation use->waste Post-Experiment decon Decontamination & Clean-up use->decon After Use spill_response Spill Response Protocol - Evacuate - Ventilate - Contain & Absorb spill->spill_response spill_response->waste spill_response->decon After Spill Clean-up disposal Dispose via Approved Hazardous Waste Facility waste->disposal Final Step remove_ppe Remove PPE decon->remove_ppe Step 1 wash Wash Hands Thoroughly remove_ppe->wash Step 2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,11-Dodecadiene
Reactant of Route 2
1,11-Dodecadiene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.